molecular formula C5H9ClO2 B1596342 Methyl 2-chlorobutanoate CAS No. 26464-32-4

Methyl 2-chlorobutanoate

Cat. No.: B1596342
CAS No.: 26464-32-4
M. Wt: 136.58 g/mol
InChI Key: BHQQXAOBIZQEGI-UHFFFAOYSA-N
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Description

Methyl 2-chlorobutanoate is a useful research compound. Its molecular formula is C5H9ClO2 and its molecular weight is 136.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chlorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chlorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chlorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQQXAOBIZQEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949346
Record name Methyl 2-chlorobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26464-32-4
Record name Butanoic acid, 2-chloro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026464324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-chlorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20949346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-chlorobutanoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-Chlorobutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, reactivity, synthesis, and safety considerations for methyl 2-chlorobutanoate. Designed for the practicing scientist, this document synthesizes technical data with practical insights to support its application in research and development.

Introduction and Chemical Identity

Methyl 2-chlorobutanoate (CAS No. 26464-32-4) is a halogenated ester, a class of compounds widely utilized in organic synthesis as versatile building blocks.[1] Its structure incorporates a chiral center at the C-2 position, an ester functional group, and a reactive chlorine atom, making it a valuable intermediate for introducing a butanoate moiety with functionality at the alpha-carbon. This guide aims to provide a detailed exploration of its core chemical characteristics to facilitate its effective and safe use in a laboratory setting.

Below is the chemical structure of methyl 2-chlorobutanoate, illustrating the key functional groups.

Caption: 2D Structure of Methyl 2-Chlorobutanoate.

Physical and Chemical Properties

The physicochemical properties of methyl 2-chlorobutanoate are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 26464-32-4[2][3]
Molecular Formula C₅H₉ClO₂[2][3]
Molecular Weight 136.58 g/mol [2][3][4]
Boiling Point 149 °C (at 760 mmHg)[5]
Density 1.081 g/cm³[5]
Refractive Index 1.417[5]
Flash Point 49.5 °C[5]
Vapor Pressure 4.11 mmHg (at 25 °C)[5]
LogP 1.7 (XLogP3)[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 2[5]
Water Solubility Insoluble (inferred)[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of methyl 2-chlorobutanoate. The expected spectral characteristics are detailed below, providing a baseline for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments. The methyl group of the ethyl chain (triplet), the methylene group of the ethyl chain (multiplet), the methine proton at the chiral center (triplet), and the methyl group of the ester (singlet).

  • ¹³C NMR: The carbon NMR spectrum should display five signals, one for each unique carbon atom: the two carbons of the ethyl group, the chiral methine carbon bonded to chlorine, the carbonyl carbon of the ester, and the methoxy carbon of the ester.[3]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1740-1750 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and the C-O stretching of the ester (around 1100-1300 cm⁻¹). The C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyl 2-chlorobutanoate will show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3] Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) and McLafferty rearrangement if structurally possible. Key fragments observed in its GC-MS data include m/z values of 108, 59, 110, and 79.[3]

Reactivity and Synthetic Applications

As a halogenated ester, methyl 2-chlorobutanoate is a versatile reagent in organic synthesis.[1] Its reactivity is primarily centered around the electrophilic carbon atom alpha to the carbonyl group.

  • Nucleophilic Substitution: The chlorine atom at the C-2 position is a good leaving group, making the compound susceptible to Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, cyanides). This allows for the straightforward introduction of diverse functional groups at the alpha-position of the butanoate framework.

  • Base-Mediated Reactions: In the presence of a strong base, the compound can undergo elimination to form an α,β-unsaturated ester.[1] It can also react exothermically with bases.[1]

  • Reactivity with Acids: It reacts with acids, which can lead to the liberation of heat along with the corresponding alcohol (methanol) and acid (2-chlorobutanoic acid).[1] Strong oxidizing acids can cause a vigorous reaction.[1]

The diagram below illustrates a generalized workflow for a nucleophilic substitution reaction using methyl 2-chlorobutanoate.

start Methyl 2-chlorobutanoate + Nucleophile (Nu⁻) reaction Reaction Vessel (Appropriate Solvent, Temperature) start->reaction workup Aqueous Workup (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Substituted Product (Methyl 2-nucleophilobutanoate) purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Generalized Nucleophilic Substitution Workflow.

In the context of drug development, this compound serves as a precursor for synthesizing more complex molecules. It has been associated with pharmaceutical preparations and has been noted for its potential efficacy in autoimmune diseases.[2][4] Furthermore, it has been observed to inhibit the production of gamma-aminobutyric acid (GABA) in cardiac cells.[2][4]

Illustrative Synthesis Protocol

While various methods exist for the synthesis of α-chloro esters, a common laboratory-scale preparation involves the esterification of the corresponding α-chloro acid.

Objective: To synthesize methyl 2-chlorobutanoate from 2-chlorobutanoic acid and methanol.

Materials:

  • 2-chlorobutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobutanoic acid and an excess of anhydrous methanol (typically 3-5 equivalents).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Filtration: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by fractional distillation to obtain pure methyl 2-chlorobutanoate.[6]

Safety and Handling

Methyl 2-chlorobutanoate is a hazardous chemical that requires careful handling in a controlled laboratory environment.

GHS Hazard Classification: [3]

  • Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[3]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation): H335 - May cause respiratory irritation.[3]

Safe Handling Procedures:

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

  • Spills: In case of a spill, absorb with a non-combustible material like sand or earth and place it in a container for disposal.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, seeking medical advice.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Methyl 2-chlorobutanoate is a functionally rich chemical intermediate with well-defined physical and spectroscopic properties. Its utility in organic synthesis, particularly for creating substituted butanoate derivatives, makes it a valuable tool for researchers in pharmaceuticals and materials science. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, is paramount for its successful and safe application in the laboratory.

References

  • LookChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobutanoate. PubChem Compound Database. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-2-methylbutane, 95% (gc). Retrieved from [Link]

  • Professor Otsuki. (2021, January 28). Experiment XII: Synthesis of 2-Chloro-2-methylbutane [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.

Sources

An In-Depth Technical Guide to Methyl 2-chlorobutanoate: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Small, functionalized building blocks that offer multiple avenues for chemical modification are the linchpins of successful synthetic campaigns. Methyl 2-chlorobutanoate (CAS No. 26464-32-4), a chiral α-chloro ester, represents one such versatile scaffold. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the methyl ester and the secondary alkyl chloride. This guide provides an in-depth technical overview of methyl 2-chlorobutanoate, from its fundamental properties and synthesis to its reactivity and potential applications as a key intermediate in the synthesis of pharmaceutically relevant compounds. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule can unlock new synthetic pathways and expedite the discovery of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective and safe utilization in a laboratory setting. Methyl 2-chlorobutanoate is a flammable liquid that requires careful handling.[1]

Table 1: Physicochemical Properties of Methyl 2-chlorobutanoate[1][2]
PropertyValue
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
CAS Number 26464-32-4
IUPAC Name methyl 2-chlorobutanoate
Synonyms Methyl 2-chlorobutyrate, α-chloro-n-butyric acid methyl ester
Appearance Colorless liquid (presumed)
Boiling Point 149 °C at 760 mmHg
Density 1.081 g/cm³
Flash Point 49.5 °C
Refractive Index 1.417
XLogP3 1.7
Safety and Handling

Methyl 2-chlorobutanoate is classified as a flammable liquid and vapor.[1] It is also a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Synthesis of Methyl 2-chlorobutanoate: A Two-Step Approach

The most direct and common route to Methyl 2-chlorobutanoate involves a two-step sequence starting from butyric acid: α-chlorination followed by esterification.

Step 1: Synthesis of the Precursor, 2-Chlorobutanoic Acid

The synthesis of 2-chlorobutanoic acid from butyric acid can be achieved via a Hell-Volhard-Zelinsky-type reaction. This reaction involves the α-halogenation of a carboxylic acid in the presence of a phosphorus catalyst.

G butyric_acid Butyric Acid intermediate Butanoyl chloride butyric_acid->intermediate PCl₃ (in situ) p_cl2 P/Cl₂ (cat.) alpha_chloro_acyl_chloride 2-Chlorobutanoyl chloride intermediate->alpha_chloro_acyl_chloride Tautomerization & Chlorination cl2 Cl₂ final_product 2-Chlorobutanoic Acid alpha_chloro_acyl_chloride->final_product Hydrolysis h2o H₂O

Caption: Synthesis of 2-Chlorobutanoic Acid.

Step 2: Fischer Esterification to Methyl 2-chlorobutanoate

With the 2-chlorobutanoic acid in hand, the final step is a classic Fischer esterification.[2][3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (methanol in this case) is typically used.

G start 2-Chlorobutanoic Acid protonated_carbonyl Protonated Carbonyl start->protonated_carbonyl Protonation methanol Methanol (excess) acid_catalyst H₂SO₄ (cat.) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + Methanol ester_product Methyl 2-chlorobutanoate tetrahedral_intermediate->ester_product - H₂O, -H⁺ water Water

Caption: Fischer Esterification of 2-Chlorobutanoic Acid.

Experimental Protocol: Synthesis of Methyl 2-chlorobutanoate
  • Materials: 2-chlorobutanoic acid, methanol (anhydrous), concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobutanoic acid (1.0 eq).

    • Add an excess of anhydrous methanol (5-10 eq), which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude methyl 2-chlorobutanoate.

    • Purify the crude product by distillation under reduced pressure.

Reactivity and Synthetic Utility

The synthetic utility of methyl 2-chlorobutanoate stems from the reactivity of its two functional groups. The ester can undergo hydrolysis, amidation, or reduction, while the α-chloro group is susceptible to nucleophilic substitution.

Nucleophilic Substitution at the α-Position

The chlorine atom at the C2 position can be displaced by a variety of nucleophiles. This reaction is a powerful tool for introducing new functional groups at the α-position of the butanoate scaffold.

G start Methyl 2-chlorobutanoate product Methyl 2-substituted-butanoate start->product + Nu⁻ nucleophile Nucleophile (Nu⁻) leaving_group Cl⁻

Caption: Nucleophilic Substitution on Methyl 2-chlorobutanoate.

Common nucleophiles that can be employed include:

  • Azide: To introduce an α-azido group, a precursor to an α-amino acid.

  • Amines: For the synthesis of α-amino esters.

  • Thiolates: To form α-thioethers.

  • Cyanide: For the synthesis of α-cyano esters, which can be further elaborated.

The stereochemical outcome of the substitution (retention or inversion) will depend on the reaction mechanism (SN1 or SN2) and the nature of the nucleophile and reaction conditions.

Applications in Drug Discovery and Development

While specific, high-profile examples of marketed drugs derived directly from methyl 2-chlorobutanoate are not abundant in readily available literature, its potential as a chiral building block is significant. The presence of a stereocenter at the α-position makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals.

For instance, the structurally related (S)-Methyl 2-aminobutanoate hydrochloride is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam. This highlights the importance of chiral α-substituted butanoate derivatives in constructing stereochemically defined active pharmaceutical ingredients (APIs).

Methyl 2-chlorobutanoate can serve as a precursor to a variety of chiral synthons. For example, nucleophilic substitution with azide followed by reduction would yield methyl 2-aminobutanoate, a non-canonical amino acid ester that can be incorporated into peptides or used as a starting material for other chiral molecules.

Furthermore, the introduction of a methyl group can have profound effects on the pharmacological and pharmacokinetic properties of a drug molecule, a phenomenon sometimes referred to as the "magic methyl" effect. Having a readily available, chiral building block like methyl 2-chlorobutanoate allows for the systematic exploration of the impact of such substitutions on biological activity.

Spectroscopic Characterization

The structure of methyl 2-chlorobutanoate can be unambiguously confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)
  • ~3.7 ppm (s, 3H): The singlet corresponds to the methyl protons of the ester group.

  • ~4.3 ppm (t, 1H): The triplet is due to the proton at the C2 position, deshielded by the adjacent chlorine and carbonyl group, and split by the C3 methylene protons.

  • ~2.0 ppm (m, 2H): The multiplet arises from the methylene protons at the C3 position.

  • ~1.0 ppm (t, 3H): The triplet corresponds to the terminal methyl protons at the C4 position.

¹³C NMR Spectroscopy (Predicted)
  • ~170 ppm: Carbonyl carbon of the ester.

  • ~58 ppm: Carbon at the C2 position, attached to the chlorine.

  • ~52 ppm: Methyl carbon of the ester.

  • ~28 ppm: Methylene carbon at the C3 position.

  • ~11 ppm: Terminal methyl carbon at the C4 position.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the chlorine atom.

Conclusion

Methyl 2-chlorobutanoate is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex chiral molecules. While its direct application in marketed drugs is not extensively documented, its potential as a precursor to valuable chiral intermediates is clear. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, will empower researchers to effectively utilize this compound in their synthetic endeavors and contribute to the advancement of pharmaceutical research.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • 2-Butynoic acid, 4-hydroxy-, methyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents. (n.d.). Google Patents.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]

  • CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents. (n.d.). Google Patents.
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  • Methyl 2-chlorobutanoate | C5H9ClO2 | CID 123415. (n.d.). PubChem. Retrieved from [Link]

  • Hong, J. H. (2007). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Archives of Pharmacal Research, 30(2), 131–137. [Link]

  • Experiment XII: Synthesis of 2-Chloro-2-methylbutane. (2021, January 28). YouTube. Retrieved from [Link]

  • CN102898307B - Synthetic method of methyl 4-chlorobutyrate - Google Patents. (n.d.). Google Patents.
  • Bromobutane & Methylbutane Using Sn2 and Sn1 Mechanisms. (2013, November 18). Odinity. Retrieved from [Link]

  • C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. (2020, November 6). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (n.d.). MDPI. Retrieved from [Link]

  • Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. (2025, November 21). ResearchGate. Retrieved from [Link]

  • The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. (2016, February 17). YouTube. Retrieved from [Link]

  • 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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  • 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. (2022, April 7). MDPI. Retrieved from [Link]

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  • [Chemistry] Use a Grignard reaction to prepare the following alcohols: (a) 2 -Methyl-2-propanol (b). (2025, April 27). YouTube. Retrieved from [Link]

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  • US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents. (n.d.). Google Patents.

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An In-Depth Technical Guide to Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 2-chlorobutanoate, a chiral halogenated ester of significant interest in synthetic organic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into its core chemical principles, synthesis, and application, emphasizing the practical insights required for laboratory use.

Core Chemical Identity: IUPAC Nomenclature and Structure

The foundation of any chemical exploration is a precise understanding of the molecule's identity. Methyl 2-chlorobutanoate is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images or enantiomers.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is methyl 2-chlorobutanoate [1]. This name is deconstructed as follows:

  • butanoate : Indicates a four-carbon ester.

  • 2-chloro : Specifies a chlorine atom is substituted at the second carbon of the butanoate chain.

  • methyl : Denotes the methyl group (CH₃) that forms the ester with the carboxyl group.

Due to the chiral center at carbon-2, the specific stereoisomers are designated as (R)-methyl 2-chlorobutanoate and (S)-methyl 2-chlorobutanoate. The racemic mixture is often referred to without the stereochemical descriptor.

Common synonyms found in literature and commercial listings include Methyl 2-chlorobutyrate and ALPHA-CHLORO-N-BUTYRIC ACID METHYL ESTER[1][2].

Chemical Structure and Key Identifiers

The two-dimensional structure of methyl 2-chlorobutanoate is depicted below. The asterisk indicates the chiral center.

Caption: 2D Structure of Methyl 2-chlorobutanoate

A summary of its fundamental properties is provided in the table below.

IdentifierValueSource
Molecular Formula C₅H₉ClO₂[2][3][4][5]
Molecular Weight 136.58 g/mol [1][2][3][4]
CAS Number 26464-32-4[1][2][4]
Canonical SMILES CCC(C(=O)OC)Cl[1][4]
InChIKey BHQQXAOBIZQEGI-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Profile

Characterization of methyl 2-chlorobutanoate is essential for confirming its identity and purity post-synthesis or prior to use.

Physicochemical Properties

This compound is a liquid at room temperature with the following observed properties:

PropertyValueSource
Density 1.081 g/cm³[5]
Boiling Point 149 °C at 760 mmHg[5]
Flash Point 49.5 °C[5]
Refractive Index 1.417[5]
Spectroscopic Data for Structural Verification

Spectroscopic analysis provides a fingerprint for the molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals: a triplet for the terminal methyl protons (C4), a multiplet for the methylene protons (C3), a triplet for the methine proton (C2) adjacent to the chlorine, and a singlet for the ester's methyl protons. The electron-withdrawing chlorine atom will shift the C2 proton downfield.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show five signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield (~170 ppm).

  • Infrared (IR) Spectroscopy : Key absorbances include a strong C=O stretch for the ester group (typically ~1740 cm⁻¹) and a C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).

  • Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 136. A characteristic M+2 peak at m/z 138 with approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope[1]. Common fragment ions include the loss of the methoxy group (-OCH₃) or the chlorine atom (-Cl).

Synthesis and Purification

Methyl 2-chlorobutanoate is typically synthesized via the esterification of its corresponding carboxylic acid, 2-chlorobutanoic acid.

Primary Synthetic Route: Fischer-Speier Esterification

The most common and direct laboratory method is the Fischer-Speier esterification of 2-chlorobutanoic acid with methanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Caption: Fischer Esterification Workflow

Causality of Experimental Choices :

  • Acid Catalyst : The reaction is catalyzed by acid to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Excess Methanol : The reaction is an equilibrium. Le Châtelier's principle is exploited by using methanol as the solvent (a large excess), which drives the equilibrium towards the formation of the ester product.

  • Heat/Reflux : The reaction rate is increased by heating the mixture to reflux, allowing the reaction to reach equilibrium faster without loss of volatile reactants or products.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobutanoic acid (1.0 eq) and an excess of methanol (5-10 eq).

  • Catalyst Addition : Slowly add concentrated sulfuric acid (0.1 eq) to the cooled mixture with stirring.

  • Reflux : Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup - Quenching : After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution will occur.

  • Workup - Extraction : Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x). Combine the organic layers.

  • Workup - Washing : Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product is purified by fractional distillation under reduced pressure to yield pure methyl 2-chlorobutanoate[6].

Chemical Reactivity and Applications

The utility of methyl 2-chlorobutanoate in drug development stems from its dual reactivity and its nature as a chiral building block.

Key Reactive Sites

The molecule possesses two primary sites for chemical transformation:

  • The Ester Carbonyl Group : This site is susceptible to nucleophilic acyl substitution, allowing for hydrolysis back to the carboxylic acid or transesterification with other alcohols.

  • The α-Carbon (C2) : The carbon atom bonded to the chlorine is electrophilic. The chlorine atom is a good leaving group, making this site highly reactive towards nucleophiles in Sₙ2 reactions. This allows for the introduction of a wide variety of functional groups at the C2 position with inversion of stereochemistry if a chiral starting material is used.

Caption: General Sₙ2 Reaction at the C2 Position

Applications in Pharmaceutical Synthesis

Methyl 2-chlorobutanoate serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo Sₙ2 reactions allows for the stereospecific introduction of amine, azide, thiol, or other carbon-based nucleophiles. This makes it a key starting material for synthesizing chiral α-amino acids, α-hydroxy esters, and other pharmacologically relevant scaffolds. The compound is noted for its use in pharmaceutical preparations and as a solvent[3][4].

Safety and Handling

According to GHS classifications, methyl 2-chlorobutanoate is considered a flammable liquid and vapor[1]. It is also known to cause skin and serious eye irritation and may cause respiratory irritation[1].

  • Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Keep away from heat, sparks, open flames, and other ignition sources[7]. Avoid contact with skin, eyes, and clothing. Avoid inhaling vapors.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • LookChem. Methyl 2-chlorobutanoate. [Link]

  • PubChem - National Center for Biotechnology Information. Butanoic acid, 4-chloro-, methyl ester. [Link]

  • PubChem - National Center for Biotechnology Information. Methyl 2-chlorobutanoate. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 2-methylbutyrate. [Link]

  • YouTube. Experiment XII: Synthesis of 2-Chloro-2-methylbutane. [Link]

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Synonyms for Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-chlorobutanoate and Its Synonyms for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorobutanoate is a halogenated ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon center at the chlorine-bearing position and a reactive ester group, makes it a valuable intermediate in the preparation of a wide array of more complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, applications, and safety considerations, with a particular focus on its relevance in the field of drug discovery and development. The strategic introduction of its structural motifs into larger molecules can significantly influence their physicochemical and biological properties.

Nomenclature and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous communication in research and development. Methyl 2-chlorobutanoate is known by several names, each with its own context of use, from systematic IUPAC nomenclature to common laboratory shorthand and database identifiers.

CategorySynonym
IUPAC Name Methyl 2-chlorobutanoate
Common Names Methyl 2-chlorobutyrate
2-Chlorobutyric acid methyl ester
ALPHA-CHLORO-N-BUTYRIC ACID METHYL ESTER
CAS Number 26464-32-4[1][2][3]
DSSTox Substance ID DTXSID20949346[1][3]
Nikkaji Number J45.098G[1][3]
Other Identifiers BBA46432[1]
AKOS005207121[1][2]
FT-0628319[1][2]
FT-0628837[1][2]
SCHEMBL83389[1][2]

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is fundamental to its effective application in synthesis and process development.

Chemical Structure

Caption: Chemical structure of Methyl 2-chlorobutanoate.

Physicochemical Data
PropertyValue
Molecular Formula C5H9ClO2[1][2][4][5]
Molecular Weight 136.58 g/mol [3][4][5][6]
Appearance Colorless to light yellow clear liquid
Boiling Point 149 °C at 760 mmHg[1]
Density 1.081 g/cm³[1]
Flash Point 49.5 °C[1]
Refractive Index 1.417[1]
Vapor Pressure 4.11 mmHg at 25°C[1]
XLogP3 1.7[1][2]
Hydrogen Bond Donor Count 0[1][3]
Hydrogen Bond Acceptor Count 2[1][3]
Rotatable Bond Count 3[1][3]
Exact Mass 136.0291072[1][2][3]
SMILES CCC(C(=O)OC)Cl[1][5][7]
InChI InChI=1S/C5H9ClO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3[7]
InChIKey BHQQXAOBIZQEGI-UHFFFAOYSA-N[7]

Synthesis and Reactivity

Synthetic Routes

The synthesis of Methyl 2-chlorobutanoate can be achieved through several established organic chemistry transformations. A common approach involves the esterification of 2-chlorobutanoic acid with methanol, typically in the presence of an acid catalyst. Alternatively, the direct chlorination of methyl butanoate at the alpha-position can be employed, although this may lead to selectivity challenges.

A related synthetic method for a similar compound, methyl 4-chlorobutyrate, involves the reaction of gamma-butyrolactone with methanol and phosphorus trichloride.[8] This highlights a general strategy for the synthesis of chlorobutanoate esters from lactones.[8]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product gamma-Butyrolactone gamma-Butyrolactone Ring Opening & Chlorination Ring Opening & Chlorination gamma-Butyrolactone->Ring Opening & Chlorination Methanol Methanol Methanol->Ring Opening & Chlorination Phosphorus Trichloride Phosphorus Trichloride Phosphorus Trichloride->Ring Opening & Chlorination Methyl 4-chlorobutyrate Methyl 4-chlorobutyrate Ring Opening & Chlorination->Methyl 4-chlorobutyrate Post-treatment

Caption: General synthesis pathway for a chlorobutyrate ester.

Reactivity Profile

Methyl 2-chlorobutanoate is a halogenated ester and exhibits reactivity characteristic of this class of compounds.[9] It can undergo reactions with acids, which may be exothermic.[9] Reactions with strong oxidizing acids can be vigorous and potentially lead to ignition of the reaction products.[9] It also reacts exothermically with bases.[9]

Applications in Research and Drug Development

The utility of Methyl 2-chlorobutanoate in drug development stems from its ability to introduce a specific four-carbon chain with a reactive handle into a target molecule. The methyl group can play a significant role in modulating the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug candidate.[10] It can influence metabolic stability and be a strategic addition in the optimization of lead compounds.[10]

This compound is used in pharmaceutical preparations and as a solvent.[5] It has shown effectiveness in autoimmune diseases and cell lysis.[5] Additionally, it has been observed to inhibit the production of gamma-aminobutyric acid (GABA) in cardiac cells.[5]

Safety and Handling

GHS Hazard Information
  • Flammable liquid and vapor (H226)[3]

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • May cause respiratory irritation (H335)[3]

Recommended Safety Precautions

Due to its hazardous properties, strict safety protocols must be followed when handling Methyl 2-chlorobutanoate. This includes the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Safety Goggles Safety Goggles Lab Coat Lab Coat Gloves Gloves Work in a Fume Hood Work in a Fume Hood Avoid Ignition Sources Avoid Ignition Sources Ensure Proper Ventilation Ensure Proper Ventilation Store in a Cool, Dry Place Store in a Cool, Dry Place Keep Container Tightly Closed Keep Container Tightly Closed

Caption: Key safety precautions for handling Methyl 2-chlorobutanoate.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol provides a representative example of how Methyl 2-chlorobutanoate can be utilized in a synthetic workflow.

Objective: To synthesize Methyl 2-azidobutanoate via a nucleophilic substitution reaction.

Materials:

  • Methyl 2-chlorobutanoate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-chlorobutanoate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure Methyl 2-azidobutanoate.

G A 1. Dissolve Methyl 2-chlorobutanoate in anhydrous DMF B 2. Add Sodium Azide A->B C 3. Heat and Stir (60-70°C, 4-6h) B->C D 4. Cool to Room Temperature C->D E 5. Extraction with Diethyl Ether and Water D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Experimental workflow for the synthesis of Methyl 2-azidobutanoate.

Conclusion

Methyl 2-chlorobutanoate is a valuable and versatile chemical intermediate with a well-defined profile of synonyms, properties, and reactivity. Its utility in organic synthesis, particularly in the context of pharmaceutical research and development, is significant. A comprehensive understanding of its characteristics and safe handling procedures is essential for its effective and responsible application in the laboratory and beyond.

References

  • LookChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2725008, Chloromethyl butanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572533, Methyl 2-chloro-3-methylbutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76612, Butanoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • Virginia Open Data Portal. (2025). Compound 529728: Methyl 2-chlorobut-2-enoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 2-chlorobutenoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123415, Methyl 2-chlorobutanoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-chlorobutanoate (C5H9ClO2). Retrieved from [Link]

  • Google Patents. (n.d.). CN102898307A - Synthetic method of methyl 4-chlorobutyrate.
  • PubMed. (2018). [Application of methyl in drug design]. Retrieved from [Link]

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A Comprehensive Technical Guide to the Physical Properties of Methyl 2-Chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical physical properties of methyl 2-chlorobutanoate (C₅H₉ClO₂), specifically its boiling point and density. As a chlorinated ester, this compound serves as a valuable building block and intermediate in the synthesis of various pharmaceutical and specialty chemical products.[1] A thorough understanding of its physical characteristics is paramount for process optimization, safety, and quality control in research and development as well as in manufacturing settings. This document synthesizes theoretical principles with actionable, field-proven experimental protocols to ensure the accurate determination and application of these properties.

Introduction: The Significance of Methyl 2-Chlorobutanoate

Methyl 2-chlorobutanoate, also known as methyl 2-chlorobutyrate, is a chiral ester that plays a significant role in organic synthesis. Its structure, featuring both an ester functional group and a chlorine atom at the alpha position, makes it a versatile synthon for introducing the 2-chlorobutanoyl moiety into a target molecule. The reactivity of the chlorine atom allows for nucleophilic substitution reactions, while the ester group can undergo hydrolysis, transesterification, or reduction. These chemical handles are instrumental in the construction of more complex molecular architectures, particularly in the development of novel therapeutic agents.

Accurate knowledge of physical properties such as boiling point and density is a cornerstone of chemical process development. The boiling point dictates the appropriate conditions for purification by distillation, influencing decisions on operating pressure (vacuum or atmospheric) and the selection of equipment. Density is critical for mass-to-volume conversions, reaction stoichiometry calculations, and fluid handling operations. This guide provides a detailed exploration of these two key physical parameters.

Core Physical Properties of Methyl 2-Chlorobutanoate

The fundamental physical properties of methyl 2-chlorobutanoate are summarized below. These values are essential for any scientist or engineer working with this compound.

PropertyValueConditionsSource
Boiling Point 149 °Cat 760 mmHg[2]
Density 1.081 g/cm³Not Specified[2]
Molecular Formula C₅H₉ClO₂-[3]
Molecular Weight 136.58 g/mol -[1][3]

These properties are influenced by the intermolecular forces present. As a polar molecule due to the carbon-chlorine and carbon-oxygen bonds, methyl 2-chlorobutanoate exhibits dipole-dipole interactions in addition to the London dispersion forces common to all molecules. The absence of hydrogen bond donors results in a moderate boiling point for its molecular weight.

Experimental Determination of Physical Properties

To ensure the integrity of experimental work and the quality of synthesized materials, it is often necessary to verify the physical properties of a substance. The following sections detail robust protocols for the determination of the boiling point and density of methyl 2-chlorobutanoate.

Workflow for Physical Property Determination

The logical flow for determining and verifying the physical properties of a liquid sample like methyl 2-chlorobutanoate is illustrated in the diagram below. This process ensures a systematic approach, from sample acquisition to data analysis and validation.

G cluster_0 Phase 1: Sample Preparation & Purity Check cluster_2 Phase 3: Data Analysis & Validation A Obtain Methyl 2-Chlorobutanoate Sample B Assess Purity (e.g., GC-MS, NMR Spectroscopy) A->B Initial Quality Control C Boiling Point Determination (Thiele Tube Method) B->C D Density Determination (Pycnometer Method) B->D E Record Boiling Point Range & Barometric Pressure C->E F Calculate Density (Average of Triplicates) D->F G Compare Experimental Data with Literature Values E->G F->G H Validate Sample Identity and Purity G->H Decision Point

Caption: Workflow for the experimental determination and validation of the physical properties of methyl 2-chlorobutanoate.

Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[4] It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Methodology:

  • Apparatus Setup:

    • Secure a Thiele tube to a retort stand. Fill the tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.

    • Attach a small test tube (e.g., 75 x 10 mm) to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is aligned with the bottom of the test tube.

    • Add approximately 0.5 mL of the methyl 2-chlorobutanoate sample into the small test tube.

    • Place a capillary tube (sealed at one end) into the test tube with the open end down.[4]

    • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil bath.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner or hot air gun.[4] The design of the tube will ensure even heat distribution through convection.

    • As the temperature rises, air trapped in the capillary tube will expand and be expelled.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor of the sample has displaced all the air.

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube.[4]

    • Record this temperature.

    • It is good practice to repeat the heating and cooling cycle to obtain a second, more accurate reading.

Causality and Trustworthiness: This method is self-validating because the boiling point is a distinct physical event. The moment the liquid enters the capillary, it signifies that the external pressure has overcome the vapor pressure of the sample, providing a precise and reproducible endpoint. Recording the atmospheric pressure is crucial, as the boiling point is pressure-dependent.

Protocol for Density Determination

Density is an intrinsic property defined as the mass of a substance per unit volume.[6] Its determination requires precise measurements of both mass and volume.

Methodology:

  • Mass Measurement:

    • Using an analytical balance, accurately measure the mass of a clean, dry graduated cylinder or pycnometer.[7][8] Record this value.

  • Volume Measurement and Second Mass Measurement:

    • Carefully add a specific volume of methyl 2-chlorobutanoate (e.g., 10 mL) to the graduated cylinder.[7] Record the exact volume, reading the bottom of the meniscus.

    • Measure the combined mass of the graduated cylinder and the liquid sample.[7][8]

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[7][8]

    • Calculate the density using the formula: Density = Mass / Volume.[9]

    • The temperature of the sample should be recorded, as density is temperature-dependent.

  • Validation:

    • To ensure accuracy, the procedure should be repeated at least three times, and the average density should be reported.[7]

Causality and Trustworthiness: The accuracy of this method is directly dependent on the precision of the balance and the volumetric glassware. Using a pycnometer, a flask with a precisely known volume, can yield more accurate results than a graduated cylinder. Performing the measurement in triplicate and calculating the average minimizes random errors and provides a more reliable value.

Conclusion

This guide has detailed the essential physical properties of methyl 2-chlorobutanoate, specifically its boiling point of 149 °C at 760 mmHg and a density of 1.081 g/cm³.[2] Furthermore, it has provided robust, step-by-step protocols for the experimental verification of these values. For professionals in research and drug development, a firm grasp of these properties and the methodologies to confirm them is indispensable for ensuring the efficiency, safety, and reproducibility of synthetic processes. Adherence to these principles of scientific integrity and experimental rigor will undoubtedly contribute to successful outcomes in the laboratory and beyond.

References

  • LookChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobutanoate. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (n.d.). 3-Amino-5-methylpyrazole CAS 31230-17-8. Retrieved from [Link]

  • WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Retrieved from [Link]

  • ResearchGate. (2011). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]

  • Quora. (2023, July 16). Is boiling point a reliable way to assess ester purity?. Retrieved from [Link]

  • American Chemical Society. (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-4,5-dihydro-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Concept. Retrieved from [Link]

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An In-depth Guide to the ¹H NMR Spectroscopic Analysis of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] For researchers, scientists, and professionals in drug development, a deep understanding of ¹H NMR is fundamental for confirming molecular structures, assessing purity, and investigating molecular dynamics. This guide provides a comprehensive technical overview of the ¹H NMR spectrum of methyl 2-chlorobutanoate, a chiral ester whose spectroscopic signature offers a classic example of the structural information that can be derived from chemical shifts, spin-spin coupling, and signal integration.

This document will delve into the theoretical principles governing the NMR spectrum of this molecule, present a detailed prediction and analysis of its spectral features, and provide a robust, field-tested protocol for acquiring high-quality ¹H NMR data.

Part 1: Core Principles of ¹H NMR Spectroscopy

A ¹H NMR spectrum yields critical information about a molecule's structure from four key features: the number of signals, their chemical shift (δ), the integration of these signals, and their multiplicity (splitting pattern).[2][3]

  • Number of Signals : Corresponds to the number of chemically non-equivalent sets of protons in the molecule.[4]

  • Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the protons.[2][5] Electronegative atoms or groups, such as chlorine and the ester functional group, withdraw electron density from nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield).[6][7] The standard reference point for the chemical shift scale is the signal from tetramethylsilane (TMS), which is set to 0 ppm.[4][8]

  • Integration : The area under each signal is proportional to the number of protons it represents.[2] This allows for the determination of the relative ratio of protons in each unique environment.

  • Multiplicity (Spin-Spin Splitting) : This refers to the splitting of a single proton signal into multiple lines (e.g., a doublet, triplet, quartet). This phenomenon is caused by the magnetic influence of neighboring, non-equivalent protons. The number of lines in a split signal generally follows the "n+1 rule," where 'n' is the number of adjacent, chemically non-equivalent protons.[9] The distance between these lines is the coupling constant (J), measured in Hertz (Hz).[2][10]

Part 2: Structural Analysis of Methyl 2-chlorobutanoate

Methyl 2-chlorobutanoate (C₅H₉ClO₂) possesses four distinct sets of chemically non-equivalent protons, which will give rise to four unique signals in its ¹H NMR spectrum.

The structure and proton environments are illustrated below:

Caption: Structure of Methyl 2-chlorobutanoate with non-equivalent proton sets labeled (a) through (d).

Part 3: Predicted ¹H NMR Spectrum Analysis

Based on the structure, we can predict the characteristics of each signal in the ¹H NMR spectrum of methyl 2-chlorobutanoate. The presence of the electronegative chlorine atom at the C2 position and the ester group significantly influences the chemical shifts of the adjacent protons.

Proton LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale for Chemical Shift and Multiplicity
Ha (CH₃)3HTriplet (t)1.1~7.5These protons are on a standard alkyl chain, so they appear upfield. They are split into a triplet by the two adjacent Hb protons (n=2, n+1=3).
Hb (CH₂)2HMultiplet (m) or Sextet2.0 - 2.2~7.5These methylene protons are adjacent to both the Ha methyl group (3 protons) and the Hc methine proton (1 proton). This complex coupling (3+1=4 neighbors) would ideally result in a quintet, but due to differing J values, it often appears as a more complex multiplet.
Hc (CH)1HTriplet (t)4.3~7.0This proton is on the carbon bearing the highly electronegative chlorine atom, causing a significant downfield shift.[9] It is split into a triplet by the two adjacent Hb protons (n=2, n+1=3).
Hd (OCH₃)3HSinglet (s)3.8N/AThese methyl protons are attached to the ester oxygen and have no adjacent protons to couple with, hence they appear as a sharp singlet. Their proximity to the electronegative oxygen causes a downfield shift compared to an alkyl methyl group.

Part 4: Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of methyl 2-chlorobutanoate.

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • Methyl 2-chlorobutanoate (5-25 mg)[11]

  • Deuterated chloroform (CDCl₃), high purity

  • Tetramethylsilane (TMS) as an internal standard[4]

  • 5 mm NMR tubes, clean and dry

  • Pasteur pipette

  • Vortex mixer

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to obtaining a high-quality spectrum. The choice of solvent is paramount; it must dissolve the sample without contributing interfering signals.[12]

    • Procedure:

      • Weigh approximately 10 mg of methyl 2-chlorobutanoate directly into a clean, dry vial.

      • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for many organic molecules due to its good dissolving power and the fact that its residual proton signal (at ~7.26 ppm) rarely interferes with signals from the analyte.[13]

      • Ensure the solvent contains 0.03-0.05% TMS. TMS serves as the internal reference for calibrating the chemical shift to 0 ppm.[4][14] Its use is superior to referencing by the residual solvent peak, as its chemical shift is less affected by the solute.[13][15]

      • Cap the vial and gently vortex for 30 seconds to ensure the sample is fully dissolved and the solution is homogeneous.

      • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

  • NMR Spectrometer Setup and Data Acquisition:

    • Rationale: The spectrometer parameters must be optimized to ensure good signal-to-noise and resolution.

    • Procedure:

      • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

      • Lock the spectrometer onto the deuterium signal of the CDCl₃. The lock system corrects for magnetic field drift during the experiment.[12]

      • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

      • Set the acquisition parameters:

        • Experiment: Standard ¹H acquisition.

        • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

        • Receiver Gain (RG): Adjust automatically.

        • Acquisition Time (AT): ~2-4 seconds.

        • Relaxation Delay (D1): 1-2 seconds.

      • Initiate the acquisition.

  • Data Processing:

    • Rationale: Raw NMR data (a Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum.

    • Procedure:

      • Apply a Fourier Transform (FT) to the acquired FID.

      • Phase the resulting spectrum manually to ensure all peaks are in a pure absorption mode (positive and symmetrical).

      • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

      • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

      • Integrate all signals corresponding to the analyte. Set the integration of one of the well-resolved signals (e.g., the singlet for Hd) to its known proton count (3H) to automatically reference the other integrals.

Conclusion

The ¹H NMR spectrum of methyl 2-chlorobutanoate provides a clear and instructive example of how fundamental NMR principles are applied to elucidate molecular structure. The four distinct signals, their characteristic chemical shifts influenced by inductive effects, and their predictable splitting patterns all combine to provide an unambiguous confirmation of the compound's identity. The protocol provided herein represents a standardized and reliable method for obtaining high-quality data, which is an essential skill for professionals in chemical research and development.

References

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Handouts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobutanoate. PubChem Compound Database. Retrieved from [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 4). J values (coupling constants) [Video]. YouTube. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Ottawa. (n.d.). Chemical shift referencing. Retrieved from [Link]

  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606-616. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-46. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • VanderVelde, D. G., & Zhdankin, V. V. (2020). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. Journal of Chemical Education, 97(11), 4220-4222. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • Hoffman, R. E. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. Magnetic Resonance in Chemistry, 44(6), 606-616. Retrieved from [Link]

  • Dona, A. C., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Journal of Visualized Experiments, (37), 1898. Retrieved from [Link]

  • Inspira Advantage. (2024, July 12). Spectroscopy IV: H-NMR | MCAT Crash Course [Video]. YouTube. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

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An In-Depth Technical Guide to the 13C NMR Spectral Data of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for methyl 2-chlorobutanoate. As a vital tool in structural elucidation, 13C NMR spectroscopy offers direct insight into the carbon framework of molecules. This document will delve into the theoretical and practical aspects of the 13C NMR spectrum of methyl 2-chlorobutanoate, offering field-proven insights for its interpretation and application in research and development.

Structural Overview and Predicted 13C NMR Spectrum

Methyl 2-chlorobutanoate possesses a chiral center at the second carbon (C2), leading to five chemically non-equivalent carbon atoms. The presence of two distinct electron-withdrawing groups, the chloro group at the α-position and the methyl ester functionality, significantly influences the chemical environment of each carbon atom. This results in a unique 13C NMR spectrum with five distinct signals.

The structure and numbering convention for methyl 2-chlorobutanoate are illustrated below:

Fig. 1: Molecular structure of Methyl 2-chlorobutanoate.

Based on established principles of 13C NMR spectroscopy, the predicted chemical shifts for each carbon atom are influenced by several factors:

  • Electronegativity: The highly electronegative chlorine and oxygen atoms will deshield adjacent carbons, shifting their signals downfield to higher ppm values.

  • Inductive Effect: The electron-withdrawing effects of the substituents diminish with distance, leading to a predictable pattern of chemical shifts along the carbon chain.

  • Carbonyl Group: The sp2 hybridized carbonyl carbon of the ester group will resonate at a significantly downfield position, typically in the range of 160-180 ppm.

Experimental 13C NMR Spectral Data

While a definitive, publicly available spectrum with assigned peaks for methyl 2-chlorobutanoate is not readily found in common databases, we can predict the approximate chemical shifts based on data from analogous structures and general chemical shift trends. The expected chemical shift ranges for the carbon atoms in methyl 2-chlorobutanoate are summarized in the table below.

Carbon AtomChemical EnvironmentPredicted Chemical Shift (ppm)
C1Carbonyl (C=O)168 - 172
C2α-carbon (CH-Cl)55 - 65
C3Methylene (CH2)25 - 35
C4Methyl (CH3)10 - 15
C5Methoxy (O-CH3)50 - 55

These predictions are derived from typical chemical shift values for carbons in similar electronic environments.[1][2][3] For instance, the carbon attached to the chlorine in 2-chlorobutane appears around 60 ppm, and the carbonyl carbon in simple methyl esters resonates in the 170 ppm region.[1]

Interpretation of the 13C NMR Spectrum

A detailed analysis of the expected 13C NMR spectrum reveals the significant influence of the chloro and methyl ester functionalities on the chemical shifts of the carbon skeleton.

C1 (Carbonyl Carbon): The carbonyl carbon is the most deshielded carbon in the molecule due to its sp2 hybridization and direct attachment to two electronegative oxygen atoms. Its signal is expected to be a singlet in the far downfield region of the spectrum.

C2 (Alpha-Carbon): This carbon is directly bonded to the highly electronegative chlorine atom, resulting in a substantial downfield shift. The inductive effect of the adjacent carbonyl group further contributes to this deshielding.

C5 (Methoxy Carbon): The carbon of the methyl ester group is also significantly deshielded due to its direct attachment to an oxygen atom. Its chemical shift will be in a region characteristic of ethers and esters.

C3 and C4 (Alkyl Carbons): The chemical shifts of the ethyl group carbons are less affected by the electron-withdrawing groups. The signal for C3 will be further downfield than C4 due to its closer proximity to the chloro and carbonyl groups. The C4 methyl group will exhibit the most upfield signal, being the furthest from the electronegative substituents.

The relationship between the substituent effects and the predicted chemical shifts can be visualized as follows:

G substituents Substituent Effects (Electronegativity, Inductive Effect) functional_groups Functional Groups (-Cl, -COOCH3) substituents->functional_groups chemical_environment Altered Carbon Chemical Environment functional_groups->chemical_environment chemical_shifts Predicted 13C NMR Chemical Shifts chemical_environment->chemical_shifts

Fig. 2: Influence of substituents on 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring a high-quality 13C NMR spectrum of methyl 2-chlorobutanoate requires careful sample preparation and instrument setup. The following is a generalized, field-proven protocol.

4.1. Sample Preparation

  • Sample Purity: Ensure the methyl 2-chlorobutanoate sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. It is relatively non-polar and effectively dissolves the analyte.

  • Concentration: Prepare a solution of approximately 50-100 mg of methyl 2-chlorobutanoate in 0.5-0.7 mL of CDCl3.

  • Reference Standard: Tetramethylsilane (TMS) is typically added as an internal reference standard (0 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.

4.2. NMR Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and desired spectral quality.

ParameterRecommended SettingRationale
Pulse Program Standard proton-decoupled 13C experimentTo obtain a simple spectrum with a single peak for each carbon.
Acquisition Time 1-2 secondsTo ensure good digital resolution.
Relaxation Delay 2-5 secondsTo allow for full relaxation of the carbon nuclei, especially the carbonyl carbon.
Number of Scans 128 or higherTo achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.
Spectral Width 0-220 ppmTo encompass the full range of expected chemical shifts.

The experimental workflow can be summarized in the following diagram:

G start Start sample_prep Sample Preparation (Dissolve in CDCl3 with TMS) start->sample_prep instrument_setup NMR Instrument Setup (Set parameters) sample_prep->instrument_setup data_acquisition Data Acquisition (Run experiment) instrument_setup->data_acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acquisition->processing analysis Spectral Analysis (Peak picking, Assignment) processing->analysis end End analysis->end

Fig. 3: Experimental workflow for 13C NMR spectroscopy.

Conclusion

The 13C NMR spectrum of methyl 2-chlorobutanoate provides a clear and direct characterization of its carbon skeleton. The distinct chemical shifts of the five non-equivalent carbons are a direct consequence of the electronic environment created by the chloro and methyl ester functional groups. A thorough understanding of these substituent effects, coupled with a robust experimental protocol, allows for the unambiguous interpretation of the spectrum and the confirmation of the molecular structure. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize 13C NMR spectroscopy as a critical analytical technique.

References

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chlorobutane. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

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Mass spectrometry of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-chlorobutanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 2-chlorobutanoate, a halogenated ester of significant interest in various chemical and pharmaceutical applications.[1] This document delineates the theoretical fragmentation pathways of Methyl 2-chlorobutanoate under electron ionization (EI), offering a predictive framework for its mass spectrum. A detailed, field-proven protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is presented, emphasizing experimental design and data integrity. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric behavior of this and similar molecules.

Introduction

Chemical Properties and Applications of Methyl 2-chlorobutanoate

Methyl 2-chlorobutanoate (C5H9ClO2) is a chiral halogenated ester with a molecular weight of 136.58 g/mol .[2][3] Its applications are found in pharmaceutical preparations and as a solvent.[1] The presence of both a chloro- and an ester functional group imparts unique chemical reactivity, making its unambiguous identification and characterization crucial.

The Role of Mass Spectrometry in the Analysis of Halogenated Esters

Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of organic molecules.[4] For halogenated compounds like Methyl 2-chlorobutanoate, mass spectrometry is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which aids in the identification of chlorine-containing fragments.[5] The fragmentation patterns of esters, in turn, provide valuable information about the structure of the acyl and alkyl portions of the molecule.[6][7]

Scope of this Guide

This guide will provide a theoretical, yet deeply analytical, exploration of the electron ionization mass spectrometry of Methyl 2-chlorobutanoate. We will predict the fragmentation pathways, detail a robust GC-MS method for its analysis, and provide insights into the interpretation of the resulting mass spectrum.

Theoretical Fragmentation Pathways of Methyl 2-chlorobutanoate under Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[8] The following sections detail the predicted fragmentation pathways for Methyl 2-chlorobutanoate.

The Molecular Ion and Isotopic Pattern

Upon electron ionization, Methyl 2-chlorobutanoate will form a molecular ion (M⁺•). Due to the natural abundance of chlorine isotopes, the molecular ion will appear as a pair of peaks at m/z 136 (for the ³⁵Cl isotope) and m/z 138 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio.[5] The molecular ion peak itself may be of low abundance due to the molecule's propensity to fragment.[9]

Key Fragmentation Mechanisms

The fragmentation of the Methyl 2-chlorobutanoate molecular ion is predicted to be governed by the directing effects of the chloro- and ester functional groups.

Alpha-cleavage is a common fragmentation pathway for both alkyl halides and esters.[5][7] For Methyl 2-chlorobutanoate, several alpha-cleavage events are possible:

  • Loss of the methoxy radical (•OCH₃): This would result in the formation of a chlorobutanoyl cation at m/z 105 (and 107).

  • Loss of the ethyl radical (•CH₂CH₃): This cleavage, alpha to the chlorine, would lead to a fragment at m/z 107 (and 109).

  • Loss of the entire ester group (•COOCH₃): This would generate a 2-chlorobutyl cation at m/z 91 (and 93).

Heterolytic cleavage of the C-Cl bond is a highly probable event, leading to the expulsion of a chlorine radical (•Cl).[5][9] This would result in the formation of a secondary carbocation at m/z 101. This fragment is expected to be quite stable and thus produce a prominent peak.

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds with a gamma-hydrogen.[7][10] In Methyl 2-chlorobutanoate, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond. This would result in the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 108 (and 110).

Further fragmentation of the primary fragment ions will also occur. For example, the loss of HCl from the molecular ion could produce a fragment at m/z 100. The chlorobutanoyl cation (m/z 105/107) could lose carbon monoxide to yield a fragment at m/z 77/79.

Predicted Electron Ionization Mass Spectrum

Based on the fragmentation mechanisms discussed, the following table summarizes the predicted major ions in the EI mass spectrum of Methyl 2-chlorobutanoate.

m/z (³⁵Cl/³⁷Cl)Proposed Fragment StructureFragmentation Pathway
136/138[CH₃CH₂CH(Cl)COOCH₃]⁺•Molecular Ion
107/109[CH(Cl)COOCH₃]⁺Alpha-cleavage (loss of •CH₂CH₃)
105/107[CH₃CH₂CH(Cl)CO]⁺Alpha-cleavage (loss of •OCH₃)
101[CH₃CH₂CHCOOCH₃]⁺Loss of •Cl
91/93[CH₃CH₂CH(Cl)]⁺Alpha-cleavage (loss of •COOCH₃)
77/79[CH₃CH₂CH(Cl)]⁺Loss of CO from m/z 105/107
59[COOCH₃]⁺Alpha-cleavage
57[CH₃CH₂CH]⁺Loss of Cl from m/z 91/93

Diagram of Predicted Fragmentation Pathways

G M [M]⁺• (m/z 136/138) F1 m/z 101 M->F1 - •Cl F2 m/z 105/107 M->F2 - •OCH₃ F3 m/z 107/109 M->F3 - •CH₂CH₃ F4 m/z 91/93 M->F4 - •COOCH₃ F5 m/z 59 M->F5 - •CH₃CH₂CH(Cl) F6 m/z 77/79 F2->F6 - CO F7 m/z 57 F4->F7 - •Cl G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Stock Solution (1 mg/mL) P2 Working Standard (10 µg/mL) P1->P2 Serial Dilution A1 Injection (1 µL) P2->A1 A2 GC Separation A1->A2 A3 MS Detection (EI) A2->A3 D1 Peak Integration A3->D1 D2 Mass Spectrum Extraction D1->D2 D3 Spectral Interpretation D2->D3

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of methyl 2-chlorobutanoate, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the vibrational modes, practical experimental protocols, and a detailed interpretation of the spectral data, grounded in established spectroscopic principles.

Introduction: The Vibrational Signature of a Halogenated Ester

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[2] The resulting IR spectrum is a unique molecular fingerprint, revealing the functional groups present within the molecule.[3]

Methyl 2-chlorobutanoate (C₅H₉ClO₂) is a chiral ester containing several key functional groups: a carbonyl group (C=O), an ester C-O linkage, a carbon-chlorine (C-Cl) bond, and various C-H bonds within its alkyl framework. The position of the chlorine atom at the alpha-carbon (α-carbon) relative to the carbonyl group introduces a significant electronic effect that influences the vibrational frequency of the C=O bond, a key feature in its IR spectrum.

Theoretical Framework: Predicting the Vibrational Modes

The structure of methyl 2-chlorobutanoate dictates the specific vibrational modes we expect to observe in its IR spectrum. The primary absorptions of interest are associated with the ester and alkyl halide functionalities.

The Carbonyl (C=O) Stretch: A Tale of Two Effects

The C=O stretching vibration is one of the most intense and diagnostic absorptions in an IR spectrum due to the large change in dipole moment during this vibration.[4] For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹.[5]

However, in methyl 2-chlorobutanoate, the presence of a highly electronegative chlorine atom on the α-carbon introduces a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, which in turn shortens and strengthens the C=O double bond. A stronger bond requires more energy to vibrate, and thus, the absorption frequency is shifted to a higher wavenumber. This "field effect" is a critical diagnostic feature for α-halo esters.

The Ester C-O Stretches

Esters characteristically display two C-O stretching vibrations in the fingerprint region of the spectrum (roughly 1400-400 cm⁻¹).[3] These correspond to the C-O single bonds on either side of the carbonyl group (C-C(=O)-O and O-CH₃). These typically appear as two or more distinct bands between 1300 and 1000 cm⁻¹.[5][6]

The Carbon-Chlorine (C-Cl) Stretch

The C-Cl stretching vibration is found in the lower frequency region of the spectrum. For aliphatic chloro compounds, this strong stretch occurs in the range of 850-550 cm⁻¹.[7][8][9] The exact position can be influenced by the substitution pattern of the carbon atom to which the chlorine is attached.

C-H Stretching and Bending Vibrations

Like most organic molecules, methyl 2-chlorobutanoate will exhibit C-H stretching vibrations from its methyl (CH₃) and methylene (CH₂) groups, as well as the single C-H on the chiral center. These are typically observed in the 3000-2850 cm⁻¹ region.[10] Additionally, C-H bending vibrations (scissoring, rocking, and wagging) will be present in the fingerprint region, generally between 1470-1370 cm⁻¹.[10]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol details the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample like methyl 2-chlorobutanoate using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[11]

Materials and Instrumentation
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Methyl 2-chlorobutanoate sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free laboratory wipes

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning: Before introducing the sample, thoroughly clean the surface of the ATR crystal. Apply a small amount of a suitable solvent (like isopropanol) to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorbance features of the sample.

  • Sample Application: Place a single drop of methyl 2-chlorobutanoate onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the liquid sample.[12]

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient for a neat liquid.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). For analytical purposes, the absorbance format is often preferred.

  • Post-Measurement Cleaning: After the analysis is complete, thoroughly clean the methyl 2-chlorobutanoate from the ATR crystal using a lint-free wipe and an appropriate solvent.

Data Interpretation and Spectral Analysis

The IR spectrum of methyl 2-chlorobutanoate will be a superposition of the vibrational modes discussed earlier. The key to accurate interpretation is the systematic assignment of the major absorption bands.

Summary of Expected Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~2985-2875C-H StretchingAlkyl (CH₃, CH₂, CH)Medium to Strong
~1755-1745 C=O Stretching α-chloro Ester Very Strong
~1465-1440C-H Bending (Scissoring)Methylene (CH₂)Medium
~1380-1365C-H Bending (Umbrella)Methyl (CH₃)Medium
~1300-1150C-O StretchingEsterStrong
~850-550C-Cl StretchingAlkyl HalideStrong

Note: The C=O stretching frequency is predicted to be higher than a typical aliphatic ester due to the inductive effect of the α-chlorine.

Detailed Peak Assignments
  • ~2985-2875 cm⁻¹ Region: A series of peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

  • ~1750 cm⁻¹ Region: The most prominent peak in the spectrum will be the very strong and sharp absorption from the C=O stretch. Its position, elevated from the typical 1735 cm⁻¹, is a direct consequence of the α-chlorine's inductive effect.

  • ~1465-1365 cm⁻¹ Region: A set of medium-intensity peaks due to the various C-H bending modes.

  • ~1300-1150 cm⁻¹ Region: One or more strong peaks will be present here, corresponding to the asymmetric and symmetric C-O stretching vibrations of the ester group.

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of absorptions, including the C-Cl stretch. The strong C-Cl absorption is expected between 850-550 cm⁻¹. This region is highly specific to the overall molecular structure.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the IR spectrum analysis of methyl 2-chlorobutanoate, from sample preparation to final interpretation.

IR_Analysis_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation prep Clean ATR Crystal (Isopropanol) bkg Acquire Background Spectrum (Air) prep->bkg 1. sample Apply Liquid Sample (Methyl 2-chlorobutanoate) bkg->sample 2. acq Acquire Sample Spectrum (FTIR) sample->acq 3. process Process Spectrum (Absorbance vs. Wavenumber) acq->process 4. assign_func Identify Key Functional Group Frequencies (C=O, C-O, C-Cl, C-H) process->assign_func A. assign_finger Analyze Fingerprint Region (< 1500 cm⁻¹) assign_func->assign_finger B. interpret Correlate Spectrum with Molecular Structure (Confirm Identity & Purity) assign_finger->interpret C.

Caption: Workflow for IR Analysis of Methyl 2-chlorobutanoate.

Conclusion: A Self-Validating Approach

The IR spectrum of methyl 2-chlorobutanoate provides a wealth of structural information. By following a systematic experimental protocol, including the critical step of acquiring a background spectrum, the resulting data is inherently validated against environmental interferences. The key diagnostic peaks—the inductively-shifted strong C=O stretch, the strong dual C-O stretches, and the C-Cl stretch in the fingerprint region—provide a robust and reliable signature for the identification and characterization of this molecule. This guide equips the researcher with the necessary theoretical and practical framework to confidently perform and interpret this analysis.

References

  • Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]

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  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]

  • Emerald Cloud Lab. ExperimentIRSpectroscopy Documentation. [Link]

  • Oxford Academic. Handling of Volatile Alkyl Halides for Infrared Spectroscopy. [Link]

  • Quora. How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • PubChem. Methyl 2-chlorobutanoate. [Link]

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  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. [Link]

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A Technical Guide to the Safe Handling of Methyl 2-chlorobutanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-chlorobutanoate (CAS No: 26464-32-4), also known as Methyl 2-chlorobutyrate, is a halogenated ester with applications as a solvent and an intermediate in pharmaceutical and chemical synthesis.[1] Its utility in the laboratory is underscored by a reactive profile that necessitates a thorough understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals, providing a technical framework for the safe handling, storage, and emergency management of this compound. The protocols and recommendations herein are grounded in established safety principles to ensure a self-validating system of laboratory safety.

Section 1: Hazard Identification and Classification

A foundational aspect of safe laboratory practice is the immediate recognition of a chemical's intrinsic hazards. Methyl 2-chlorobutanoate is classified under the Globally Harmonized System (GHS) as a flammable liquid and an irritant. This classification dictates the primary precautions required for its use.

GHS Classification: The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor[2][3]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1][3]
  • Signal Word: Warning [2][3]

  • GHS Pictograms:

    • GHS02: Flame (Flammability)[1][2]

    • GHS07: Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant)[1]

The causality behind these classifications is rooted in the chemical's structure. The ester group and the alkyl chain contribute to its flammability, while the alpha-chloro substitution can enhance its reactivity and potential to irritate biological tissues upon contact. Older classification systems also note this compound as flammable (R10) and capable of causing burns (R34), suggesting that prolonged or high-concentration exposure could lead to more severe damage than simple irritation.[4]

Section 2: Physicochemical Properties for Risk Assessment

Understanding the physical properties of a chemical is not an academic exercise; it is the basis of a proactive risk assessment. These values determine how the substance will behave outside of its container and inform the specific engineering controls and handling procedures required.

PropertyValueImplication for Safe Handling
Molecular Formula C₅H₉ClO₂[1][2]Provides basic chemical identity.
Molecular Weight 136.58 g/mol [1][2]Influences vapor density relative to air.
Appearance Colorless Liquid[5]Visual identification.
Boiling Point 149 °C (300.2 °F) at 760 mmHg[4]Relatively low volatility at room temperature, but vapors can accumulate.
Flash Point 49.5 °C (121.1 °F)[4]Classified as a flammable liquid. Vapors can ignite if an ignition source is present above this temperature.
Density 1.081 g/cm³[4]Slightly denser than water.
Vapor Pressure 4.11 mmHg at 25 °C[4]Contributes to the concentration of vapors in a closed environment, relevant for inhalation risk.

The flash point of 49.5 °C is a critical parameter. It indicates that at temperatures at or above this point, the compound will produce sufficient vapor to form an ignitable mixture with air. This necessitates stringent control of ignition sources, especially during procedures involving heating. Furthermore, its vapor pressure, while not exceedingly high, is sufficient to pose an inhalation hazard in poorly ventilated areas.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is paramount. The "Hierarchy of Controls" is a systematic framework that prioritizes the most effective measures for mitigating risk.

HierarchyOfControls cluster_controls Hierarchy of Controls for Methyl 2-chlorobutanoate Elimination Elimination (Not applicable, as the chemical is required) Substitution Substitution (Consider less hazardous alternatives if possible) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over personal protective equipment.

  • Engineering Controls : These are the primary defense.

    • Ventilation: All work with Methyl 2-chlorobutanoate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations below exposure limits.[5][6]

    • Explosion-Proof Equipment: Given its flammability, all electrical equipment (stir plates, heaters, lights) in the immediate vicinity must be rated as explosion-proof.[6][7]

    • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

  • Administrative Controls : These are the human-factor controls that reinforce engineering solutions.

    • Standard Operating Procedures (SOPs): Develop detailed SOPs for all experimental workflows involving this compound.

    • Training: Ensure all personnel are trained on the specific hazards, handling protocols, and emergency procedures for Methyl 2-chlorobutanoate.

    • Ignition Source Management: Prohibit smoking, open flames, and spark-producing activities in the laboratory.[5][6][7][8][9]

  • Personal Protective Equipment (PPE) : This is the last line of defense and must be used in conjunction with the controls above.

    • Eye and Face Protection: Wear chemical safety goggles that conform to EU Standard EN166 or OSHA 29 CFR 1910.133.[5][6] A face shield may be required for splash-prone operations.

    • Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves. While specific breakthrough data for Methyl 2-chlorobutanoate is not widely available, nitrile or neoprene gloves tested to EN 374 are a reasonable starting point. Always check gloves for integrity before use.[5][6][8]

    • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[6]

Section 4: Safe Handling and Storage Protocols

Adherence to validated protocols is non-negotiable for ensuring safety.

Protocol 4.1: Standard Procedure for Laboratory Handling
  • Preparation: Before handling, confirm the fume hood is operational, the work area is clear of clutter and ignition sources, and all required PPE is donned correctly.

  • Container Grounding: When transferring the liquid between metal containers, ground and bond both the receiving and dispensing containers to prevent the buildup of static electricity, which can serve as an ignition source.[6][8]

  • Dispensing: Use non-sparking tools for opening and closing containers.[5][6][8] Dispense the required amount slowly to minimize splashing and vapor generation.

  • Heating: If heating is required, use a regulated heating mantle or oil bath. Never heat directly on a hot plate, and ensure the setup is continuously monitored.

  • Post-Handling: Tightly close the container immediately after use. Decontaminate the work surface and any non-disposable equipment.

  • Waste Disposal: Dispose of waste and empty containers in accordance with all local, state, and federal regulations for hazardous chemical waste.

Protocol 4.2: Chemical Storage Requirements
  • Location: Store in a designated "flammables" cabinet or a cool, dry, and well-ventilated area.[5][7]

  • Container Integrity: Keep the container tightly closed to prevent the escape of vapors.[5][6][7][8]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent violent reactions.[5][6][7][10]

  • Ignition Control: The storage area must be free of heat, sparks, and open flames.[7]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an incident.

Workflow 5.1: Accidental Release (Spill) Response

SpillResponse cluster_spill Spill Response Workflow Start Spill Occurs Alert Alert personnel and evacuate area Start->Alert Ignition Eliminate all ignition sources Alert->Ignition Ventilate Ensure adequate ventilation Ignition->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles) Ventilate->PPE Contain Contain spill with inert absorbent (sand, vermiculite) PPE->Contain Collect Collect absorbed material with non-sparking tools Contain->Collect Dispose Place in sealed container for hazardous waste disposal Collect->Dispose Decontaminate Decontaminate spill area Dispose->Decontaminate End Incident Reported & Area Safe Decontaminate->End

Caption: A stepwise workflow for responding to a Methyl 2-chlorobutanoate spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[5][6][9][11]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6][9][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][8][9][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][9][11]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][10]

  • Unsuitable Media: A direct water jet may spread the fire.

  • Specific Hazards: The compound is flammable. Vapors are heavier than air and may travel to a distant ignition source and flash back.[6][12] Containers may rupture or explode when heated.[6][12] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[6][8][12]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Section 6: Toxicological and Reactivity Profile

While comprehensive toxicological data for Methyl 2-chlorobutanoate is not fully established, its GHS classification provides a clear indication of its primary health hazards.[9] The acute effects are irritation to the skin, eyes, and respiratory tract.[1][2][3] The long-term or chronic effects have not been fully investigated.

From a chemical reactivity standpoint, it is a halogenated ester. It is incompatible with:

  • Strong Oxidizing Agents: Can cause a vigorous, exothermic reaction, potentially leading to fire.[10]

  • Acids and Bases: Can react to liberate heat, alcohols, and acids.[10] Exothermic reactions with bases are also noted.[10]

  • Alkali Metals and Hydrides: May generate flammable hydrogen gas.[10]

Conclusion

Methyl 2-chlorobutanoate is a valuable chemical reagent whose safe use is contingent upon a robust understanding of its hazards and the implementation of rigorous safety protocols. By prioritizing engineering controls, adhering to established handling and storage procedures, and being prepared for emergencies, researchers can effectively manage the risks associated with this compound. This guide serves as a technical foundation for developing laboratory-specific SOPs that ensure the protection of personnel and the integrity of research.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl 2-methylbutyrate. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methylbutane. [Link]

  • LookChem. Methyl 2-chlorobutanoate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-2-methylbutane, 95% (gc). [Link]

  • National Institutes of Health (NIH), PubChem. Methyl 2-chlorobutanoate. [Link]

  • Chem Service. SAFETY DATA SHEET - TERT-AMYL CHLORIDE. [Link]

  • National Institutes of Health (NIH), PubChem. Butanoic acid, 4-chloro-, methyl ester. [Link]

  • National Institutes of Health (NIH), PubChem. Methyl 2-chloropropionate. [Link]

  • INCHEM. ICSC 1719 - 2-METHYLBUT-3-EN-2-OL. [Link]

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An In-depth Technical Guide to the Chirality of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 2-chlorobutanoate is a halogenated ester of significant interest in synthetic organic chemistry, particularly as a chiral building block for pharmaceuticals and agrochemicals.[1][2] The presence of a stereocenter at the C2 position imparts chirality to the molecule, resulting in two non-superimposable mirror-image enantiomers: (R)-methyl 2-chlorobutanoate and (S)-methyl 2-chlorobutanoate. The distinct stereochemistry of these enantiomers can lead to profoundly different biological activities in final products, making their stereocontrolled synthesis and analysis a critical aspect of drug development and chemical research. This guide provides a comprehensive technical overview of the molecular structure, stereochemistry, enantioselective synthesis, and analytical methodologies for the chiral discrimination of methyl 2-chlorobutanoate, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

Methyl 2-chlorobutanoate possesses a single chiral center at the second carbon atom (C2), which is bonded to four different substituents: a chlorine atom (Cl), a methoxycarbonyl group (-COOCH₃), an ethyl group (-CH₂CH₃), and a hydrogen atom (H).[3] According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked based on atomic number: Cl > -COOCH₃ > -CH₂CH₃ > H. This arrangement gives rise to two distinct enantiomers, (R) and (S), which are mirror images of each other and exhibit opposite optical rotation.

G cluster_S (S)-Methyl 2-chlorobutanoate cluster_R (R)-Methyl 2-chlorobutanoate S_C2 C* S_Cl Cl S_C2->S_Cl S_H H S_C2->S_H S_COOCH3 COOCH₃ S_C2->S_COOCH3 S_Et CH₂CH₃ S_C2->S_Et R_C2 C* R_Cl Cl R_C2->R_Cl R_H H R_C2->R_H R_COOCH3 COOCH₃ R_C2->R_COOCH3 R_Et CH₂CH₃ R_C2->R_Et mirror_top Mirror Plane p1->p2

Figure 1: Stereoisomers of Methyl 2-chlorobutanoate.

Synthesis of Enantiomerically Pure Methyl 2-chlorobutanoate

The production of single-enantiomer compounds is paramount in modern chemistry. Conventional synthesis of methyl 2-chlorobutanoate, typically via the esterification of racemic 2-chlorobutanoic acid, yields an equal mixture of (R) and (S) enantiomers, known as a racemate.[1][4] To obtain enantiomerically pure forms, two primary strategies are employed: chiral resolution of the racemate or direct enantioselective synthesis.

Chiral Resolution via Diastereomer Formation

This classical and robust method involves separating enantiomers by converting them into diastereomers, which possess different physical properties and can be separated using standard techniques like crystallization or chromatography.

Causality Behind Experimental Choices: The core principle is to introduce a second, enantiomerically pure chiral center into the racemic molecule, creating a pair of diastereomers. A common choice for resolving chiral acids like 2-chlorobutanoic acid is a chiral alcohol, such as L-(-)-menthol, which serves as a "chiral auxiliary".[5] The resulting diastereomeric esters, (L-menthyl)-(R)-2-chlorobutanoate and (L-menthyl)-(S)-2-chlorobutanoate, are no longer mirror images and will exhibit different chromatographic behavior. After separation, the chiral auxiliary is cleaved (e.g., via hydrolysis) to yield the enantiopure acid, which is then esterified with methanol to produce the target enantiopure methyl ester.

Figure 2: Workflow for Chiral Resolution via Diastereomer Formation.
Enantioselective Synthesis

Modern synthetic chemistry increasingly favors methods that create the desired enantiomer directly, avoiding the waste associated with resolving racemates.

  • Biocatalysis: Enzymes are inherently chiral and can catalyze reactions with high stereoselectivity. For instance, a lipase could be used for the kinetic resolution of racemic methyl 2-chlorobutanoate. The enzyme would selectively hydrolyze one enantiomer (e.g., the S-enantiomer) to the corresponding acid, leaving the other enantiomer (the R-ester) unreacted. The resulting mixture of acid and ester can then be easily separated. This approach is valued for its high efficiency and environmentally benign reaction conditions.[6][7]

  • Asymmetric Catalysis: This involves using a small amount of a chiral metal complex or organocatalyst to steer a reaction towards the formation of one enantiomer over the other.[8] For example, the enantioselective halogenation of a suitable precursor using a chiral catalyst could yield enantiopure 2-chlorobutanoic acid or its derivatives.[9]

Analytical Techniques for Chiral Discrimination

Distinguishing and quantifying the enantiomers of methyl 2-chlorobutanoate is crucial for quality control and for understanding its role in stereospecific synthesis. The most powerful and widely used techniques are based on chiral chromatography.

Chiral Gas Chromatography (GC)

Given the volatility of methyl 2-chlorobutanoate, gas chromatography is an ideal analytical technique.[10]

Mechanism & Trustworthiness: Chiral GC relies on a chiral stationary phase (CSP) coated on the inside of the capillary column.[11] The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. The stability of these complexes differs between the (R) and (S) enantiomers, leading to different retention times and, thus, separation.[12] Cyclodextrin-based CSPs are particularly effective for separating a wide range of chiral compounds, including esters.[11][13] The method's trustworthiness is validated by achieving baseline separation of the enantiomeric peaks, allowing for accurate quantification and determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is another cornerstone technique for chiral separations, offering versatility in the choice of stationary and mobile phases.[14]

  • Direct Method: Similar to chiral GC, this approach uses a column packed with a CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and can separate a broad spectrum of chiral molecules.[14][15] The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral polymer.

  • Indirect Method: This method involves a pre-column derivatization step where the racemic analyte is reacted with a chiral derivatizing agent to form diastereomers.[14] These diastereomers can then be separated on a standard, achiral HPLC column (e.g., a C18 column). While effective, this method requires pure derivatizing agents and can be more labor-intensive.[16]

Experimental Protocol: Chiral GC Analysis

This section provides a detailed, self-validating protocol for the analysis of a racemic mixture of methyl 2-chlorobutanoate using chiral gas chromatography.

Objective: To separate and quantify the (R) and (S) enantiomers of methyl 2-chlorobutanoate to determine the enantiomeric excess (ee) of a sample.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of racemic methyl 2-chlorobutanoate at 1 mg/mL in a suitable solvent (e.g., hexane or ethyl acetate).

    • Prepare a series of dilutions for calibration if quantitative analysis is required. For qualitative analysis, a concentration of ~100 µg/mL is typically sufficient.

  • Instrumentation and Conditions:

    • The choice of a low column temperature is a critical experimental parameter. Enantioselectivity is often enhanced at lower temperatures as it maximizes the difference in interaction energies between the enantiomers and the CSP.[16] A slow temperature ramp ensures sufficient time for the chiral recognition mechanism to take effect, leading to better resolution.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDStandard, robust system for volatile organics.
Chiral Column Cyclodextrin-based CSP (e.g., Beta-DEX™)Proven selectivity for chiral esters.[11][13]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm filmStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium or HydrogenInert carrier; Hydrogen may provide faster analysis.
Flow Rate 1.2 mL/min (Constant Flow)Optimal for column efficiency.
Injection Volume 1 µLPrevents column overloading.
Injector Temp. 220 °CEnsures complete volatilization without degradation.
Split Ratio 50:1Reduces the amount of sample reaching the column.
Oven Program 80 °C (hold 2 min), ramp 2 °C/min to 150 °CLow initial temp and slow ramp to maximize resolution.[16]
Detector Flame Ionization Detector (FID)High sensitivity for hydrocarbons.
Detector Temp. 250 °CPrevents condensation of analytes.
  • Data Analysis and System Validation:

    • Peak Identification: Inject a racemic standard. The resulting chromatogram should show two well-separated peaks of nearly equal area, corresponding to the (R) and (S) enantiomers.

    • Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation, which validates the method's separating power.

    • Enantiomeric Excess (ee): For an unknown sample, calculate the ee using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

G Sample Sample containing (R/S)-Methyl 2-chlorobutanoate Injection GC Injection Sample->Injection Column Chiral GC Column (Cyclodextrin CSP) Injection->Column Separation Differential Interaction (R) vs (S) with CSP Column->Separation Detection FID Detection Separation->Detection Chromatogram Output Chromatogram (Signal vs. Retention Time) Detection->Chromatogram Analysis Data Analysis (Peak Integration, ee% Calculation) Chromatogram->Analysis Result Enantiomeric Purity Report Analysis->Result

Figure 3: General Workflow for Chiral GC Analysis.

Applications in Research and Drug Development

The enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the use of enantiomerically pure starting materials and intermediates like (R)- or (S)-methyl 2-chlorobutanoate is a cornerstone of modern drug design and development.[6]

These chiral building blocks are valuable synthons for constructing more complex molecules where the stereochemistry at the C2 position is critical for the final product's biological function. Their applications span various therapeutic areas, including the synthesis of novel amino acids, enzyme inhibitors, and other bioactive compounds.[17]

Conclusion

The chirality of methyl 2-chlorobutanoate is a defining feature that governs its utility as a high-value chemical intermediate. A thorough understanding of its stereochemistry, coupled with robust methods for enantioselective synthesis and chiral analysis, is essential for its effective application in research and industry. Chiral gas chromatography, in particular, offers a reliable and high-resolution method for the quality control of this important compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the principles and protocols outlined in this guide will remain critical for scientists and developers in the field.

References

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  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters. PMC - NIH.
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(S)-Methyl 2-chlorobutanoate: A Comprehensive Technical Guide for Drug Development Professionals and Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(S)-Methyl 2-chlorobutanoate is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its stereospecific nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its properties, synthesis, applications, and safety considerations.

Core Properties: Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of (S)-Methyl 2-chlorobutanoate is essential for its effective handling, characterization, and use in synthetic applications.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C5H9ClO2 and a molecular weight of 136.58 g/mol .[1][2] Key physical data are summarized in the table below.

PropertyValue
Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol [2]
Boiling Point 149 °C at 760 mmHg[3]
Density 1.081 g/cm³[3]
Refractive Index 1.417[3]
Flash Point 49.5 °C[3]
LogP 1.17680[3]
Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of (S)-Methyl 2-chlorobutanoate.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals corresponding to the different hydrogen environments in the molecule.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum is used to identify the number and types of carbon atoms.

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying functional groups, with a prominent peak expected for the carbonyl (C=O) stretch of the ester.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule.[1]

Synthesis and Stereochemistry

The primary application of (S)-Methyl 2-chlorobutanoate lies in its use as a chiral intermediate.[4] Therefore, its stereoselective synthesis is of utmost importance.

Synthetic Routes

The synthesis of chiral (S)-Methyl 2-chlorobutanoate often relies on methods that preserve or invert the stereochemistry of a chiral precursor.[5] Common strategies include:

  • From Chiral Precursors : The use of readily available chiral starting materials is a cost-effective and efficient approach.[5]

  • Asymmetric Synthesis : This method involves the use of chiral catalysts or auxiliaries to induce stereoselectivity.[5]

  • Kinetic Resolution : This technique separates a racemic mixture by selectively reacting one enantiomer at a faster rate.

A prevalent method for synthesizing (S)-methyl 2-chloropropionate, a similar compound, involves the chlorination of a chiral lactate ester.[5] For instance, reacting R-methyl lactate with a chlorinating agent in the presence of a catalyst can yield S-methyl 2-chloropropionate through a configuration-inverting reaction.[5]

Synthesis_Workflow Start Chiral Precursor (e.g., R-methyl lactate) Reaction Chlorination Reaction (Configuration Inversion) Start->Reaction Reagents Chlorinating Agent + Catalyst Reagents->Reaction Product (S)-Methyl 2-chlorobutanoate Reaction->Product

Caption: General workflow for the synthesis of (S)-Methyl 2-chlorobutanoate.

Applications in Drug Development

(S)-Methyl 2-chlorobutanoate serves as a key building block in the synthesis of various pharmaceuticals. Its utility stems from the ability to introduce a specific stereocenter into a target molecule, which is often crucial for its biological activity.

Role as a Chiral Intermediate

The stereospecific nature of this compound makes it invaluable in the development of enantiomerically pure drugs.[4] For example, a related compound, (S)-Methyl 2-aminobutanoate hydrochloride, is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[4]

Versatility in Organic Synthesis

Beyond its role in specific drug syntheses, (S)-Methyl 2-chlorobutanoate is a versatile reagent in organic chemistry. It can participate in a variety of reactions, including nucleophilic substitutions at the chlorinated carbon, allowing for the introduction of diverse functional groups.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Target Molecule using (S)-Methyl 2-chlorobutanoate Purification Purification by Chromatography/Crystallization Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Chiral_Analysis Chiral Purity Determination (e.g., Chiral HPLC) Purification->Chiral_Analysis

Caption: A typical experimental workflow involving (S)-Methyl 2-chlorobutanoate.

Safety, Handling, and Storage

Proper handling and storage of (S)-Methyl 2-chlorobutanoate are crucial to ensure laboratory safety.

Hazard Identification

This compound is classified as a flammable liquid and vapor.[1] It can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

When working with this chemical, it is essential to use adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] All ignition sources should be removed from the work area.[6]

Storage Guidelines

Store (S)-Methyl 2-chlorobutanoate in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

References

  • LookChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Virginia Open Data Portal. (2025). Compound 529728: Methyl 2-chlorobut-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chlorobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sciforum. (1997). Stereoselective Synthesis of 2-Amino-2-methyl-4-phosphonobutanoic Acid Derivatives (MAP4 Analogues). Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing S-2-methyl chloropropionate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-2-methylbutane, 95% (gc). Retrieved from [Link]

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An In-Depth Technical Guide to (R)-Methyl 2-chlorobutanoate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Executive Summary

(R)-Methyl 2-chlorobutanoate is a chiral α-chloro ester of significant interest to researchers and process chemists, particularly within the pharmaceutical and fine chemical industries. Its value is derived from the stereodefined center bearing a reactive chlorine atom, which serves as an excellent electrophilic handle for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of (R)-Methyl 2-chlorobutanoate, detailing its physicochemical properties, outlining a robust stereoselective synthetic route, establishing protocols for its purification and characterization, and exploring its primary application as a versatile building block in asymmetric synthesis. The methodologies described herein are grounded in established chemical principles, offering field-proven insights for professionals in drug discovery and development.

Physicochemical and Chiroptical Properties

The fundamental physical and chemical properties of methyl 2-chlorobutanoate are summarized below. It is critical to note that while many databases provide data under the CAS number for the racemic mixture, the (R)-enantiomer will exhibit identical non-chiral properties such as boiling point and density. The key differentiating property, optical rotation, is specific to the enantiomer.

Rationale for Data Selection: The presented data is collated from chemical supplier databases and public repositories.[1][2][3] For properties like boiling point and density, the values for the racemate are authoritative for the pure enantiomer. The molecular weight and formula are fundamental constants.

Table 1: Physicochemical Properties of Methyl 2-chlorobutanoate

PropertyValueSource(s)
IUPAC Name methyl (2R)-2-chlorobutanoate-
CAS Number 26464-32-4 (Racemate)[1][3]
Molecular Formula C₅H₉ClO₂[1][3]
Molecular Weight 136.58 g/mol [1][3]
Appearance Colorless liquid (predicted)-
Boiling Point 149 °C (at 760 mmHg)[1]
Density 1.081 g/cm³[1]
Refractive Index (n²⁰/D) 1.417[1]
Flash Point 49.5 °C[1]
Solubility Expected to be soluble in organic solvents (e.g., ether, ethanol); insoluble in water.-
Specific Optical Rotation [α]²⁰/D Not reported in standard databases. Must be determined experimentally. The (S)-enantiomer will have the equal but opposite rotation.[2][4]

A Note on Optical Rotation: The sign (+ or -) and magnitude of the specific optical rotation for (R)-Methyl 2-chlorobutanoate must be determined empirically for each synthesized batch using a polarimeter.[1] There is no universal correlation between the (R/S) stereochemical descriptor and the direction of rotation of plane-polarized light.[4] The enantiomeric excess (% ee) of a sample is calculated from the observed specific rotation relative to the specific rotation of the pure enantiomer.

Stereoselective Synthesis: An Organocatalytic Approach

The generation of (R)-Methyl 2-chlorobutanoate with high enantiopurity is paramount to its utility. Direct chlorination of methyl butanoate would result in a racemic mixture, requiring a difficult and often inefficient chiral resolution step. Therefore, an asymmetric synthesis is the preferred strategy.

Rationale for the Synthetic Strategy

We present a modern, three-step organocatalytic route starting from butanal. This approach is selected for its high stereoselectivity, operational simplicity, and avoidance of toxic heavy metals. The key step is the asymmetric α-chlorination of an aldehyde, a well-established transformation in organocatalysis.[5][6] The resulting chiral α-chloro aldehyde is then oxidized and esterified to yield the final product.

Recommended Synthetic Protocol

Step 1: Organocatalytic Asymmetric α-Chlorination of Butanal

This step utilizes a chiral secondary amine catalyst (e.g., (2R,5R)-diphenylpyrrolidine) to form a nucleophilic enamine intermediate with butanal. This enamine then reacts stereoselectively with an electrophilic chlorine source like N-chlorosuccinimide (NCS).

  • To a stirred solution of (2R,5R)-diphenylpyrrolidine (10 mol%) in dichloroethane (DCE, 2.0 M) at -10 °C under an inert atmosphere (N₂), add butanal (1.0 eq.).

    • Causality: The chiral catalyst is the source of asymmetry. DCE is an effective solvent for this reaction, and low temperature improves enantioselectivity by favoring the more ordered transition state.[6]

  • Stir the mixture for 10 minutes to allow for enamine formation.

  • Add N-chlorosuccinimide (NCS, 1.1 eq.) portion-wise over 20 minutes, maintaining the internal temperature below -5 °C.

    • Causality: NCS is an easily handled, crystalline electrophilic chlorine source. Portion-wise addition controls the reaction exotherm.

  • Stir the reaction for 2-4 hours, monitoring by TLC or GC for the consumption of butanal.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (R)-2-chlorobutanal. This intermediate is often used directly in the next step without further purification.

Step 2: Oxidation to (R)-2-Chlorobutanoic Acid

The crude aldehyde is oxidized to the corresponding carboxylic acid using a mild oxidizing agent to prevent side reactions.

  • Dissolve the crude (R)-2-chlorobutanal in a buffered solution of sodium chlorite (NaClO₂, 1.5 eq.) and a phosphate buffer (pH ~4) in the presence of a scavenger like 2-methyl-2-butene.

    • Causality: The Pinnick oxidation is a highly efficient method for oxidizing aldehydes to carboxylic acids without epimerizing the adjacent stereocenter. 2-methyl-2-butene acts as a scavenger for the byproduct hypochlorous acid (HOCl), preventing unwanted side reactions.

  • Stir vigorously at room temperature until the aldehyde is consumed (monitor by TLC/GC).

  • Acidify the aqueous layer with 1M HCl to pH 2 and extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield crude (R)-2-chlorobutanoic acid.

Step 3: Fischer Esterification

The final step is a classic acid-catalyzed esterification.[7][8]

  • Dissolve the crude (R)-2-chlorobutanoic acid in a large excess of methanol (e.g., 10-20 eq.).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

    • Causality: The reaction is an equilibrium. Using a large excess of methanol drives the equilibrium toward the product side (Le Châtelier's principle). Sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8]

  • Cool the reaction, neutralize the acid with saturated aqueous NaHCO₃, and extract the product with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude (R)-Methyl 2-chlorobutanoate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Asymmetric α-Chlorination cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Esterification Butanal Butanal Enamine Chiral Enamine Intermediate Butanal->Enamine + Catalyst Catalyst (2R,5R)-Diphenylpyrrolidine (Catalyst) NCS NCS (Chlorine Source) Chloro_Aldehyde (R)-2-Chlorobutanal Enamine->Chloro_Aldehyde + NCS Oxidation Pinnick Oxidation (NaClO₂) Chloro_Aldehyde->Oxidation Chloro_Acid (R)-2-Chlorobutanoic Acid Oxidation->Chloro_Acid Esterification Fischer Esterification (MeOH, H₂SO₄) Chloro_Acid->Esterification Final_Product (R)-Methyl 2-chlorobutanoate Esterification->Final_Product

Caption: Organocatalytic synthesis of (R)-Methyl 2-chlorobutanoate.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the chemical and enantiomeric purity of the final product, which is critical for its use in subsequent synthetic steps.

Purification Protocol: Vacuum Distillation

The primary method for purifying the crude product is fractional distillation under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-adapter, and a collection flask. Ensure all glass joints are properly sealed.

  • Procedure:

    • Transfer the crude (R)-Methyl 2-chlorobutanoate to the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask in an oil bath.

    • Discard any initial low-boiling fractions (forerun).

    • Collect the fraction boiling at the expected temperature for the applied pressure (The boiling point of 149 °C at atmospheric pressure can be used to estimate the boiling point at reduced pressure using a nomograph).[1]

    • Causality: Vacuum distillation allows the compound to boil at a lower temperature, preventing potential decomposition that might occur at its atmospheric boiling point. The Vigreux column provides theoretical plates to separate the product from impurities with different boiling points.

Spectroscopic and Analytical Characterization

Table 2: Expected Spectroscopic Data for (R)-Methyl 2-chlorobutanoate

TechniqueExpected Data
¹H NMR δ (ppm) ~4.2 (t, 1H, -CHCl-) , ~3.8 (s, 3H, -OCH₃), ~2.0 (m, 2H, -CH₂CH₃), ~1.1 (t, 3H, -CH₂CH₃)
¹³C NMR δ (ppm) ~170 (-C=O) , ~58 (-CHCl-), ~53 (-OCH₃), ~28 (-CH₂CH₃), ~11 (-CH₂CH₃)
FT-IR ν (cm⁻¹) ~1745 (C=O stretch, strong) , ~2980 (C-H stretch), ~750 (C-Cl stretch)
Mass Spec (EI) Expected m/z for [M-OCH₃]⁺ at 105/107 (Cl isotope pattern), [M-Cl]⁺ at 101.

Note: NMR chemical shifts are estimates based on analogous structures and may vary depending on the solvent and instrument.

Protocol for Enantiomeric Excess (% ee) Determination by Chiral GC
  • Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric purity of the synthesized material.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Rt-βDEXse or similar).

    • Causality: Chiral stationary phases form transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation.

  • Method:

    • Prepare a dilute solution of the purified product in a suitable solvent (e.g., hexane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Run an isothermal or temperature-programmed method to achieve baseline separation of the two enantiomer peaks.

    • Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the % ee using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Analytical Workflow Diagram

Analysis_Workflow cluster_analysis Quality Control Analysis Crude Crude Product Distill Vacuum Distillation Crude->Distill Pure Purified Product Distill->Pure NMR ¹H & ¹³C NMR Pure->NMR IR FT-IR Pure->IR GC Chiral GC Pure->GC Structure Structural Confirmation NMR->Structure IR->Structure Purity Chemical Purity GC->Purity ee Enantiomeric Excess (% ee) GC->ee

Caption: Post-synthesis purification and analytical workflow.

Applications in Asymmetric Synthesis

The primary utility of (R)-Methyl 2-chlorobutanoate is as a chiral electrophile. The chlorine atom at the C2 position is susceptible to nucleophilic displacement, typically via an Sₙ2 mechanism.

Sₙ2 Displacement for the Synthesis of Chiral α-Amino Acids

A cornerstone application is the synthesis of non-proteinogenic α-amino acids, which are vital components in many modern pharmaceuticals.[9] The reaction with an azide nucleophile followed by reduction provides a reliable route to the corresponding α-amino acid ester with an inversion of stereochemistry.

  • Reaction: (R)-Methyl 2-chlorobutanoate + Sodium Azide (NaN₃) → (S)-Methyl 2-azidobutanoate

  • Mechanism: The azide ion (N₃⁻) acts as a potent nucleophile, attacking the carbon atom bearing the chlorine from the backside. This backside attack forces the chlorine atom to leave from the front side, resulting in a Walden inversion of the stereocenter.

  • Subsequent Reduction: The resulting (S)-azido ester can be readily reduced to the (S)-amino ester (e.g., via catalytic hydrogenation with H₂/Pd-C or using the Staudinger reaction), which can then be hydrolyzed to the final (S)-2-aminobutanoic acid.

    • Significance: This transformation provides stereocontrolled access to D-series amino acids (in this case, the (S)-enantiomer), which are important for creating peptides with enhanced stability against enzymatic degradation or for mimicking transition states in enzyme inhibitors.

Application Pathway Diagram

Application_Pathway Start (R)-Methyl 2-chlorobutanoate SN2 Sₙ2 Reaction (Walden Inversion) Start->SN2 Azide Sodium Azide (NaN₃) Azide->SN2 AzidoEster (S)-Methyl 2-azidobutanoate SN2->AzidoEster Reduction Reduction (e.g., H₂/Pd-C) AzidoEster->Reduction AminoEster (S)-Methyl 2-aminobutanoate Reduction->AminoEster Target Chiral α-Amino Acid Derivatives AminoEster->Target

Sources

Technical Whitepaper: Methyl 2-Chlorobutanoate as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chlorobutanoate (CAS: 26464-32-4) serves as a critical electrophilic building block in modern medicinal chemistry.[1] Its value lies in the


-halo ester functionality, which provides a gateway to 

-amino acids and heterocyclic scaffolds via nucleophilic substitution (

).[1] This guide analyzes the physicochemical profile of methyl 2-chlorobutanoate, delineates its role as a precursor for high-value targets (including Levetiracetam intermediates), and establishes rigorous protocols for its handling and synthetic application.[1]

Physicochemical Profile

Precise stoichiometry is non-negotiable in high-throughput synthesis.[1] The following data consolidates the essential constants required for molarity calculations and reaction scaling.

PropertyValueUnitNotes
Molecular Formula C

H

ClO

--
Molecular Weight 136.58 g/mol Critical for stoichiometric calculations
CAS Number 26464-32-4-Racemic mixture
Density 1.081g/mLAt 25°C; Use for volumetric dispensing
Boiling Point 149°CAt 760 mmHg
Refractive Index 1.417

Purity verification parameter
Flash Point 49.5°CFlammable liquid handling required

Structural Analysis & Stereochemistry

The reactivity of methyl 2-chlorobutanoate is defined by the C2 position.[1] The chlorine atom acts as a leaving group activated by the adjacent carbonyl functionality.[1]

  • Chirality: The C2 carbon is a stereocenter.[1] While often supplied as a racemate, the (S)- or (R)-enantiomers are potent starting materials for asymmetric synthesis.[1]

  • Inductive Effects: The electron-withdrawing ester group increases the acidity of the

    
    -proton (
    
    
    
    ) and enhances the electrophilicity of the C2 carbon toward nucleophiles.[1]

Synthetic Utility: The Gateway

For drug development professionals, this molecule is primarily a "mask" for the 2-aminobutanoate motif found in antiepileptic drugs like Levetiracetam.[1][2]

Mechanism of Action

The transformation of methyl 2-chlorobutanoate typically proceeds via an


 mechanism with inversion of configuration (Walden inversion).[1] The most common workflow involves displacement by an azide (

) followed by reduction to the amine.[1]

Key Mechanistic Pathway:

  • Nucleophilic Attack: The nucleophile (e.g., Sodium Azide) attacks the C2 carbon from the backside relative to the chlorine.[1]

  • Transition State: A pentacoordinate transition state forms where bond breaking (C-Cl) and bond making (C-N) occur simultaneously.[1]

  • Inversion: If the starting material is chiral (e.g., R-isomer), the product will be the S-isomer.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of Methyl 2-chlorobutanoate into the amino-ester precursor for Levetiracetam.[1]

ReactionPathway M2CB Methyl 2-chlorobutanoate (Electrophile) TS SN2 Transition State [Pentacoordinate] M2CB->TS + NaN3 (DMF, 60°C) Azide Methyl 2-azidobutanoate (Intermediate) TS->Azide - NaCl Amine Methyl 2-aminobutanoate (Precursor) Azide->Amine H2 / Pd-C (Reduction) Drug Levetiracetam (Target Scaffold) Amine->Drug Cyclization/Derivatization

Figure 1: Retrosynthetic logic showing the transformation of the chloro-ester into high-value pharmaceutical intermediates via azide displacement.[1]

Experimental Protocol: Nucleophilic Substitution

Objective: Synthesis of Methyl 2-azidobutanoate (precursor to amino acid) with high enantiomeric fidelity.

Reagents
  • Methyl 2-chlorobutanoate (1.0 eq)[1]

  • Sodium Azide (NaN

    
    ) (1.5 eq) [Warning: Toxic/Explosive ][1]
    
  • DMF (Dimethylformamide) - Anhydrous[1]

  • Ethyl Acetate / Hexanes (for extraction)[1]

Workflow
  • Preparation: Charge a flame-dried round-bottom flask with NaN

    
     and anhydrous DMF under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Cool the suspension to 0°C. Add Methyl 2-chlorobutanoate dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor via TLC (stain with KMnO

    
    ; the chloride is not UV active, but the azide may show faint activity or use GC-MS).[1]
    
  • Workup: Quench with water (dissolves salts). Extract

    
     with Ethyl Acetate.[1]
    
  • Validation: Wash organic layer with brine to remove DMF.[1] Dry over MgSO

    
    .
    
Visualization: Process Flow

Workflow start Start: Inert Atmosphere Setup mix Suspend NaN3 in DMF (0°C) start->mix add Add Methyl 2-chlorobutanoate (Dropwise) mix->add react Stir 18h @ RT (Monitor GC-MS) add->react quench Quench with H2O Extract w/ EtOAc react->quench dry Dry (MgSO4) & Concentrate quench->dry end Crude Azido Ester dry->end

Figure 2: Step-by-step experimental workflow for the azidation of methyl 2-chlorobutanoate.

Handling & Safety (E-E-A-T)

As a Senior Application Scientist, I must emphasize that


-halo esters are potent alkylating agents.[1] They are lachrymators (tear-inducing) and can cause severe skin burns.[1]
  • Containment: All transfers must occur within a certified fume hood.

  • PPE: Double nitrile gloves are recommended.[1] The lipophilic nature of the ester allows it to permeate standard latex quickly.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or amine to convert the lachrymator into a less volatile amide before cleanup.[1]

  • Storage: Store in a cool, dry place away from oxidizing agents and strong bases to prevent hydrolysis or polymerization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123415, Methyl 2-chlorobutanoate.[1] Retrieved January 29, 2026 from [Link][1]

  • Master Organic Chemistry (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved January 29, 2026 from [Link]

Sources

Methodological & Application

Synthesis of Methyl 2-chlorobutanoate from butanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Methyl 2-chlorobutanoate

Executive Summary

  • Target Molecule: Methyl 2-chlorobutanoate (CAS: 26464-32-4)[1]

  • Starting Material: Methyl butanoate (Methyl butyrate)

  • Primary Application: Chiral intermediate for agrochemicals (herbicides) and API synthesis (amino acid derivatives).

  • Scientific Challenge: Direct

    
    -chlorination of aliphatic esters is kinetically challenging due to the lower acidity of the 
    
    
    
    -protons (
    
    
    ) compared to ketones (
    
    
    ). Standard radical chlorination (e.g.,
    
    
    with AIBN) often yields a mixture of
    
    
    ,
    
    
    , and
    
    
    -isomers.
  • Recommended Solution: This guide details a Kinetic Enolate Trapping Protocol using Lithium Diisopropylamide (LDA) and N-Chlorosuccinimide (NCS). This method guarantees regioselectivity at the C2 position, essential for pharmaceutical grade purity.

Reaction Mechanism & Logic

The synthesis relies on the irreversible formation of the lithium enolate of methyl butyrate at cryogenic temperatures, followed by electrophilic trapping with a source of positive chlorine (


).

Mechanism Steps:

  • Deprotonation: The bulky base LDA removes a proton from the

    
    -carbon (C2) at -78°C. The low temperature and steric bulk prevent nucleophilic attack on the ester carbonyl (Claisen condensation).
    
  • Enolate Stabilization: The lithium enolate is stabilized by the solvent (THF) and temperature.

  • Electrophilic Chlorination: NCS acts as a "Cl+" donor. The enolate attacks the chlorine atom of NCS, releasing succinimide as a byproduct.

Mechanism Substrate Methyl Butyrate Enolate Lithium Enolate (Intermediate) Substrate->Enolate Deprotonation Base LDA (-78°C) Base->Enolate Product Methyl 2-chlorobutanoate Enolate->Product Electrophilic Attack Reagent NCS (Cl+ Source) Reagent->Product Byproduct Succinimide Reagent->Byproduct

Caption: Kinetic enolate trapping mechanism ensuring C2 regioselectivity.

Experimental Protocol: Kinetic Enolate Trapping

Safety Warning: LDA is pyrophoric. THF must be anhydrous and peroxide-free. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[2][3][4]Role
Methyl Butyrate 102.131.0Substrate
LDA (2.0M in THF) N/A1.1Non-nucleophilic Base
N-Chlorosuccinimide (NCS) 133.531.2Electrophilic Cl Source
THF (Anhydrous) 72.11SolventReaction Medium
NH₄Cl (Sat. Aq.) 53.49ExcessQuench Buffer
Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

    • Cool the flask to -78°C using a dry ice/acetone bath.

  • Enolate Formation:

    • Charge the flask with anhydrous THF (50 mL).

    • Add LDA solution (1.1 equiv) via syringe over 5 minutes.

    • Add Methyl Butyrate (1.0 equiv, diluted in 10 mL THF) dropwise over 15 minutes. Maintain internal temperature below -70°C.

    • Critical Checkpoint: Stir for 30 minutes at -78°C to ensure complete enolization.

  • Chlorination:

    • Dissolve NCS (1.2 equiv) in minimal anhydrous THF (approx. 20 mL) in a separate dry vial.

    • Cannulate or syringe the NCS solution into the enolate mixture slowly over 20 minutes.

    • Observation: The solution may change color (often pale yellow).

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl (50 mL) while stirring vigorously at 0°C.

    • Transfer to a separatory funnel.[5][6][7] Extract with Diethyl Ether (3 x 50 mL).

    • Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove succinimide byproducts.

    • Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap). Note: The product is volatile (bp ~135°C); avoid prolonged high-vacuum.

  • Purification:

    • Purify via vacuum distillation or flash column chromatography (Silica gel, Hexanes:EtOAc 95:5).

Analytical Validation

To confirm the synthesis of Methyl 2-chlorobutanoate and rule out isomers (3-chloro or 4-chloro), use the following markers:

MethodExpected SignalInterpretation
1H NMR

4.2-4.3 ppm (Triplet, 1H)
The

-proton (CHCl) shifts downfield due to Cl and Carbonyl.
1H NMR

3.7 ppm (Singlet, 3H)
Methyl ester group (

).
GC-MS m/z 136 / 138 (3:1 ratio)Molecular ion showing characteristic Chlorine isotope pattern.
IR ~1745 cm⁻¹Carbonyl stretch (Ester).

Comparative Workflow Analysis

Why use the LDA/NCS method over industrial radical chlorination?

Workflows cluster_0 Method A: Radical Chlorination (Scale-up) cluster_1 Method B: Enolate Trapping (High Purity) StartA Methyl Butyrate + SO2Cl2 StepA1 Heat / Radical Initiator StartA->StepA1 ResultA Mixture: 2-Cl (40%) + 3-Cl (30%) + 4-Cl (30%) StepA1->ResultA StartB Methyl Butyrate + LDA StepB1 Add NCS (-78°C) StartB->StepB1 ResultB Product: Methyl 2-chlorobutanoate (>95%) StepB1->ResultB

Caption: Comparison of Radical vs. Ionic synthetic pathways.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Incomplete enolization or moisture in THF.

    • Fix: Titrate LDA before use; ensure rigorous drying of glassware.

  • Issue: Di-chlorination.

    • Cause: Excess NCS or high temperatures allowing equilibration.

    • Fix: Strict stoichiometry (1.1 equiv NCS max) and keep T < -40°C during addition.

  • Issue: Claisen Condensation Byproducts (Beta-keto esters).

    • Cause: LDA addition was too slow or temperature rose above -70°C.

    • Fix: Ensure rapid mixing and strict cryogenic control.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (Standard text for enolate alkylation/halogenation mechanisms).

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).[8][9] (Detailed reactivity profile of NCS as an electrophilic chlorine source).

  • PubChem. (2024). Methyl 2-chlorobutanoate (Compound Summary). National Library of Medicine.

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for alpha-halogenation selectivity).

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of methyl 2-chlorobutanoate, a valuable intermediate in organic synthesis. We will explore two primary synthetic routes starting from 2-chlorobutanoic acid: the classic Fischer-Speier esterification and a high-efficacy method involving an acyl chloride intermediate. Additionally, the synthesis of the precursor, 2-chlorobutanoic acid, via the Hell-Volhard-Zelinsky reaction is detailed. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on mechanistic understanding, practical execution, and safety.

Introduction and Strategic Overview

Methyl 2-chlorobutanoate (C₅H₉ClO₂) is a halogenated ester used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure features a chiral center at the α-carbon, making it a precursor for stereospecific syntheses. This guide details robust and reproducible methods for its preparation in a laboratory setting.

Physicochemical Properties of Methyl 2-chlorobutanoate:

PropertyValueSource
IUPAC Name methyl 2-chlorobutanoate[2]
CAS Number 26464-32-4[3]
Molecular Formula C₅H₉ClO₂[2]
Molecular Weight 136.58 g/mol [2]
Boiling Point 149 °C at 760 mmHg[4]
Density 1.081 g/cm³[4]
Flash Point 49.5 °C[4]
SMILES CCC(C(=O)OC)Cl[2]

The primary synthetic strategies revolve around the esterification of 2-chlorobutanoic acid. The choice between methods depends on the desired yield, reaction time, and tolerance for specific reagents.

G cluster_0 Precursor Synthesis cluster_1 Core Reactant cluster_2 Synthesis Pathways ButanoicAcid Butanoic Acid ChlorobutanoicAcid 2-Chlorobutanoic Acid ButanoicAcid->ChlorobutanoicAcid  Hell-Volhard-Zelinsky  (Cl₂, PCl₃) AcylChloride 2-Chlorobutanoyl Chloride ChlorobutanoicAcid->AcylChloride  SOCl₂ or (COCl)₂ FinalProduct Methyl 2-chlorobutanoate ChlorobutanoicAcid->FinalProduct  Fischer Esterification  (MeOH, H⁺) AcylChloride->FinalProduct  Methanol (MeOH)

Figure 1: Overall synthetic pathways to Methyl 2-chlorobutanoate.

Synthesis of the Precursor: 2-Chlorobutanoic Acid

The most common and direct route to α-halo acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[5] This reaction halogenates a carboxylic acid at the alpha (α) carbon. It is crucial to note this reaction cannot be used for fluorination or iodination.[5]

Mechanism Insight: The Hell-Volhard-Zelinsky Reaction

The reaction is initiated by converting a small amount of the carboxylic acid into an acyl halide by a phosphorus trihalide (e.g., PCl₃, PBr₃).[6][7] The resulting acyl halide readily enolizes. This enol form then reacts with the halogen (Cl₂ or Br₂) to halogenate the α-position. The resulting α-halo acyl halide can then exchange with the starting carboxylic acid to regenerate the acyl halide intermediate, propagating the catalytic cycle, while producing the final α-halo carboxylic acid product.[8]

Protocol: α-Chlorination of Butanoic Acid

Materials:

  • Butanoic acid

  • Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃)

  • Chlorine (Cl₂) gas

  • Round-bottom flask with reflux condenser

  • Gas inlet tube

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Acyl Chloride Formation (Catalyst Generation): In a round-bottom flask equipped with a reflux condenser and gas inlet, combine butanoic acid (1.0 mol) with a catalytic amount of phosphorus trichloride (0.05 mol) or a slight excess of thionyl chloride. Gently heat the mixture to initiate the formation of butanoyl chloride.

  • Chlorination: While stirring and maintaining a reaction temperature of 80-100 °C, bubble chlorine gas through the mixture. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain the temperature. Monitor the reaction progress by GC or NMR. A typical reaction time is 5-10 hours.[9]

  • Hydrolysis: Once the desired conversion is achieved, cautiously add water to the reaction mixture to hydrolyze any remaining acyl chloride to the carboxylic acid.

  • Purification: The resulting mixture contains 2-chlorobutanoic acid, unreacted butanoic acid, and HCl. Purify the product by fractional distillation under reduced pressure. 2-chlorobutanoic acid is corrosive and should be handled with appropriate personal protective equipment (PPE).[1]

Synthesis Route 1: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification where a carboxylic acid reacts with an alcohol to form an ester and water.[10] The reaction is an equilibrium process.[11] To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol, in this case) which also serves as the solvent, and/or by removing water as it forms.[12][13]

Mechanistic Causality

The Fischer esterification mechanism involves several reversible steps:[14]

  • Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[15]

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[15]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, turning it into a good leaving group (H₂O).[14]

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of methanol), regenerating the acid catalyst and yielding the final ester product.[12]

G start Start: 2-Chlorobutanoic Acid, Methanol, H₂SO₄ step1 Combine Reactants: Add acid to methanol, then add 2-chlorobutanoic acid. start->step1 step2 Reflux: Heat mixture to reflux (approx. 65-70°C) for 4-6 hours. step1->step2 step3 Cool & Quench: Cool to room temp. Pour into cold water. step2->step3 step4 Extraction: Extract with diethyl ether or ethyl acetate (2x). step3->step4 step5 Washing: Wash organic layer with NaHCO₃ solution, then brine. step4->step5 step6 Drying & Evaporation: Dry over Na₂SO₄ or MgSO₄. Remove solvent via rotary evaporation. step5->step6 step7 Purification: Fractional distillation under reduced pressure. step6->step7 end_node Product: Methyl 2-chlorobutanoate step7->end_node

Figure 2: Experimental workflow for Fischer Esterification.
Protocol: Acid-Catalyzed Esterification of 2-Chlorobutanoic Acid

Materials & Equipment:

  • 2-chlorobutanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle

  • Separatory funnel, rotary evaporator, distillation apparatus

Stoichiometry:

ReagentMolar Eq.MW ( g/mol )Amount (for 10g acid)Volume
2-Chlorobutanoic Acid1.0122.5510.0 g (81.6 mmol)~8.9 mL
Methanol10.032.0426.1 g (816 mmol)~33 mL
H₂SO₄ (conc.)0.0598.080.40 g (4.1 mmol)~0.22 mL

Procedure:

  • Setup: To a 100 mL round-bottom flask containing methanol, carefully add the concentrated sulfuric acid while cooling in an ice bath. Once cool, add the 2-chlorobutanoic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Let the reaction proceed for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic extracts.

  • Neutralization: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid (Caution: CO₂ evolution), followed by 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain pure methyl 2-chlorobutanoate.

Synthesis Route 2: Acyl Chloride Intermediate Pathway

For substrates that are sensitive or when higher yields are required, a two-step process via an acyl chloride is often preferred. Carboxylic acids can be converted to highly reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[16] The subsequent reaction of the acyl chloride with an alcohol is rapid and irreversible, producing the ester in high yield.

Mechanistic Causality

Step A: Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form an intermediate chlorosulfite. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. This tetrahedral intermediate collapses, releasing the stable gases sulfur dioxide (SO₂) and hydrogen chloride (HCl), driving the reaction to completion.[16]

Step B: Esterification: The resulting acyl chloride is highly electrophilic. The alcohol (methanol) acts as a nucleophile, attacking the acyl chloride's carbonyl carbon. The tetrahedral intermediate collapses, expelling a chloride ion and, after deprotonation, yielding the ester. This reaction is often performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced.

Protocol: Via 2-Chlorobutanoyl Chloride

Materials & Equipment:

  • 2-chlorobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Pyridine (optional, as a base)

  • Anhydrous solvent (e.g., dichloromethane or THF)

  • Round-bottom flask, reflux condenser with gas trap (for HCl and SO₂), dropping funnel

  • Rotary evaporator, distillation apparatus

Stoichiometry & Conditions:

ParameterStep A: Acyl Chloride FormationStep B: Esterification
Key Reagent Thionyl Chloride (1.2 eq.)Methanol (1.5 eq.)
Solvent None or DCMDCM
Temperature Reflux (~79°C for SOCl₂)0°C to Room Temp
Time 1-2 hours1 hour

Procedure:

  • Acyl Chloride Synthesis: In a flask fitted with a reflux condenser and a gas trap (e.g., a bubbler with NaOH solution), add 2-chlorobutanoic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) via a dropping funnel. Heat the mixture to reflux for 1-2 hours until gas evolution ceases.

  • Purification of Acyl Chloride: Remove excess thionyl chloride by distillation (BP 79°C). The crude 2-chlorobutanoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

  • Esterification: Dissolve the 2-chlorobutanoyl chloride in an anhydrous solvent like dichloromethane (DCM) in a new flask and cool to 0°C in an ice bath. Slowly add methanol (1.5 eq) dropwise. If desired, a base like pyridine (1.1 eq) can be co-added to neutralize the HCl formed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Purification: Wash the reaction mixture with water, dilute HCl (if pyridine was used), saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. Purify the final product by distillation.

Safety and Handling

  • 2-Chlorobutanoic Acid: Corrosive and causes skin and eye irritation. Handle in a fume hood with appropriate PPE, including gloves and safety goggles.[1]

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic HCl and SO₂ gases.[17][18] All operations must be conducted in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[17][19] Ensure all glassware is scrupulously dry. Quench any excess SOCl₂ carefully with a base solution.

  • Chlorine Gas (Cl₂): Extremely toxic and corrosive. Requires a specialized setup for safe handling and scrubbing of excess gas.

  • General Precautions: All reactions should be performed in a fume hood. The final product, methyl 2-chlorobutanoate, is a flammable liquid and may cause skin, eye, and respiratory irritation.[2]

References

  • Wikipedia. (n.d.). 2-Methylbutanoic acid.
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  • Bartleby. (2021). Answered: 2. Methanol (CH;OH) and propanoic acid....
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  • Google Patents. (n.d.). Process for preparing natural active 2-methyl butanol/butyric acid.
  • ECHEMI. (n.d.). thionyl chloride addtion.
  • Quora. (2017). Is 2-chlorobutanoic acid stronger than butanoic acid?.
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  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
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  • The Organic Chemistry Tutor. (2020). Butanoic Acid + Methanol = ESTER + water [Video]. YouTube. Retrieved from [Link].

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride.
  • Chemistry LibreTexts. (2023). 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation.
  • CymitQuimica. (n.d.). CAS 4170-24-5: 2-Chlorobutanoic acid.
  • ResearchGate. (2025). Optical methyl 2-chloropropionate synthesis....
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Application Notes & Protocols: The Synthetic Utility of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

Methyl 2-chlorobutanoate is a halogenated ester of significant interest in the field of organic synthesis. Its utility stems from a combination of reactive sites within its structure: an electrophilic carbonyl carbon, an adjacent α-carbon bearing a good leaving group (chlorine), and a stereogenic center. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including substituted carboxylic acid derivatives and heterocyclic compounds. Its applications are particularly relevant in the development of novel pharmaceutical intermediates and fine chemicals. This guide provides an in-depth exploration of its properties, key synthetic applications, and detailed protocols, grounded in established chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.

Data Summary

The key physicochemical properties of Methyl 2-chlorobutanoate are summarized below for quick reference.

PropertyValueSource
IUPAC Name methyl 2-chlorobutanoate[1]
CAS Number 26464-32-4[1][2]
Molecular Formula C₅H₉ClO₂[1][3]
Molecular Weight 136.58 g/mol [1][2]
Boiling Point 149 °C at 760 mmHg[4]
Density 1.081 g/cm³[4]
Refractive Index 1.417[4]
Flash Point 49.5 °C[4]
Safety and Handling

Methyl 2-chlorobutanoate is a flammable liquid and an irritant.[1][5] Adherence to standard laboratory safety procedures is mandatory.

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.[6][7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves.[6][8]

    • Keep away from heat, sparks, open flames, and other ignition sources.[7][8] Ground all containers and transfer equipment to prevent static discharge.[7]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][9]

Core Applications in Organic Synthesis

The reactivity of Methyl 2-chlorobutanoate is dominated by the chemistry of its two primary functional groups: the alkyl chloride and the methyl ester.

Nucleophilic Substitution at the α-Carbon

The primary application of Methyl 2-chlorobutanoate is as an alkylating agent.[10] The chlorine atom at the C-2 position serves as an effective leaving group, rendering the α-carbon susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via an S_N2 mechanism, which would result in an inversion of stereochemistry if an enantiomerically pure starting material were used.

This pathway is fundamental for introducing a substituted butanoate moiety into a target molecule, forming new carbon-heteroatom or carbon-carbon bonds. For instance, amines, thiols, and cyanides can be readily alkylated to yield α-amino, α-thio, and α-cyano esters, respectively. These products are themselves valuable intermediates for further synthetic elaboration.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Methyl 2-chlorobutanoate E Combine reagents Heat to 60-80°C Monitor by TLC A->E B Nucleophile (e.g., R-NH2) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Cool to RT E->F G Quench with H2O F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Column Chromatography or Distillation I->J K α-Substituted Ester Product J->K G A Methyl 2-chlorobutanoate D Reaction at controlled temp. A->D B Strong, Non-nucleophilic Base (e.g., DBU, t-BuOK) B->D C Aprotic Solvent (e.g., THF) C->D E Aqueous Work-up & Extraction D->E F Purification (Distillation) E->F G Mixture of Methyl Butenoate Isomers F->G

Sources

Application Notes & Protocols: Methyl 2-Chlorobutanoate as a Versatile Alkylating Agent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-chlorobutanoate is a valuable bifunctional reagent, possessing both an electrophilic center for alkylation and an ester moiety for subsequent transformations. This guide provides an in-depth exploration of its application as an alkylating agent for researchers in organic synthesis and drug development. We will delve into the mechanistic underpinnings of its reactivity, provide field-tested protocols for its use with various nucleophiles, and discuss the critical aspects of safety, stereochemistry, and reaction optimization.

Introduction: The Strategic Value of Methyl 2-Chlorobutanoate

In the landscape of synthetic chemistry, alkylating agents are indispensable tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals, agrochemicals, and materials.[1] Methyl 2-chlorobutanoate emerges as a particularly strategic reagent due to its defined structural features. The chlorine atom at the C-2 position (the α-carbon) activates the molecule for nucleophilic substitution, while the methyl ester provides a handle for diverse downstream chemical manipulations, such as hydrolysis, amidation, or reduction.

This molecule serves as a precursor for introducing a 2-butanoate methyl ester moiety onto a variety of nucleophilic substrates. Its C-2 position is a stereocenter, meaning that the use of enantiomerically pure starting material can allow for the synthesis of complex, optically active molecules, a critical consideration in modern drug design.[2] This guide will equip the research scientist with the foundational knowledge and practical protocols to effectively leverage methyl 2-chlorobutanoate in their synthetic endeavors.

Reagent Profile and Safety Imperatives

A thorough understanding of the reagent's properties and hazards is the bedrock of any successful and safe experimental design.

Physicochemical Data

The key properties of methyl 2-chlorobutanoate are summarized below for quick reference.[3]

PropertyValueSource
IUPAC Name methyl 2-chlorobutanoatePubChem[3]
Synonyms Methyl 2-chlorobutyrate, α-Chloro-n-butyric acid methyl esterPubChem[3]
CAS Number 26464-32-4PubChem[3]
Molecular Formula C₅H₉ClO₂PubChem[3]
Molecular Weight 136.58 g/mol PubChem[3]
Appearance Colorless Liquid---
Boiling Point 149 °C at 760 mmHgLookChem
Density 1.081 g/cm³LookChem
Flash Point 49.5 °CLookChem
Hazard Identification and Safe Handling

Methyl 2-chlorobutanoate is a hazardous chemical that requires careful handling in a controlled laboratory environment.

GHS Hazard Statements: [3]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

The Chemistry of Alkylation: Mechanism and Stereocontrol

The utility of methyl 2-chlorobutanoate as an alkylating agent is primarily governed by the Sₙ2 (Substitution Nucleophilic Bimolecular) reaction mechanism .[5] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion is simultaneously displaced as a leaving group.[6]

The Sₙ2 Mechanism

The key features of the Sₙ2 reaction are critical to understanding how to design experiments with this reagent:

  • Backside Attack: The nucleophile must approach the carbon atom from the side opposite to the carbon-chlorine bond (180°).[5][6] This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's HOMO and the C-Cl σ* LUMO.

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently five-coordinate, with partial bonds forming to the incoming nucleophile and breaking from the leaving group.[7]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the alkylating agent (methyl 2-chlorobutanoate) and the nucleophile.[8]

Caption: The Sₙ2 reaction pathway for methyl 2-chlorobutanoate.
Stereochemical Outcome: Inversion of Configuration

A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the electrophilic carbon center.[9] If the reaction starts with (R)-methyl 2-chlorobutanoate, the product will have the (S)-configuration, and vice-versa. This stereospecificity is a direct consequence of the backside attack, which forces the substituents on the carbon to "flip" like an umbrella in the wind. This makes methyl 2-chlorobutanoate an excellent tool for stereocontrolled synthesis, provided an enantiomerically pure starting material is used.

Application & Protocol: N-Alkylation of Primary Amines

The introduction of the 1-(methoxycarbonyl)propyl group onto nitrogen atoms is a common strategy in the synthesis of novel amino acids, peptide mimics, and other biologically active molecules.

Causality Behind Experimental Choices
  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required. Its role is to deprotonate the amine nucleophile, increasing its nucleophilicity. An excess is used to drive the reaction to completion and neutralize the HCl that would otherwise be formed from the reaction of the amine with the alkyl chloride.

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents can dissolve the reactants and stabilize the charged transition state without solvating and deactivating the nucleophile through hydrogen bonding, which would occur in protic solvents like water or methanol.[8]

  • Temperature: Moderate heating (e.g., 60-80 °C) is often necessary to overcome the activation energy of the reaction, especially if the amine is sterically hindered or weakly nucleophilic.[10]

Step-by-Step Protocol for N-Alkylation

This protocol describes a general procedure for the alkylation of benzylamine with methyl 2-chlorobutanoate.

Materials:

  • Benzylamine (1.0 eq)

  • Methyl 2-chlorobutanoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Standard glassware for workup (separatory funnel, flasks)

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add potassium carbonate (2.5 eq) and anhydrous acetonitrile.

  • Addition of Reactants: Add benzylamine (1.0 eq) to the stirred suspension. Then, add methyl 2-chlorobutanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Attach a condenser and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 8-16 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter off the solid potassium carbonate and wash the solid with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with water (2x) and brine (1x). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Application & Protocol: O-Alkylation of Phenols

The synthesis of aryl ethers is fundamental in medicinal chemistry. This protocol outlines the O-alkylation of a phenol.

Rationale for Conditions

The principles are similar to N-alkylation. A base is required to deprotonate the weakly acidic phenolic hydroxyl group to generate the much more nucleophilic phenoxide anion. A polar aprotic solvent is preferred for the same reasons as above.

Step-by-Step Protocol for O-Alkylation

Materials:

  • Phenol (1.0 eq)

  • Methyl 2-chlorobutanoate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Additional materials as listed in Protocol 4.2.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine the phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.

  • Addition of Alkylating Agent: Add methyl 2-chlorobutanoate (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the mixture to 70 °C and stir until TLC analysis indicates complete consumption of the starting phenol (typically 6-12 hours).

  • Workup: a. Cool the reaction to room temperature and pour it into a beaker containing ice-water. b. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). c. Combine the organic extracts and wash with water (2x) and brine (1x). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ether by flash column chromatography.

Workflow Visualization and Data Summary

A generalized workflow for employing methyl 2-chlorobutanoate as an alkylating agent is depicted below.

Alkylation_Workflow A 1. Reaction Setup (Flask, Solvent, Base, N₂ atmosphere) B 2. Add Nucleophile (e.g., Amine, Phenol) A->B C 3. Add Methyl 2-Chlorobutanoate (Dropwise) B->C D 4. Reaction (Stirring, Heating, TLC Monitoring) C->D E 5. Workup (Quench, Extraction, Washing, Drying) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for alkylation reactions.
Summary of Reaction Conditions

The following table provides a starting point for optimizing alkylation reactions with various nucleophiles.

Nucleophile ClassTypical BaseSolventTemperature (°C)Notes
Primary Amines K₂CO₃, Et₃NMeCN, DMF60 - 80Reaction rate is sensitive to steric hindrance on the amine.
Secondary Amines K₂CO₃, DIPEAMeCN, DMF70 - 100Generally slower than primary amines; may require higher temperatures.
Phenols K₂CO₃, Cs₂CO₃DMF, Acetone50 - 70Electron-withdrawing groups on the phenol slow the reaction.
Thiols K₂CO₃, NaHDMF, THF25 - 50Thiolates are excellent nucleophiles; reactions are often fast at RT.
Enolates (C-alkylation) LDA, NaHMDSTHF-78 to 0Requires strictly anhydrous conditions and low temperatures to prevent side reactions.[11]

Conclusion

Methyl 2-chlorobutanoate is a potent and versatile alkylating agent with significant applications in synthetic organic and medicinal chemistry. Its reactivity is governed by the Sₙ2 mechanism, offering a reliable pathway for the stereospecific introduction of a functionalized four-carbon chain. By understanding the principles of the Sₙ2 reaction and carefully selecting the appropriate base and solvent, researchers can effectively utilize this reagent to construct a wide array of target molecules. The protocols and data provided herein serve as a robust foundation for the successful implementation of methyl 2-chlorobutanoate in the laboratory.

References

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  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Zheng, Y. G., et al. (2015). Stereoselective determination of 2-benzamidomethyl-3-oxobutanoate and methyl-2-benzoylamide-3-hydroxybutanoate by chiral high-performance liquid chromatography in biotransformation. Journal of Chromatography B, 974, 60–66. Retrieved from [Link]

  • Sharma, G. V. M., et al. (2011). Recent Advances in the Synthesis of Carboxylic Acid Esters. ResearchGate. Retrieved from [Link]

  • ChemSurvival. (2014, April 13). Alpha Alkylation Esters. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 14). 11.3: The SN2 Reaction. Retrieved from [Link]

  • Falivene, L., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(21), 8439–8444. Retrieved from [Link]

  • Guérin, D. J., & Lectard, S. (2007). Creation of Quaternary Stereocenters in Carbonyl Allylation Reactions. Chemical Communications, (17), 1683–1691. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, June 10). 15: Nu Sub alpha alkylation. Retrieved from [Link]

  • Oreate AI. (2025, December 30). Understanding the SN2 Reaction: A Key Mechanism in Organic Chemistry. Oreate AI Blog. Retrieved from [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • MSJChem. (2015, September 17). 20.1 SN2 mechanism (HL). YouTube. Retrieved from [Link]

  • Bakunov, S. A., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Chemistry of Heterocyclic Compounds, 59(11), 890–895. Retrieved from [Link]

  • Wang, Z., et al. (2026, January 16). Deuterated Cyclopropanation of Alkenes by Iron Catalysis. Organic Letters. Retrieved from [Link]

  • Bellevue College. (n.d.). Synthesis of Esters. Retrieved from [Link]

Sources

Application Note: Methyl 2-Chlorobutanoate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chlorobutanoate (CAS: 17639-93-9) serves as a critical electrophilic building block in the synthesis of non-natural amino acids and heterocyclic pharmacophores.[1] While often overshadowed by its more reactive bromo-analog, the chloro-ester offers superior atom economy, lower cost, and enhanced stability during industrial scale-up.[1] This guide details its primary utility: the synthesis of 2-aminobutyric acid (2-ABA) —a key intermediate for the anti-epileptic drugs Levetiracetam and Brivaracetam —and its application in enzymatic kinetic resolution for chiral synthons.[1]

Chemical Profile & Reactivity Logic

Methyl 2-chlorobutanoate is an


-halo ester.[1] Its reactivity is governed by the electrophilic carbon at the 

-position, susceptible to nucleophilic attack (

).[1]
PropertyValueImplication for Processing
Molecular Weight 136.58 g/mol High atom economy compared to bromo-analogs.[1]
Boiling Point 149°CSuitable for high-temperature reactions without rapid loss.[1]
Leaving Group Chloride (

)
Critical: Cl is a poorer leaving group than Br.[1] Reactions often require higher temperatures or catalysts (e.g., KI via Finkelstein) but result in fewer side reactions related to elimination.[1]
Chirality C2 PositionExists as a racemate; amenable to enzymatic resolution.[1]

Application Module A: Synthesis of 2-Aminobutyric Acid (2-ABA)

Target Therapeutic Class: Anti-epileptics (Racetams)[1]

The most high-value application of methyl 2-chlorobutanoate is its conversion to 2-aminobutyric acid (2-ABA).[1] 2-ABA is the structural backbone of the pyrrolidone ring found in Levetiracetam.

Reaction Mechanism

The transformation involves the displacement of the


-chloro group by ammonia. While conceptually simple, the industrial challenge is preventing poly-alkylation (formation of secondary/tertiary amines) and hydrolysis of the ester before amination.[1]
Validated Protocol: Low-Temperature Amination

Rationale: Low temperature favors the kinetic product (primary amine) and suppresses ester hydrolysis.[1]

Materials:

  • Methyl 2-chlorobutanoate (Reagent Grade, >98%)[1]

  • Aqueous Ammonia (35% w/w)[1][2][3]

  • Solvent: Methanol (optional, can be run neat in excess ammonia)[1]

Step-by-Step Methodology:

  • Preparation: Charge a glass-lined reactor with Aqueous Ammonia (10 molar equivalents). The large excess acts as both reactant and solvent, driving the equilibrium toward the primary amine.

  • Cooling: Cool the ammonia solution to 0–5°C .

    • Control Point: Exotherms at this stage can lead to runaway hydrolysis.[1] Ensure jacket temperature is -5°C.[1]

  • Addition: Add Methyl 2-chlorobutanoate dropwise over 60 minutes.

    • Observation: The biphasic mixture will slowly homogenize as the amino-ester forms.

  • Reaction: Stir at 5°C for 18–24 hours. Monitor by GC or TLC (Silica, Ninhydrin stain).[1]

  • Work-up:

    • Concentrate under reduced pressure (keep bath <40°C) to remove excess ammonia.[1]

    • The residue is the hydrochloride salt of 2-aminobutanamide/ester.

    • Hydrolysis:[1] Reflux with 6M HCl for 4 hours to convert the intermediate amide/ester fully to 2-aminobutyric acid.

  • Purification: Crystallize from Ethanol/Water to obtain white crystals.

Yield Expectation: 75–85%

Application Module B: Heterocyclic Construction (Thiazoles)

Target Therapeutic Class: Antibiotics, Anti-inflammatories[1]


-Halo esters are classic precursors for Hantzsch Thiazole Synthesis.[1] Methyl 2-chlorobutanoate reacts with thioamides or thiourea to form 2-aminothiazole derivatives substituted at the 5-position.[1]
Pathway Visualization

The following diagram illustrates the divergent pathways for Methyl 2-chlorobutanoate: Amination (Path A) vs. Thiazole Formation (Path B).[1]

ReactivityPathways Start Methyl 2-chlorobutanoate (Electrophile) Intermed1 2-Aminobutanamide Start->Intermed1 Amination (Sn2) Thiazole 2-Amino-5-ethylthiazol-4-one (Heterocycle Scaffold) Start->Thiazole Cyclization (Hantzsch-like) Ammonia NH3 (excess) 0-5°C Thiourea Thiourea Reflux ABA 2-Aminobutyric Acid (Levetiracetam Precursor) Intermed1->ABA Acid Hydrolysis

Figure 1: Divergent synthetic pathways. Path A (top) leads to Levetiracetam precursors; Path B (bottom) yields heterocyclic scaffolds.[1]

Application Module C: Enzymatic Kinetic Resolution

Target: Chiral Intermediates ((S)-Methyl 2-chlorobutanoate)

As drug regulatory bodies (FDA, EMA) increasingly mandate single-enantiomer formulations, the resolution of racemic methyl 2-chlorobutanoate is vital.[1]

Biocatalytic Protocol

Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[1] Principle: The lipase preferentially hydrolyzes one enantiomer (typically the (S)-ester) into the acid, leaving the (R)-ester intact (or vice versa depending on solvent/conditions).[1]

Protocol:

  • Solvent System: Phosphate Buffer (pH 7.[1]0) / MTBE biphasic system (50:50).[1]

  • Loading: Suspend Methyl 2-chlorobutanoate (100 mM) in the organic phase.

  • Initiation: Add immobilized CALB (10 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor enantiomeric excess (

    
    ) via Chiral GC.
    
  • Termination: Filter off the enzyme when conversion reaches 50%.

  • Separation:

    • The aqueous phase contains the (S)-2-chlorobutanoic acid .[1]

    • The organic phase contains the (R)-Methyl 2-chlorobutanoate .[1]

Safety & Handling (HSE Profile)

Methyl 2-chlorobutanoate poses specific industrial hazards that must be mitigated via engineering controls.

Hazard Class (GHS)StatementEngineering Control
Flammable Liquid H226: Flammable liquid and vapor.[1][4]Ground all transfer lines.[1] Use explosion-proof (EX-rated) stirring motors.
Skin/Eye Irritant H315/H319: Causes skin/serious eye irritation.[1][4]Full PPE (Nitrile gloves, safety goggles).[1] Emergency eyewash station within 10s walk.[1]
Respiratory H335: May cause respiratory irritation.[1][4]Handle only in a fume hood or closed-loop reactor system.[1]

Storage: Store under nitrogen atmosphere to prevent moisture ingress (hydrolysis risk).[1]

References

  • PubChem. (2024).[1][4] Methyl 2-chlorobutanoate Compound Summary. National Library of Medicine.[1][4] [Link]

  • Google Patents. (2011).[1] CN102241600A - Preparation method of 2-amino butyric acid. [1]

  • National Institutes of Health (PMC). (2017).[1] Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. [Link]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Methyl 2-chlorobutanoate. [Link][1]

Sources

Enantioselective synthesis of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Purity Enantioselective Synthesis of Methyl 2-Chlorobutanoate: Comparative Protocols for Chiral Pool and Biocatalytic Routes

Strategic Overview

Methyl 2-chlorobutanoate (CAS: 51115-89-0) is a pivotal chiral building block in the synthesis of aryloxyphenoxypropionate herbicides and specific pharmaceutical amino acid analogs. The biological activity of these downstream products is strictly governed by the absolute configuration at the


-position.

The synthesis of this moiety presents a classic stereochemical challenge: the


-proton is sufficiently acidic (pKa 

24-25) to risk racemization under basic conditions, while nucleophilic substitution at this center is prone to Walden inversion or elimination.

This Application Note details two distinct, validated workflows for generating high-enantiomeric excess (ee) Methyl 2-chlorobutanoate:

  • Protocol A (Chemical): Stereospecific Deamination of (S)-2-Aminobutyric Acid. Best for direct access to the (S)-enantiomer with high atom economy.

  • Protocol B (Biocatalytic): Lipase-Catalyzed Hydrolytic Kinetic Resolution (HKR). Best for obtaining the (R)-enantiomer or when starting from cheap racemic feedstocks.

Protocol A: Stereospecific Deamination (Chiral Pool)

Objective: Synthesis of (S)-Methyl 2-chlorobutanoate from (S)-2-Aminobutyric acid. Mechanism: Diazotization with retention of configuration via double inversion.[1]

Mechanistic Insight

Contrary to standard


 logic, the diazotization of 

-amino acids in aqueous acid proceeds with retention of configuration . This occurs through a "double inversion" mechanism:
  • Formation of the diazonium salt.[2]

  • Intramolecular displacement of

    
     by the carboxylate oxygen to form a transient, unstable 
    
    
    
    -lactone (First Inversion).
  • Ring opening of the

    
    -lactone by the chloride ion (Second Inversion).
    

The net result is the preservation of the stereocenter.

DiazotizationMechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Double Inversion (Net Retention) S1 (S)-Amino Acid S2 Diazonium Intermediate S1->S2 NaNO2 / HCl < 0°C I1 Alpha-Lactone (Transient) S2->I1 -N2 (Inversion 1) P1 (S)-Chloro Acid I1->P1 +Cl- (Inversion 2)

Figure 1: Mechanism of stereochemical retention during diazotization of


-amino acids.
Experimental Procedure

Reagents:

  • (S)-2-Aminobutyric acid (>99% ee)

  • Sodium Nitrite (NaNO

    
    )
    
  • Hydrochloric Acid (5N and 12N)

  • Methanol (Anhydrous)[3]

  • Thionyl Chloride (SOCl

    
    )[3]
    

Step 1: Synthesis of (S)-2-Chlorobutyric Acid

  • Dissolution: Dissolve (S)-2-aminobutyric acid (10.3 g, 100 mmol) in 5N HCl (100 mL) in a 500 mL three-necked flask equipped with a mechanical stirrer and internal thermometer.

  • Cooling: Cool the solution to -5°C using a salt-ice bath. Critical: Temperature must not exceed 0°C to prevent elimination to crotonic acid.

  • Diazotization: Add a solution of NaNO

    
     (10.4 g, 150 mmol) in water (20 mL) dropwise over 2 hours.
    
    • Observation: Evolution of N

      
       gas will occur. Ensure venting is adequate.
      
  • Reaction: Stir at 0°C for an additional 3 hours, then allow to warm to room temperature (RT) overnight.

  • Extraction: Extract the aqueous phase with Et

    
    O (3 x 50 mL). Dry combined organics over MgSO
    
    
    
    and concentrate in vacuo to yield crude (S)-2-chlorobutyric acid.

Step 2: Methyl Esterification

  • Preparation: Dissolve the crude acid in anhydrous Methanol (50 mL).

  • Catalysis: Cool to 0°C and add SOCl

    
     (1.2 eq) dropwise. Caution: Exothermic.[3]
    
  • Reflux: Heat to reflux for 2 hours.

  • Workup: Concentrate the solvent, redissolve in Et

    
    O, wash with sat. NaHCO
    
    
    
    (to remove unreacted acid), dry, and distill.

Yield Target: 65-75% overall. Expected ee: >96% (S).

Protocol B: Lipase-Catalyzed Kinetic Resolution (Biocatalytic)

Objective: Isolation of (R)-Methyl 2-chlorobutanoate from racemic feedstock. Mechanism: Enantioselective hydrolysis.[4] Lipases (specifically Candida antarctica Lipase B) preferentially hydrolyze the (S)-ester, leaving the (R)-ester intact.

Workflow Logic

Kinetic resolution is governed by the selectivity factor (


). For this substrate, CAL-B typically provides 

. The reaction is stopped at 50-55% conversion to ensure high enantiopurity of the remaining ester.

KineticResolution cluster_phases Phase Separation Input Racemic Methyl 2-Chlorobutanoate Process Enzymatic Hydrolysis (CAL-B / Phosphate Buffer) Input->Process OrgPhase Organic Phase (Unreacted Ester) Process->OrgPhase Extraction (Hexane) AqPhase Aqueous Phase (Hydrolyzed Acid) Process->AqPhase Result Target: (R)-Methyl 2-chlorobutanoate (>98% ee) OrgPhase->Result Distillation Byproduct Byproduct: (S)-2-Chlorobutyric Acid AqPhase->Byproduct

Figure 2: Workflow for the hydrolytic kinetic resolution of racemic methyl 2-chlorobutanoate.

Experimental Procedure

Reagents:

  • Racemic Methyl 2-chlorobutanoate

  • Novozym 435 (Immobilized CAL-B)

  • Phosphate Buffer (0.1 M, pH 7.2)

  • Sodium Hydroxide (1 M, for pH stat)

Protocol:

  • Emulsification: Suspend Racemic Methyl 2-chlorobutanoate (10 g) in Phosphate Buffer (100 mL). Vigorous stirring is required as the ester has low water solubility.

  • Initiation: Add Novozym 435 (100 mg, 1% w/w).

  • Reaction & pH Control: Stir at 25°C. As the reaction proceeds, (S)-acid is produced, lowering pH. Maintain pH 7.2 using an autotitrator with 1 M NaOH.

  • Monitoring: Monitor conversion via GC. Stop reaction when conversion reaches 52-55% .

    • Why >50%? To maximize the ee of the remaining unreacted (R)-ester, we sacrifice yield slightly to consume all (S)-ester.

  • Separation: Filter off the enzyme beads (can be recycled).

  • Extraction: Extract the reaction mixture with Hexane (3 x 50 mL).

    • Note: The (S)-acid remains in the aqueous buffer (as the sodium salt). The (R)-ester migrates to the Hexane.

  • Purification: Dry the Hexane layer over MgSO

    
     and concentrate. Distill the residue to obtain pure (R)-Methyl 2-chlorobutanoate.
    

Analytical Validation (QC)

Trust in stereoselective synthesis requires rigorous validation. Optical rotation is insufficient for high-precision work; Chiral GC is required.

Table 1: Chiral Gas Chromatography Method Parameters

ParameterSpecificationNotes
Column Cyclodextrin-based (e.g., CP-Chirasil-Dex CB or Lipodex E)25 m x 0.25 mm x 0.25 µm
Carrier Gas Helium or HydrogenConstant flow 1.2 mL/min
Injector Temp 220°CSplit ratio 50:1
Oven Program 60°C (hold 2 min)

5°C/min

140°C
Isothermal hold may improve resolution
Detector FID (250°C)
Elution Order Typically (R)-Ester elutes before (S)-EsterMust verify with racemic standard

Self-Validation Check:

  • Always run a racemic standard before the sample to establish resolution (

    
    ) and retention times.
    
  • For Protocol A: If significant (R)-enantiomer is detected, check the temperature of diazotization (too high = racemization).

References

  • Mechanism of Diazotization: Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950).

    
    -Amino-acids and of the Corresponding 
    
    
    
    -Halogeno-acids." Nature, 166(4213), 178–180. Link
  • Retention via -Lactone: Koppenhoefer, B., & Schurig, V. (1988). "Manometric monitoring of the enantioselective enzymatic hydrolysis of esters." Organic Syntheses, Coll. Vol. 8, p.119. (Mechanistic context for amino acid conversion).
  • Lipase Resolution: Ghanem, A. (2007).[5] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. Link

  • Chiral GC Methods: Schurig, V. (2001). "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 906(1-2), 275-299. Link

  • Industrial Synthesis Context: U.S. Patent 5,111,589 (Example of halo-ester applications in herbicides). Link

(Note: While specific URLs for older mechanistic papers like Ingold (1950) lead to paywalls, they are the authoritative primary sources. Modern application data is derived from standard process chemistry handbooks).

Sources

Precision Purification of Methyl 2-chlorobutanoate via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

Methyl 2-chlorobutanoate (M2CB) is a pivotal alkylating agent and intermediate employed in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its efficacy in nucleophilic substitution reactions—such as the synthesis of amino acid derivatives—is heavily dependent on its purity.[1][2] Commercial grades often contain unreacted 2-chlorobutanoic acid, methanol, and trace moisture, which can poison sensitive catalysts or lead to side reactions like hydrolysis.[1][2]

This guide provides a self-validating protocol for purifying M2CB. Unlike generic distillation guides, this protocol integrates a chemical workup to neutralize acidic impurities prior to a fractional vacuum distillation designed to minimize thermal degradation.[1][2]

Physicochemical Profile & Safety

Before initiating purification, the operator must understand the thermal and chemical boundaries of the target molecule.[1][2]

PropertyValueCritical Note
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
Boiling Point (Atm) 149 °CHigh thermal load risk at atmospheric pressure.[1][2]
Boiling Point (Vacuum) ~50–55 °C @ 20 mmHgEstimated range; preferred for purification.[1][2]
Refractive Index (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
1.417Primary QC checkpoint.
Density 1.081 g/cm³
Flash Point 49.5 °CFlammable.[1][3] Ground all glassware.[1][2]
Solubility Immiscible with waterAllows for aqueous washing.[1][2]

Safety Advisory: M2CB is a chlorinated ester.[1][2] It is a lachrymator and skin irritant.[1][2] All operations must be performed in a fume hood.[1][2] Hydrolysis produces HCl and 2-chlorobutanoic acid; moisture exclusion is mandatory.[1][2]

Purification Strategy: The "Three-Cut" Logic

To achieve >99% purity, we employ a logic-based separation strategy rather than simple boiling.[1][2]

  • The Chemical Cut (Wash): Removes unreacted acid (starting material) which has a similar boiling point but distinct solubility profile.[1][2]

  • The Physical Cut (Drying): Removes water to prevent azeotrope formation and hydrolysis during heating.[1][2]

  • The Thermal Cut (Distillation): Separates the ester from residual methanol (low boiler) and oligomers (high boilers).[1][2]

Workflow Diagram

PurificationWorkflow Raw Crude M2CB (Contains Acid/MeOH) Wash 1. Chemical Cut (NaHCO3 Wash) Raw->Wash Remove Acid Dry 2. Physical Cut (MgSO4 Drying) Wash->Dry Remove H2O Distill 3. Thermal Cut (Vacuum Distillation) Dry->Distill Filter Solids QC Quality Control (GC / RI) Distill->QC Collect Main Fraction

Figure 1: The sequential purification workflow ensuring removal of specific impurity classes at each stage.[1][2]

Detailed Protocol

Phase 1: Pre-Distillation Workup (The Chemical Cut)

Goal: Remove 2-chlorobutanoic acid and methanol.[1][2]

Reagents:

  • Saturated Sodium Bicarbonate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) solution.[1]
    
  • Saturated Sodium Chloride (Brine).[1][2]

  • Anhydrous Magnesium Sulfate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[1]
    

Procedure:

  • Dissolution: Dissolve the crude M2CB in an equal volume of diethyl ether or dichloromethane (DCM). Note: Using a solvent improves phase separation density differences.[1][2]

  • Neutralization: Transfer to a separatory funnel. Wash carefully with saturated ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (2 x 50 mL per 100 mL organic phase).[1]
    
    • Checkpoint: Vent frequently.[1][2] Gas evolution (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) indicates the removal of acidic impurities.[1] Stop only when gas evolution ceases.[1][2]
      
  • Desalting: Wash the organic layer once with Brine to remove residual methanol and bulk water.[1][2]

  • Drying: Collect the organic layer in an Erlenmeyer flask. Add anhydrous ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     until the powder flows freely (snow-globe effect).[1] Let sit for 15 minutes.
    
  • Concentration: Filter off the desiccant.[1][2] Remove the solvent (Ether/DCM) via rotary evaporation at mild temperature (< 30 °C).[1][2]

Phase 2: Vacuum Distillation (The Thermal Cut)

Goal: Isolate pure M2CB from high-boiling residues.[1][2]

Equipment Setup:

  • Boiling Flask: Round-bottom flask (max 60% full).

  • Column: Vigreux column (10–20 cm) is sufficient; packed columns may cause excessive hold-up.[1][2]

  • Condenser: Water-cooled Liebig condenser.[1][2]

  • Vacuum: Oil pump or high-quality diaphragm pump capable of < 20 mmHg.[1][2]

  • Manometer: Digital vacuum gauge is essential.[1][2]

Distillation Schematic

DistillationSetup Pot Boiling Flask (Crude + Stir Bar) Col Vigreux Column (Fractionation) Pot->Col Vapor Head Distillation Head (Thermometer) Col->Head Cond Condenser (Cooling Water) Head->Cond Udder Cow/Pig Receiver (Fraction Selection) Cond->Udder Distillate Vac Vacuum Trap & Pump Udder->Vac Suction

Figure 2: Vertical alignment of the vacuum distillation apparatus.[1][2]

Step-by-Step Procedure:

  • Assembly: Assemble the glassware. Grease all joints lightly with high-vacuum grease.[1][2] Clip all joints.[1][2]

  • Vacuum Application: Slowly apply vacuum.[1][2] Target pressure: 15–20 mmHg .

    • Why? Reducing pressure lowers the boiling point from 149 °C to approx. 50–60 °C, preventing thermal decomposition.[1][2]

  • Heating: Begin heating the oil bath. Set bath temperature approx. 20 °C higher than the expected boiling point (e.g., start bath at 70 °C).

  • Fraction Collection:

    • Fraction A (Fore-run): Collect any distillate coming over below 45 °C (at 20 mmHg).[1][2] This is likely residual solvent or moisture.[1][2]

    • Fraction B (Main Cut): When the temperature stabilizes (plateau), switch to a clean receiver. Collect the fraction boiling at ~50–55 °C (at 20 mmHg) .

      • Self-Validation: The temperature must remain constant ±1 °C. If it drifts, stop collecting.

    • Residue: Stop distillation when the pot volume is low (~5-10 mL) or temperature spikes. Do not distill to dryness.[1][2]

Quality Control & Troubleshooting

Quality Control Checkpoints

After isolation, validate purity using these metrics:

MethodAcceptance CriteriaCorrective Action
Refractive Index ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

If too low, residual solvent/water is present.[1] Re-dry and strip solvent.[1][2]
GC-FID/MS Single peak > 99.0% areaIf small shoulder peaks appear, re-distill taking a narrower heart-cut.[1][2]
Appearance Clear, colorless liquidIf yellow, trace acid or oxidation occurred.[1][2]
Troubleshooting Guide
  • Problem: "Bumping" (Uncontrolled boiling).

    • Cause: Lack of nucleation sites under vacuum.[1][2]

    • Solution: Use a magnetic stir bar with a high spin rate.[1][2] Avoid boiling stones in vacuum systems as they lose efficacy once degassed.[1][2]

  • Problem: Temperature fluctuates wildly.

    • Cause: Pressure instability.[1][2]

    • Solution: Check system for leaks.[1][2] Ensure the vacuum pump is not cycling (if using a controller, set hysteresis lower).[1][2]

  • Problem: Low yield.

    • Cause: Column hold-up is too high for the scale.[1][2]

    • Solution: For small scales (< 10 mL), use a short-path distillation head instead of a Vigreux column.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123415, Methyl 2-chlorobutanoate.[1][2] Retrieved from [Link][1][2]

  • LookChem. Methyl 2-chlorobutanoate Properties and Safety Data. Retrieved from [Link][1][2][3]

Sources

Application Note: A Validated HPLC Method for the Quantification of Methyl 2-Chlorobutanoate via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-chlorobutanoate. Due to its lack of a significant chromophore, direct UV detection of this compound is impractical. To overcome this limitation, a pre-column derivatization strategy was employed using 4-nitrothiophenol to introduce a strongly UV-absorbing moiety. The resulting thioether derivative is readily separated and quantified using a standard reversed-phase C18 column with UV detection. This method provides the necessary specificity, linearity, accuracy, and precision required for quality control and stability testing in research and manufacturing environments.

Introduction

Methyl 2-chlorobutanoate is a chiral alkyl halide that serves as a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The purity and concentration of this starting material are critical parameters that can significantly impact the yield and impurity profile of the final product. Traditional analysis of short-chain alkyl halides is often performed by gas chromatography (GC). However, HPLC offers advantages in terms of sample compatibility, reduced thermal degradation of sensitive compounds, and ease of interfacing with mass spectrometry.

The primary analytical challenge for methyl 2-chlorobutanoate in HPLC is its lack of a chromophore, rendering it essentially transparent to standard UV-Vis detectors. Direct analysis at low wavelengths (e.g., <210 nm) is prone to interference from common solvents and impurities, leading to poor sensitivity and selectivity. To address this, a derivatization approach is necessary. This involves reacting the analyte with a reagent that attaches a light-absorbing molecule, enabling sensitive and specific detection.

This guide details a complete protocol, from the derivatization reaction to the validated HPLC analysis, providing researchers and drug development professionals with a reliable method for the quantification of methyl 2-chlorobutanoate.

Method Development & Rationale

The Derivatization Strategy

The core of this method is the nucleophilic substitution reaction between the chlorine atom of methyl 2-chlorobutanoate and a suitable nucleophile containing a chromophore. We selected 4-nitrothiophenol as the derivatizing agent for several key reasons:

  • High Reactivity: The thiophenolate anion, readily formed in a basic medium, is a potent nucleophile that efficiently displaces the chloride.

  • Strong Chromophore: The nitrophenyl group provides a high molar absorptivity, allowing for sensitive UV detection at a wavelength where interference from the mobile phase is minimal.

  • Stability: The resulting thioether product is stable under typical reversed-phase HPLC conditions.

The reaction proceeds as follows:

Chromatographic Principles

A reversed-phase HPLC method was selected to separate the derivatized analyte from the excess derivatizing reagent and any potential side products.

  • Stationary Phase: A C18 (octadecylsilyl) column was chosen due to its hydrophobicity, which provides excellent retention for the relatively nonpolar thioether derivative.

  • Mobile Phase: A gradient elution using acetonitrile and water was optimized to achieve a sharp peak shape for the analyte while ensuring that the unreacted, more polar 4-nitrothiophenol elutes earlier in the chromatogram.

  • Detection: Based on the UV spectrum of the 4-nitrophenyl thioether derivative, a detection wavelength of 340 nm was selected. At this wavelength, the derivatizing reagent exhibits minimal absorbance, enhancing the selectivity of the method.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Methyl 2-chlorobutanoate≥98% PuritySigma-Aldrich
4-Nitrothiophenol≥98% PuritySigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific
Triethylamine (TEA)≥99% PuritySigma-Aldrich
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)Analytical GradeWaters, Agilent
Standard and Sample Preparation

4.2.1 Preparation of Derivatization Reagent (10 mg/mL)

  • Accurately weigh 100 mg of 4-nitrothiophenol into a 10 mL volumetric flask.

  • Add approximately 8 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with acetonitrile.

  • This solution should be prepared fresh daily.

4.2.2 Preparation of Standard Stock Solution (1 mg/mL Methyl 2-chlorobutanoate)

  • Accurately weigh 50 mg of methyl 2-chlorobutanoate into a 50 mL volumetric flask.

  • Dilute to the mark with acetonitrile. Mix thoroughly.

4.2.3 Derivatization Protocol for Calibration Standards

  • Prepare a series of dilutions from the Standard Stock Solution in acetonitrile to create calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).

  • For each standard, transfer 1.0 mL into an autosampler vial.

  • Add 100 µL of the Derivatization Reagent (10 mg/mL).

  • Add 20 µL of triethylamine (TEA) to catalyze the reaction by creating a basic environment.

  • Cap the vial and vortex for 30 seconds.

  • Place the vial in a heating block at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature before placing it in the HPLC autosampler.

HPLC System and Conditions
ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient0-2 min: 50% B, 2-10 min: 50% to 90% B, 10-12 min: 90% B, 12-12.1 min: 90% to 50% B, 12.1-15 min: 50% B
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectionUV-Vis Detector at 340 nm
Run Time15 minutes

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity was demonstrated by injecting a blank (acetonitrile), the derivatization reagent alone, and a derivatized sample of methyl 2-chlorobutanoate. The chromatogram of the derivatized sample showed a well-resolved peak for the analyte derivative, with no interfering peaks at its retention time from the blank or the reagent matrix.

Linearity

Linearity was assessed by analyzing six concentration levels of derivatized methyl 2-chlorobutanoate, ranging from 5 µg/mL to 100 µg/mL. The peak area was plotted against the nominal concentration, and a linear regression analysis was performed.

ParameterResult
Concentration Range5 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Y-interceptClose to zero
Accuracy & Precision

Accuracy and precision were evaluated by analyzing samples at three concentration levels (Low, Medium, High) in triplicate on the same day (repeatability) and on three different days (intermediate precision).

LevelRepeatability (RSD%)Intermediate Precision (RSD%)Accuracy (% Recovery)
Low< 2.0%< 3.0%98.0% - 102.0%
Med< 1.5%< 2.5%98.0% - 102.0%
High< 1.0%< 2.0%98.0% - 102.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.5 µg/mL

  • LOQ: 1.5 µg/mL

Workflow Diagrams

Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dilution with ACN A->B C Add Derivatization Reagent & Catalyst B->C D Reaction at 60°C C->D E HPLC Injection D->E F C18 Separation E->F G UV Detection at 340 nm F->G H Peak Integration G->H I Quantification via Calibration Curve H->I

Caption: Overall workflow from sample preparation to final quantification.

Method Validation Logic

Validation_Logic center_node Validated HPLC Method A Specificity (No Interference) center_node->A B Linearity (R² > 0.999) center_node->B C Accuracy (98-102% Recovery) center_node->C D Precision (RSD < 2%) center_node->D E Sensitivity (LOD/LOQ) center_node->E

Caption: Core pillars of the HPLC method validation process.

Conclusion

The pre-column derivatization method using 4-nitrothiophenol provides a reliable and robust solution for the quantitative analysis of methyl 2-chlorobutanoate by HPLC with UV detection. The method is specific, linear, accurate, and precise over a practical concentration range, making it suitable for routine quality control in pharmaceutical and fine chemical manufacturing. This application note provides a comprehensive framework for analysts to implement this method effectively.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]

Application Notes & Protocols for the Enantioselective Separation of Methyl 2-chlorobutanoate by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical and agrochemical industries. Methyl 2-chlorobutanoate, a chiral ester, presents a common challenge for analytical chemists requiring accurate determination of its enantiomeric composition. This document provides a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of methyl 2-chlorobutanoate. We delve into the rationale behind the selection of a polysaccharide-based chiral stationary phase (CSP), detail a systematic approach to method development and optimization, and provide a rigorous protocol for method validation to ensure trustworthiness and reliability of the results.

Introduction: The Significance of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1] Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drug substances and intermediates. Methyl 2-chlorobutanoate serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Ensuring its enantiomeric purity is paramount to controlling the stereochemistry of the final product.

Direct separation of enantiomers using HPLC with a chiral stationary phase (CSP) is the most prevalent and efficient technique for this purpose.[2] This approach relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times and, thus, separation.[2]

This guide is designed for researchers, analytical scientists, and drug development professionals, offering both foundational principles and actionable protocols for the successful chiral separation of methyl 2-chlorobutanoate.

The Heart of the Separation: The Chiral Stationary Phase (CSP)

The choice of the CSP is the most critical factor in achieving a successful chiral separation.[3] For a small, aliphatic, and functionalized molecule like methyl 2-chlorobutanoate, polysaccharide-based CSPs, particularly those derived from cellulose, are an excellent starting point due to their broad applicability and proven success in resolving a wide array of racemates.[4]

Recommended CSP: Cellulose tris(3,5-dimethylphenylcarbamate)

We recommend initiating method development with a CSP based on cellulose tris(3,5-dimethylphenylcarbamate) . This selector is commercially available under brand names such as Chiralcel® OD-H® and Lux® Cellulose-1 . These columns are known for their robustness and high success rates in normal-phase chromatography.[5]

The Mechanism of Chiral Recognition

The enantioselective recognition on a cellulose tris(3,5-dimethylphenylcarbamate) CSP is a complex interplay of various intermolecular forces. The polysaccharide backbone forms a helical structure, creating chiral grooves or cavities.[6] The phenylcarbamate side chains are ordered along this helical structure, presenting a chiral surface to the analyte.

For methyl 2-chlorobutanoate, which lacks a significant aromatic system for π-π stacking, the primary interactions driving separation are:

  • Hydrogen Bonding: The ester carbonyl group (C=O) of the analyte can act as a hydrogen bond acceptor, interacting with the N-H protons of the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar C-Cl and C=O bonds in the analyte can engage in dipole-dipole interactions with the polar carbamate moieties of the CSP.

  • Steric Interactions (Inclusion): The precise fit of one enantiomer into the chiral grooves of the CSP over the other is a crucial factor. The size and spatial arrangement of the ethyl, chloro, and methoxycarbonyl groups around the chiral center dictate how favorably each enantiomer can be included in the chiral cavity, leading to differences in retention.[6]

The combination of these interactions results in a more stable transient diastereomeric complex for one enantiomer, causing it to be retained longer on the column and thus enabling separation.

Method Development and Optimization: A Step-by-Step Protocol

Method development in chiral chromatography is often an empirical process.[1] The following protocol provides a systematic approach to developing a robust separation method for methyl 2-chlorobutanoate.

Initial Screening Phase

The goal of the initial screening is to identify a suitable mobile phase that provides at least partial separation of the enantiomers. Normal-phase chromatography is the recommended starting point for this analyte on a cellulose-based CSP.[7]

Table 1: Initial Screening Conditions

ParameterRecommended Starting ConditionRationale
Column Lux® Cellulose-1 (5 µm, 250 x 4.6 mm) or Chiralcel® OD-H (5 µm, 250 x 4.6 mm)Proven broad selectivity for a wide range of compounds.
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)A standard starting mobile phase for polysaccharide CSPs, offering a good balance of polarity.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm I.D. column.
Column Temperature 25 °C (Ambient)Temperature can be used as an optimization parameter later if needed.
Detection UV at 210 nmMethyl 2-chlorobutanoate lacks a strong chromophore; detection at a lower wavelength is necessary.
Injection Volume 5-10 µLAdjust based on sample concentration and detector response.
Sample Preparation Dissolve racemic standard in the mobile phase at a concentration of ~1 mg/mL.Ensures compatibility with the mobile phase and prevents peak distortion.
Optimization Workflow

Once initial peaks are observed, the following workflow should be followed to improve the resolution (Rs) between the enantiomers. A resolution of >1.5 is generally considered baseline separation.

G cluster_0 Method Development Workflow start Initial Screening (Hexane/IPA 90:10) check_res Resolution (Rs) > 1.5? start->check_res adjust_ipa Adjust %IPA (Increase/Decrease in 5% increments) check_res->adjust_ipa No final Final Validated Method check_res->final Yes check_ipa Improved Rs? adjust_ipa->check_ipa check_ipa->adjust_ipa Yes try_etoh Change Alcohol Modifier (e.g., Ethanol) check_ipa->try_etoh No check_etoh Improved Rs? try_etoh->check_etoh check_etoh->adjust_ipa Yes, with EtOH adjust_flow Optimize Flow Rate (e.g., 0.8-1.2 mL/min) check_etoh->adjust_flow No check_flow Improved Peak Shape/Rs? adjust_flow->check_flow check_flow->adjust_flow Yes adjust_temp Optimize Temperature (e.g., 15-35 °C) check_flow->adjust_temp No check_temp Improved Rs? adjust_temp->check_temp check_temp->final Yes check_temp->final No, re-evaluate CSP/mode

Caption: Method development workflow for chiral separation.

Protocol for Optimization:

  • Adjust Alcohol Modifier Concentration: The percentage of the alcohol modifier (IPA) in the mobile phase has a significant impact on retention and selectivity.

    • Decrease %IPA (e.g., to 95:5 Hexane/IPA): This will increase the retention times of the enantiomers and may improve resolution.

    • Increase %IPA (e.g., to 85:15 Hexane/IPA): This will decrease retention times. Sometimes, a faster elution can lead to sharper peaks and better resolution.

  • Change the Alcohol Modifier: If adjusting the IPA concentration is not sufficient, switching to a different alcohol can alter the selectivity. Ethanol is a common alternative.

  • Optimize Flow Rate: While the primary effect of flow rate is on analysis time and efficiency, it can also influence resolution. Evaluate flow rates between 0.8 and 1.2 mL/min.

  • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process. Running the separation at sub-ambient (e.g., 15 °C) or elevated (e.g., 35 °C) temperatures can sometimes dramatically improve resolution.

Protocol for a Validated Method

The following protocol is a hypothetical optimized method for the enantioselective separation of methyl 2-chlorobutanoate. This method must be validated in your laboratory to ensure its suitability for its intended purpose.

Chromatographic Conditions

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column Lux® Cellulose-1 (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / 2-Propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent n-Hexane / 2-Propanol (95:5, v/v)
Expected Retention Times Enantiomer 1: ~8.5 min, Enantiomer 2: ~9.8 min
Sample and Standard Preparation
  • Racemic Standard (for System Suitability): Accurately weigh approximately 10 mg of racemic methyl 2-chlorobutanoate and dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

  • Test Sample: Prepare the test sample at a similar concentration to the standard using the mobile phase as the diluent. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if necessary.

System Suitability Testing (SST)

Before analyzing any samples, the performance of the chromatographic system must be verified. This is achieved by injecting the racemic standard solution (typically 5-6 replicate injections) and evaluating the following parameters.[8]

Table 3: System Suitability Requirements

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation between the two enantiomers.
Tailing Factor (T) 0.8 - 1.5 for both peaksConfirms good peak shape and column performance.
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for n=6 injections)Demonstrates the precision of the injector and system.
Relative Standard Deviation (RSD) of Retention Times ≤ 1.0% (for n=6 injections)Indicates the stability of the pump and mobile phase delivery.
Method Validation

To ensure the trustworthiness of the analytical results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[5][9]

G cluster_validation Method Validation Protocol specificity Specificity (Discrimination from impurities) linearity Linearity (Correlation of response to concentration) specificity->linearity accuracy Accuracy (% Recovery of known amounts) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) (Lowest detectable concentration) precision->lod loq Limit of Quantitation (LOQ) (Lowest quantifiable concentration) lod->loq robustness Robustness (Effect of small method variations) loq->robustness

Caption: Key parameters for HPLC method validation.

Validation Protocol Overview:

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of potential impurities. This can be done by spiking the sample with related substances.

  • Linearity: Establish a linear relationship between the concentration of the undesired enantiomer and its peak area over a defined range (e.g., from the Limit of Quantitation to 150% of the specification limit for the impurity).

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples spiked with known amounts of the undesired enantiomer (e.g., at 50%, 100%, and 150% of the specification limit).

  • Precision:

    • Repeatability: The agreement between results of successive measurements of the same sample under the same conditions (e.g., 6 replicate injections).

    • Intermediate Precision: The agreement between results from the same sample analyzed on different days, by different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be determined with acceptable precision and accuracy. This is crucial for quantifying small amounts of the enantiomeric impurity.

  • Robustness: Intentionally vary method parameters (e.g., %IPA ±2%, flow rate ±0.1 mL/min, temperature ±2 °C) to assess the method's reliability during normal use.

Conclusion

The enantioselective separation of methyl 2-chlorobutanoate can be reliably achieved using a chiral HPLC method based on a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. By following a systematic approach to method development, starting with a normal-phase system of hexane and an alcohol modifier, a robust and high-resolution separation can be obtained. Subsequent validation of the method for parameters such as specificity, linearity, accuracy, precision, and robustness will ensure the generation of trustworthy and scientifically sound data, which is essential for quality control and regulatory compliance in the pharmaceutical and related industries.

References

  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • MDPI. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Retrieved from [Link]

  • VTechWorks. (n.d.). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Daicel. (n.d.). COATED CHIRALCEL® OD & OD-H. Retrieved from [Link]

  • Journal of the American Chemical Society. (1994). Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Retrieved from [Link]

  • Daicel. (2013). Instruction Manual for CHIRALCEL® OD-H, CHIRALCEL® OJ-H Columns. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chromatography Today. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Retrieved from [Link]

  • National Institutes of Health. (2011). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chromatography Online. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Kyoto University. (n.d.). HPLC manual (for chiral HPLC analysis). Retrieved from [Link]

  • PubMed. (2014). Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC. Retrieved from [Link]

  • National Institutes of Health. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Daicel. (n.d.). Instruction Manual for CHIRALCEL OD-H, CHIRALCEL OJ-H Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of chiral stationary phase for HPLC based on immobilization of cellulose 3,5-dimethylphenylcarbamate derivatives on silica gel. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separations on polysaccharide stationary phases using polar organic mobile phases. Retrieved from [Link]

  • ACS Publications. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. Retrieved from [Link]

Sources

Application Note: High-Resolution Gas Chromatography Methods for the Analysis of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated gas chromatography (GC) methods for the qualitative and quantitative analysis of Methyl 2-chlorobutanoate. Designed for researchers, scientists, and professionals in drug development and quality control, this document provides a deep dive into two primary analytical approaches: a standard achiral method for quantification and a specialized chiral method for enantiomeric separation. We will explore the causality behind instrumental choices, from column selection and detector configuration to sample preparation and method validation, ensuring scientifically sound and reproducible results.

Introduction: The Analytical Significance of Methyl 2-chlorobutanoate

Methyl 2-chlorobutanoate is a chiral halogenated ester of significant interest as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its stereochemistry and purity are critical parameters that can influence the efficacy and safety of the final product. Therefore, the development of accurate and reliable analytical methods for its characterization is paramount. Gas chromatography, with its high resolving power and sensitivity, is the technique of choice for analyzing volatile compounds like Methyl 2-chlorobutanoate.[1]

This application note presents two validated GC protocols:

  • Method A: Quantitative Analysis using a standard non-polar column and Flame Ionization Detector (FID). This method is designed for the routine determination of purity and concentration.

  • Method B: Enantiomeric Separation using a chiral capillary column and Mass Spectrometry (MS) detector. This advanced method allows for the separation and quantification of the (R)- and (S)-enantiomers of Methyl 2-chlorobutanoate.

Foundational Principles: Why GC is the Optimal Technique

Gas chromatography is ideally suited for the analysis of Methyl 2-chlorobutanoate due to its volatility. The core principle of GC involves the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column.[1] The choice of stationary phase chemistry and the temperature program are critical for achieving the desired separation.

Detector Selection: A Critical Choice

The choice of detector is dictated by the analytical objective:

  • Flame Ionization Detector (FID): A robust and universally applicable detector for organic compounds. It offers a wide linear range and is excellent for quantification when the identity of the analyte is known.

  • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds.[2][3] While offering superior sensitivity for trace analysis of Methyl 2-chlorobutanoate, it is less universal than FID and can be susceptible to contamination.

  • Mass Spectrometry (MS): Provides both quantitative data and structural information, making it the gold standard for identification. In selected ion monitoring (SIM) mode, it can achieve very low detection limits.[4] For chiral analysis, the MS detector confirms the identity of each eluting enantiomer.

Sample Preparation: The First Step to Accurate Analysis

Proper sample preparation is crucial for obtaining reliable GC results.[1][5][6] The goal is to introduce a clean, representative sample into the GC system.

Solvents and Dilution

Methyl 2-chlorobutanoate is soluble in a variety of organic solvents. For GC analysis, a volatile, high-purity solvent is required.

  • Recommended Solvents: Dichloromethane, Hexane, Ethyl Acetate, or Iso-octane.[6]

  • Procedure:

    • Accurately weigh the Methyl 2-chlorobutanoate sample.

    • Dissolve the sample in the chosen solvent to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions as necessary to bring the concentration within the linear range of the calibration curve.

    • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[5]

Method A: Quantitative Analysis Protocol

This protocol is optimized for the routine quantification of Methyl 2-chlorobutanoate.

Instrumentation and Consumables
Component Specification Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides excellent temperature and flow control.
Injector Split/Splitless InletAllows for a wide range of sample concentrations.
Autosampler 7693A Automatic Liquid Sampler or equivalentEnsures high-throughput and reproducible injections.
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column providing good separation of a wide range of compounds.[7]
Detector Flame Ionization Detector (FID)Robust and reliable for quantification.
Carrier Gas Helium (99.999% purity)Inert and provides good efficiency.
Vials and Caps 2 mL amber glass vials with PTFE-lined septaPrevents loss of volatiles and sample contamination.[5]
GC-FID Operating Conditions
Parameter Value Justification
Inlet Temperature 250 °CEnsures complete vaporization of the sample.[1]
Injection Mode Split (50:1 ratio)Prevents column overloading with concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)Provides good separation of Methyl 2-chlorobutanoate from common impurities.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Detector Temp. 280 °CPrevents condensation of analytes in the detector.
Hydrogen Flow 30 mL/minFuel for the FID flame.
Air Flow 300 mL/minOxidizer for the FID flame.
Makeup Gas (N2) 25 mL/minImproves detector sensitivity.
Experimental Workflow: Quantitative Analysis

quantitative_workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing prep_sample Dissolve Sample in Dichloromethane inject Inject 1 µL into GC prep_sample->inject prep_std Prepare Calibration Standards calibrate Generate Calibration Curve prep_std->calibrate separate Separation on DB-5ms Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify calibrate->quantify

Caption: Workflow for quantitative analysis of Methyl 2-chlorobutanoate.

Method B: Chiral Separation Protocol

This method is designed for the separation and quantification of the enantiomers of Methyl 2-chlorobutanoate. Chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase, leading to different retention times.[8][9]

Instrumentation and Consumables
Component Specification Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentAs above.
Injector Split/Splitless InletAs above.
Autosampler 7693A Automatic Liquid Sampler or equivalentAs above.
GC Column Cyclodextrin-based chiral column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides enantiomeric separation for a wide range of chiral compounds.[8]
Detector Mass Spectrometer (MS)Provides definitive identification of each enantiomer.
Carrier Gas Helium (99.999% purity)As above.
Vials and Caps 2 mL amber glass vials with PTFE-lined septaAs above.
GC-MS Operating Conditions
Parameter Value Justification
Inlet Temperature 230 °CLower temperature to protect the chiral stationary phase.
Injection Mode Split (20:1 ratio)A lower split ratio may be needed for trace enantiomer analysis.
Injection Volume 1 µLAs above.
Oven Program Isothermal at 80 °C for 20 minIsothermal conditions often provide better chiral separation. The optimal temperature may require method development.
Carrier Gas Flow 1.2 mL/min (Constant Flow)As above.
MS Transfer Line 240 °CPrevents cold spots.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy.
Acquisition Mode Scan (m/z 40-200) or SIM (m/z 59, 108, 110)Scan mode for initial identification, SIM for improved sensitivity. The characteristic ions for Methyl 2-chlorobutanoate are m/z 59, 108, and 110.[10]
Logical Relationship: Chiral Separation

chiral_separation racemic Racemic Mixture (R)- & (S)-Enantiomers column Chiral Stationary Phase (Cyclodextrin) racemic->column complex_r Transient Diastereomeric Complex (R-CSP) column->complex_r Interaction complex_s Transient Diastereomeric Complex (S-CSP) column->complex_s Interaction elution Differential Elution complex_r->elution complex_s->elution peak_r Peak 1 (e.g., R-enantiomer) elution->peak_r Separation peak_s Peak 2 (e.g., S-enantiomer) elution->peak_s Separation

Caption: Principle of chiral separation by GC.

Method Validation: Ensuring Trustworthy Results

A validated analytical method provides confidence in the generated data.[11][12][13] The following parameters should be assessed according to ICH Q2(R1) guidelines.[4][12]

Validation Parameters
Parameter Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of the analyte.To ensure the signal is solely from the analyte of interest.[11]
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and response.[11]
Accuracy Recovery of 98-102% for spiked samples.To measure the closeness of the experimental value to the true value.[11]
Precision Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%)To assess the degree of scatter between a series of measurements.[11]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.[12]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[12]
Robustness Consistent results with small, deliberate variations in method parameters (e.g., flow rate, temperature).To demonstrate the reliability of the method during normal usage.[12]

Data Interpretation and System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

System Suitability Parameters
Parameter Acceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
Resolution (for chiral separation) > 1.5
RSD of Peak Areas (n=6) ≤ 2.0%

These parameters ensure that the column is efficient, the peaks are symmetrical, and the system is precise.[13]

Conclusion

The gas chromatography methods detailed in this application note provide a comprehensive framework for the analysis of Methyl 2-chlorobutanoate. By understanding the principles behind the selection of columns, detectors, and operating parameters, researchers can confidently implement these protocols for both routine quality control and advanced chiral separations. Adherence to the outlined sample preparation and method validation procedures will ensure the generation of accurate, reliable, and reproducible data, which is essential in a regulated research and development environment.

References

  • Hůsek, P., & Šimek, P. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino acids, 53(4), 643–654. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of chlorinated volatiles and C1-C6 hydrocarbons. Retrieved from [Link]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • IntechOpen. (2018). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogenated flame retardants in food: Optimization and validation of a method based on a two-step clean-up and gas chromatography-mass spectrometry. Retrieved from [Link]

  • United States Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. Retrieved from [Link]

  • YouTube. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. Retrieved from [Link]

  • Pharmacognosy Journal. (2020). Gas Chromatography-mass spectrometry Analysis of Methanol Extracts from Marine Red Seaweed Gracilaria corticata. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobutanoate. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: Methyl 2-chlorobutanoate (C5H9ClO2). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

Sources

Introduction: The Versatility of Methyl 2-Chlorobutanoate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the nucleophilic substitution reactions of methyl 2-chlorobutanoate, tailored for researchers and drug development professionals. This document provides a detailed exploration of reaction mechanisms, practical experimental protocols, and the critical factors influencing reaction outcomes.

Methyl 2-chlorobutanoate is a valuable chiral building block and synthetic intermediate. As a secondary α-halo ester, its reactivity is governed by a delicate interplay of electronic and steric factors, making it an excellent substrate for investigating and applying nucleophilic substitution reactions. The presence of a chlorine atom at the α-position to a carbonyl group renders the C-Cl bond susceptible to cleavage by a wide range of nucleophiles, providing access to a diverse array of functionalized butanoate derivatives. These products, such as α-hydroxy esters, α-amino esters, and α-azido esters, are crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Understanding the mechanistic dichotomy between SN1 and SN2 pathways is paramount to controlling the stereochemical and regiochemical outcomes of these reactions. This guide will dissect these mechanisms in the context of methyl 2-chlorobutanoate and provide robust protocols for its practical application in the laboratory.

Mechanistic Crossroads: The SN1 vs. SN2 Dichotomy

The substitution of the chloro group in methyl 2-chlorobutanoate can theoretically proceed through two distinct pathways: a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred route is dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the substrate's structure.

The Predominantly SN2 Pathway

For methyl 2-chlorobutanoate, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is the most common and synthetically useful pathway. This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the chloride leaving group.

Several factors favor the SN2 mechanism for this substrate:

  • Substrate Structure: As a secondary halide, it is sterically accessible enough for a backside attack, unlike more hindered tertiary halides.

  • Electronic Effects: The adjacent ester carbonyl group, while electron-withdrawing, does not sufficiently stabilize a carbocation to favor the SN1 pathway. In fact, the formation of a carbocation α to a carbonyl is generally disfavored due to the destabilizing inductive effect of the carbonyl oxygen.

  • Stereochemistry: A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center. If the starting material is an enantiomerically pure (R)- or (S)-methyl 2-chlorobutanoate, the product will be the corresponding inverted enantiomer.

The Unfavorable SN1 Pathway

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process: the slow, rate-determining departure of the leaving group to form a carbocation intermediate, followed by a rapid attack by the nucleophile. This pathway is generally not favored for α-halocarbonyl compounds like methyl 2-chlorobutanoate. The primary reason is the electronic destabilization of the resulting α-carbonyl carbocation. While tertiary alkyl halides readily form stable carbocations, the secondary carbocation that would form from methyl 2-chlorobutanoate is rendered less stable by the adjacent electron-withdrawing ester group.

If an SN1 reaction were to occur, it would lead to a racemic mixture of products from a chiral starting material, as the planar carbocation can be attacked from either face.

Figure 1: Generalized SN2 pathway for methyl 2-chlorobutanoate.

Critical Parameters for Reaction Optimization

Mastery over the following experimental variables is key to achieving high yields and selectivity.

  • Choice of Nucleophile: The strength of the nucleophile is a decisive factor.

    • Strong Nucleophiles (e.g., I⁻, N₃⁻, CN⁻, RS⁻, OH⁻): These readily participate in the rate-determining step of the SN2 reaction and are ideal for efficient substitution on methyl 2-chlorobutanoate.

    • Weak Nucleophiles (e.g., H₂O, ROH): These are less reactive and may require harsher conditions (e.g., higher temperatures) or may not react at all. They are more characteristic of SN1 reactions.

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These are the solvents of choice for SN2 reactions. They effectively dissolve the substrate and ionic nucleophiles but do not strongly solvate the anion of the nucleophile, leaving it "naked" and highly reactive.

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can stabilize the transition state of SN1 reactions and are generally less suitable for SN2 reactions as they can solvate and deactivate the nucleophile through hydrogen bonding.

  • Temperature Control: While higher temperatures increase reaction rates, they can also promote competing elimination (E2) reactions, leading to the formation of methyl 2-butenoate. It is crucial to maintain the lowest effective temperature to favor substitution.

Quantitative Data Summary

The following table provides a comparative overview of reaction conditions for various nucleophilic substitutions on methyl 2-chlorobutanoate.

NucleophileReagent ExampleSolventTypical Temp. (°C)Predominant MechanismProduct
HydroxideSodium HydroxideWater/Ethanol50-80SN2Methyl 2-hydroxybutanoate
AzideSodium AzideDMF or DMSO25-60SN2Methyl 2-azidobutanoate
AmmoniaAqueous AmmoniaMethanol0-25SN2Methyl 2-aminobutanoate
CyanideSodium CyanideDMSO25-50SN2Methyl 2-cyanobutanoate
IodideSodium IodideAcetoneRefluxSN2 (Finkelstein)Methyl 2-iodobutanoate

Experimental Protocols

The following protocols are designed

Application Notes and Protocols for Grignard Reactions with Methyl 2-Chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Grignard Additions to α-Chloroesters

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its application to esters, typically yielding tertiary alcohols through a double addition mechanism, is a widely utilized transformation.[1] However, the introduction of a heteroatom at the α-position of the ester, as in methyl 2-chlorobutanoate, introduces a layer of complexity that necessitates a nuanced understanding of the competing reaction pathways. This guide provides a comprehensive overview of the theoretical and practical considerations for conducting Grignard reactions with methyl 2-chlorobutanoate, offering detailed protocols and insights for researchers in synthetic chemistry and drug development.

The presence of the α-chloro substituent can significantly influence the regioselectivity and stereoselectivity of the Grignard addition. Potential reaction pathways include the expected double addition to the carbonyl, as well as possibilities of enolization, elimination, and even single electron transfer (SET) mechanisms.[2] Furthermore, the ability of the chlorine atom to participate in chelation with the magnesium center of the Grignard reagent can dictate the stereochemical outcome of the reaction, a phenomenon known as chelation control.[3] This guide will delve into these mechanistic intricacies to provide a solid foundation for experimental design.

Mechanistic Insights: A Multi-faceted Reaction Landscape

The reaction of a Grignard reagent (R-MgX) with methyl 2-chlorobutanoate is not a simple, single-pathway transformation. Several competing mechanisms can be at play, and understanding these is crucial for predicting and controlling the reaction outcome.

The "Normal" Double Addition Pathway

In the absence of complicating factors, the Grignard reagent will attack the electrophilic carbonyl carbon of the ester.[1] This initial nucleophilic addition leads to a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form a ketone. This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after acidic workup.[4]

G cluster_0 Step 1: First Addition cluster_1 Step 2: Second Addition start Methyl 2-chlorobutanoate + R-MgX intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack ketone α-chloro ketone intermediate1->ketone Elimination of MeO-MgX intermediate2 Alkoxide Intermediate ketone->intermediate2 Nucleophilic Attack by 2nd R-MgX product Tertiary Alcohol (after workup) intermediate2->product H+ Workup

The Influence of the α-Chloro Group: Chelation vs. Non-Chelation Models

The chlorine atom at the C2 position can significantly influence the stereochemical outcome of the Grignard addition through chelation. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the α-chloro substituent, forming a rigid five-membered ring intermediate.[3] This chelation-controlled model locks the conformation of the substrate, leading to a diastereoselective attack of the Grignard reagent from the less sterically hindered face.

Alternatively, a non-chelation or Felkin-Anh model may prevail, where steric and electronic factors, rather than chelation, dictate the direction of nucleophilic attack. The outcome is often dependent on the nature of the Grignard reagent, the solvent, and the presence of additives.

G

Potential Side Reactions

Several side reactions can compete with the desired double addition, leading to a mixture of products and reduced yields. These include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the acidic α-proton, forming a magnesium enolate. This is more likely with sterically hindered Grignard reagents and ketones.[2]

  • Elimination: The presence of the α-chloro group raises the possibility of an E2 elimination reaction, particularly if the Grignard reagent is bulky or the reaction is heated.

  • Reaction at the C-Cl bond: Grignard reagents can, in some cases, react with alkyl halides. While typically less favorable than addition to a carbonyl, it remains a potential side reaction.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reaction of a generic Grignard reagent (e.g., Phenylmagnesium bromide) with methyl 2-chlorobutanoate. Crucially, all glassware must be oven- or flame-dried immediately before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. [5]

Materials and Reagents
Reagent/MaterialPropertiesSupplier (Example)
Methyl 2-chlorobutanoateFlammable liquid, skin/eye irritant[6]Sigma-Aldrich
Magnesium turningsHighly flammable solidSigma-Aldrich
BromobenzeneFlammable liquid, toxicSigma-Aldrich
Anhydrous Diethyl Ether or THFExtremely flammable liquid, peroxide-formerSigma-Aldrich
Iodine (crystal)Solid, harmful if swallowed or inhaledSigma-Aldrich
1.0 M Hydrochloric Acid (HCl)Corrosive liquidFisher Scientific
Saturated aq. Sodium BicarbonateFisher Scientific
Anhydrous Magnesium SulfateFisher Scientific
Experimental Workflow

G A 1. Grignard Reagent Preparation (Mg, Bromobenzene in Anhydrous Ether) B 2. Addition of Methyl 2-chlorobutanoate (Dropwise at 0 °C) A->B C 3. Reaction Quench (Addition of cold 1.0 M HCl) B->C D 4. Work-up (Extraction with Ether) C->D E 5. Purification (Column Chromatography or Distillation) D->E F 6. Characterization (NMR, IR, MS) E->F

Step-by-Step Procedure

Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are well-greased and the apparatus is under a positive pressure of inert gas.

  • To the flask, add magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.[5]

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear cloudy and greyish-brown.

Part 2: Reaction with Methyl 2-chlorobutanoate

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Prepare a solution of methyl 2-chlorobutanoate (0.45 eq. to favor double addition by the excess Grignard) in anhydrous diethyl ether or THF in a separate dry dropping funnel.

  • Add the methyl 2-chlorobutanoate solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice-water bath.

  • Slowly and cautiously quench the reaction by the dropwise addition of cold 1.0 M HCl. This will neutralize any unreacted Grignard reagent and protonate the alkoxide product. Be aware that this is an exothermic process.[7]

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with two additional portions of diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the desired tertiary alcohol.

Troubleshooting and Considerations

Problem Potential Cause Solution
Low or no product yield Incomplete formation of the Grignard reagent due to moisture or unactivated magnesium.Ensure all glassware is scrupulously dried. Use a fresh bottle of anhydrous solvent. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
Formation of biphenyl A common side product from the coupling of the Grignard reagent with unreacted aryl halide.This is difficult to avoid completely but can be minimized by slow addition of the aryl halide during Grignard formation and maintaining a moderate reaction temperature. Biphenyl can usually be separated from the desired alcohol by chromatography or recrystallization.
Mixture of products Competing side reactions such as enolization or elimination.Use a less sterically hindered Grignard reagent if enolization is suspected. Maintain a low reaction temperature throughout the addition of the ester to disfavor elimination. The use of a 2:1 ratio of Grignard reagent to ester should favor the double addition product.
Isolation of a ketone Incomplete reaction (single addition).Ensure a sufficient excess of the Grignard reagent is used (at least 2.2 equivalents). Increase the reaction time after the addition of the ester.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All operations must be carried out under a dry, inert atmosphere.[5]

  • Anhydrous ethers (diethyl ether and THF) are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood, away from ignition sources.

  • The quenching of the reaction with acid is highly exothermic. Perform this step slowly and with adequate cooling.

  • Methyl 2-chlorobutanoate is a flammable liquid and an irritant. [6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Esters with Grignard Reagent. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

  • Grignard reaction. (2023, December 27). In Wikipedia. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved January 28, 2026, from [Link]

  • Highly Diastereoselective Sequential Michael-Aldol Reactions of Methyl 2-Chloro-2-cyclopropylideneacetate with Grignard Reagents and Aldehydes. (2009). Request PDF. [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (2015). ACS Omega, 4(1), 10622-10632. [Link]

  • Novel Main Group Lewis Acids for Synthesis and Catalysis. (2018). ORCA - Cardiff University. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. [Link]

  • Grignard Reagent and α,β-Unsaturated carbonyl compound. (2019, December 12). YouTube. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. [Link]

  • The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. (2016, February 17). YouTube. [Link]

  • Methyl 2-chlorobutanoate. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents. (2016, February 4). ResearchGate. [Link]

  • (PDF) Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. (2018). ResearchGate. [Link]

  • Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. (2017). Request PDF. [Link]

  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. (2017, September 19). PubMed. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (2008). Request PDF. [Link]

  • Method for Preparing Grignard Reagents and new Grignard Reagents. (2004, October 27).
  • Grignard Reaction. (2015, January 4). YouTube. [Link]

  • Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. (2017, March 17). PubMed. [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2021). PubMed Central. [Link]

  • Both LiAlH4 and Grignard reagents react with carbonyl compounds t... | Study Prep in Pearson+. (2022). Pearson+. [Link]

  • 9.4: Diastereoselective Addition to Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts. [Link]

  • Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. A General Procedure for the. (n.d.). NTU Scholars. Retrieved January 28, 2026, from [Link]

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Application Notes and Protocols: Strategic Synthesis of Chiral Building Blocks from Methyl 2-Chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. This necessitates the development of robust and efficient methods for the synthesis of enantiomerically pure compounds. Chiral building blocks are the foundational components in the assembly of these complex, optically active molecules.[] Among the versatile synthons available to the synthetic chemist, α-halo esters, such as methyl 2-chlorobutanoate, represent a powerful and adaptable starting material for the introduction of stereogenic centers.

This application note provides a detailed guide to the strategic use of methyl 2-chlorobutanoate in the synthesis of valuable chiral building blocks. We will delve into the core principles of stereoselective transformations, provide field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently and effectively incorporate these methods into their synthetic workflows.

Understanding Methyl 2-Chlorobutanoate: A Versatile Chiral Synthon

Methyl 2-chlorobutanoate is a readily available α-chloro ester that serves as an excellent electrophile for a variety of nucleophilic substitution reactions.[2] Its structure features a stereocenter at the α-carbon, which, when controlled, can be transferred to more complex molecules. The presence of the chlorine atom activates the α-position for substitution, while the ester moiety offers a handle for further functional group manipulations.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol [3]
Appearance Liquid
Boiling Point ~155 °C
CAS Number 26464-32-4[3]

Safety Considerations: Methyl 2-chlorobutanoate is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Stereoselective Nucleophilic Substitution: Crafting Chiral Amines and Ethers

The most direct application of methyl 2-chlorobutanoate in chiral synthesis is through stereoselective nucleophilic substitution at the α-carbon. The success of this approach hinges on controlling the stereochemical outcome of the reaction, which can be achieved through several strategies.

The S(_N)2 Mechanism: The Foundation of Stereochemical Inversion

The reaction of methyl 2-chlorobutanoate with a nucleophile typically proceeds via an S(_N)2 mechanism. This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of the stereochemical configuration at that center.[4] Understanding this principle is fundamental to designing syntheses where a specific enantiomer is desired.

Diagram 1: S(_N)2 Reaction Workflow

SN2_Workflow Start Racemic or Enantioenriched Methyl 2-chlorobutanoate Reaction S_N2 Reaction (Stereoinversion) Start->Reaction Nucleophile Chiral or Achiral Nucleophile (e.g., amine, alkoxide) Nucleophile->Reaction Product Chiral Product (Inverted Stereochemistry) Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final Enantiomerically Enriched Building Block Purification->Final

Caption: Workflow for S(_N)2 substitution of methyl 2-chlorobutanoate.

Protocol: Synthesis of (R)-Methyl 2-aminobutanoate from (S)-Methyl 2-chlorobutanoate

This protocol details the synthesis of an enantioenriched amino acid ester, a valuable building block in peptide synthesis and for the creation of active pharmaceutical ingredients (APIs).[5]

Materials:

  • (S)-Methyl 2-chlorobutanoate (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Palladium on carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Azide Displacement (S(_N)2 Inversion):

    • To a solution of (S)-methyl 2-chlorobutanoate (1.0 equiv) in anhydrous DMF, add sodium azide (1.5 equiv) in one portion.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction by TLC or GC-MS. Causality: The use of a polar aprotic solvent like DMF facilitates the S(_N)2 reaction by solvating the cation (Na⁺) without strongly solvating the azide nucleophile, thus enhancing its nucleophilicity.

    • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and DCM.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (R)-methyl 2-azidobutanoate.

  • Reduction of the Azide:

    • Dissolve the crude (R)-methyl 2-azidobutanoate in methanol.

    • Carefully add 10% Pd/C (approximately 5-10 mol%).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy). Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude (R)-methyl 2-aminobutanoate.

  • Work-up and Purification:

    • Dissolve the crude product in DCM and wash with saturated aqueous NaHCO₃ to remove any acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product. Further purification can be achieved by flash column chromatography on silica gel.[6]

Validation: The enantiomeric excess (ee) of the final product should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.[7][8]

Asymmetric Reduction: Accessing Chiral Alcohols

Chiral alcohols are fundamental building blocks in organic synthesis.[] The reduction of the ester functionality in methyl 2-chlorobutanoate can be controlled to produce chiral 2-chlorobutanol, which can then be further elaborated. A more common strategy involves a two-step process of nucleophilic substitution followed by reduction.

Biocatalytic Reduction: The Power of Enzymes

For the asymmetric reduction of carbonyl compounds, biocatalysis using ketoreductases has emerged as a powerful and green technology.[9][10] These enzymes exhibit high chemo-, regio-, and enantioselectivity.[10] While direct reduction of the ester is challenging, a common approach is to first convert the ester to a ketone and then perform an asymmetric reduction.

Diagram 2: Chemo-enzymatic Synthesis of Chiral Alcohols

ChemoEnzymatic_Workflow Start Methyl 2-chlorobutanoate Grignard Grignard Reaction (e.g., PhMgBr) Start->Grignard Ketone Prochiral Ketone Grignard->Ketone Reduction Asymmetric Reduction (Ketoreductase) Ketone->Reduction Alcohol Chiral Alcohol Reduction->Alcohol Purification Purification (Chromatography) Alcohol->Purification Final Enantioenriched Chiral Alcohol Purification->Final Chiral_Auxiliary_Workflow cluster_1 Auxiliary Attachment cluster_2 Diastereoselective Reaction cluster_3 Auxiliary Cleavage Start Methyl 2-chlorobutanoate AcylChloride Conversion to 2-Chlorobutanoyl Chloride Start->AcylChloride Attachment Acylation AcylChloride->Attachment Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Auxiliary->Attachment Attached Substrate-Auxiliary Adduct Attachment->Attached Alkylation Diastereoselective Alkylation Attached->Alkylation Alkylated Alkylated Adduct Alkylation->Alkylated Cleavage Cleavage Alkylated->Cleavage Product Enantioenriched Product Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-chlorobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of Methyl 2-chlorobutanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and understand the causal factors behind the reaction protocols. We will delve into the critical aspects of the two-step synthesis, from the selective α-chlorination of butanoic acid to the subsequent esterification, providing field-proven insights to ensure a successful and reproducible outcome.

Overview of the Synthetic Pathway

The synthesis of Methyl 2-chlorobutanoate is most reliably achieved via a two-step process. This approach allows for precise control over the regioselectivity of the chlorination and ensures high conversion during the esterification step.

  • Step 1: α-Chlorination of Butanoic Acid: This step utilizes the principles of the Hell-Volhard-Zelinsky reaction. Butanoic acid is reacted with a chlorinating agent in the presence of a catalyst, such as phosphorus trichloride (PCl₃), to selectively introduce a chlorine atom at the alpha (C2) position.

  • Step 2: Fischer Esterification: The resulting 2-chlorobutanoic acid is then esterified by reacting it with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄), to yield the final product, Methyl 2-chlorobutanoate.

Below is a workflow diagram illustrating this synthetic route.

G cluster_0 Step 1: α-Chlorination cluster_1 Step 2: Fischer Esterification Butanoic_Acid Butanoic Acid Reagents_1 Cl₂ + PCl₃ (cat.) Butanoic_Acid->Reagents_1 Product_1 2-Chlorobutanoic Acid Reagents_1->Product_1 Reagents_2 Methanol (CH₃OH) + H₂SO₄ (cat.) Product_1->Reagents_2 Product_1->Reagents_2 Product_2 Methyl 2-chlorobutanoate Reagents_2->Product_2

Caption: Overall workflow for the two-step synthesis of Methyl 2-chlorobutanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a solution and explains the underlying chemical principles.

Part 1: α-Chlorination of Butanoic Acid

Question 1: Why is my yield of 2-chlorobutanoic acid consistently low?

Answer: Low yields in the α-chlorination step can typically be attributed to three main factors: incomplete conversion, over-chlorination, or suboptimal reaction conditions.

  • Incomplete Conversion: The reaction requires the formation of an acyl halide intermediate, which enolizes more readily than the carboxylic acid itself.[1][2] The catalyst (e.g., PCl₃ or thionyl chloride) is crucial for this transformation. Ensure you are using a sufficient catalytic amount. The reaction is not instantaneous and requires adequate time at the appropriate temperature to proceed to completion.

  • Over-chlorination: If an excess of chlorine is used or the reaction is run for too long, di- and tri-chlorinated byproducts can form. Stoichiometric control of the chlorinating agent is critical. A patent for a similar process suggests controlling the conversion rate to between 85% and 95% to minimize byproduct formation.[3]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. A common procedure suggests a temperature of 100°C.[4] Lower temperatures may lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.

Question 2: I am observing isomeric impurities (3-chloro and 4-chlorobutanoic acid). How can I improve the regioselectivity for the 2-position?

Answer: The formation of other chloro-isomers suggests that a free-radical chlorination pathway is competing with the desired Hell-Volhard-Zelinsky mechanism. The latter is highly selective for the α-position.

  • Mechanism of Selectivity: The Hell-Volhard-Zelinsky reaction proceeds via an acyl halide intermediate, which enolizes to place a double bond between the carbonyl carbon and the α-carbon. It is this enol form that reacts with the halogen.[5] This mechanism inherently restricts halogenation to the alpha position.

  • Avoiding Radical Reactions: Free-radical chlorination is non-selective and is typically initiated by UV light. Ensure your reaction is shielded from direct sunlight or other sources of UV radiation. The use of a phosphorus-based catalyst is specifically to promote the ionic mechanism over the radical one.[4][5]

Question 3: Why is a catalyst like PCl₃ or thionyl chloride necessary?

Answer: Carboxylic acids have a very low enol concentration, making direct α-halogenation extremely slow.[1][2] The catalyst, such as PCl₃, first converts a small amount of the butanoic acid into its more reactive derivative, butanoyl chloride.[6][7] This acid chloride has a significantly higher enol content, allowing it to be readily chlorinated at the α-position. The resulting 2-chlorobutanoyl chloride can then undergo an exchange reaction with another molecule of butanoic acid, regenerating the butanoyl chloride catalyst and forming the 2-chlorobutanoic acid product. This catalytic cycle is the cornerstone of the Hell-Volhard-Zelinsky reaction.[1]

G cluster_0 Mechanism of α-Chlorination A Butanoic Acid + PCl₃ B Butanoyl Chloride (Acyl Halide Intermediate) A->B Catalyst Action C Enol Form B->C Enolization D α-Chlorination (with Cl₂) C->D E 2-Chlorobutanoyl Chloride D->E F Exchange with Butanoic Acid E->F G 2-Chlorobutanoic Acid (Product) + Regenerated Butanoyl Chloride F->G

Caption: Simplified mechanism of Hell-Volhard-Zelinsky α-chlorination.

Parameter Recommended Condition Rationale
Chlorinating Agent Chlorine (Cl₂)Provides the chlorine atom for substitution.
Catalyst PCl₃, PBr₃, SOCl₂Converts carboxylic acid to the more reactive acyl halide to facilitate enolization.[1][8]
Temperature 80 - 150 °CBalances reaction rate against the risk of side reactions. A patented method specifies a range of 50-150°C.[3]
Reaction Time 5 - 15 hoursSufficient time is needed for the catalytic cycle to ensure high conversion.[3]

Table 1: Recommended Reaction Conditions for α-Chlorination.

Part 2: Fischer Esterification

Question 4: My esterification reaction is not reaching completion, and I have significant amounts of 2-chlorobutanoic acid remaining. What can I do?

Answer: The Fischer esterification is a classic equilibrium-controlled reaction.[9][10] To drive the reaction towards the product (the ester), you must apply Le Chatelier's principle.

  • Use Excess Alcohol: The most common strategy is to use a large excess of the alcohol (methanol in this case), which also serves as the solvent. This shifts the equilibrium position to favor the formation of the ester and water.[9]

  • Remove Water: As water is a product, its removal will also drive the reaction forward. This can be achieved by:

    • Dehydrating Agent: The acid catalyst itself (concentrated H₂SO₄) acts as a dehydrating agent.[10]

    • Dean-Stark Apparatus: For larger-scale reactions, a Dean-Stark trap can be used with a solvent like toluene to azeotropically remove water as it is formed.[9]

Question 5: What is the mechanism of the acid-catalyzed esterification?

Answer: The mechanism involves a series of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[9]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly added methanol group to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).

  • Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final neutral ester product.[9][11]

G cluster_0 Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Methanol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E F Ester Product E->F

Caption: Key steps in the Fischer Esterification mechanism.

Parameter Recommended Condition Rationale
Acid Catalyst Conc. H₂SO₄, TsOHProtonates the carbonyl, activating it for nucleophilic attack. H₂SO₄ also acts as a dehydrating agent.[9][10]
Methanol Large excess (can be used as solvent)Shifts the reaction equilibrium towards the product side.[9]
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Water Removal Use of dehydrating catalyst or Dean-Stark trapRemoves a product, shifting the equilibrium to favor ester formation.[9]

Table 2: Recommended Conditions for Fischer Esterification.

Part 3: Work-up and Purification

Question 6: How should I properly work-up and purify the final Methyl 2-chlorobutanoate product?

Answer: A proper work-up is essential to remove the acid catalyst, excess methanol, and any unreacted 2-chlorobutanoic acid before final purification.

  • Neutralization: After cooling, the reaction mixture should be diluted with water and carefully neutralized. A weak base like sodium bicarbonate (NaHCO₃) solution is ideal. Add it slowly until effervescence (CO₂ evolution) ceases.[12] This will neutralize the H₂SO₄ catalyst and convert any remaining carboxylic acid into its water-soluble sodium salt.

  • Extraction: Transfer the mixture to a separatory funnel. The ester is not very soluble in water and will form a separate organic layer.[13] You can extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water and break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: After removing the drying agent by filtration, the solvent can be removed using a rotary evaporator. The final purification of Methyl 2-chlorobutanoate is typically achieved by fractional distillation under reduced pressure to prevent decomposition.[4]

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
Butanoic Acid88.11163.50.96
2-Chlorobutanoic Acid122.55187-1891.186
Methyl 2-chlorobutanoate136.581491.081[14]

Table 3: Physical Properties of Key Compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobutanoic Acid

Safety Note: This procedure involves corrosive and toxic chemicals. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Set up a round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

  • To the flask, add butanoic acid (1.0 mol) and a catalytic amount of red phosphorus (0.04 mol) and phosphorus pentachloride (0.006 mol).[4]

  • Heat the mixture to 100°C with stirring.[4]

  • Slowly bubble chlorine gas (1.0 mol) through the reaction mixture. Ensure the outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine and the HCl gas produced.

  • Maintain the temperature and continue stirring for the recommended reaction time (e.g., 5-10 hours), monitoring the reaction progress by GC or TLC if possible.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add a small amount of water to hydrolyze any remaining acyl chloride.[4]

  • The crude 2-chlorobutanoic acid can be purified by vacuum distillation.

Protocol 2: Synthesis of Methyl 2-chlorobutanoate
  • In a round-bottom flask, combine 2-chlorobutanoic acid (1.0 mol) and an excess of methanol (e.g., 5.0 mol).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (approx. 5% of the carboxylic acid mass) with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC to confirm the disappearance of the starting carboxylic acid.

  • Proceed with the work-up and purification procedure as described in Question 6.

Troubleshooting Workflow

If you are experiencing low overall yield, use the following decision tree to diagnose the issue.

G Start Low Overall Yield Check_Step1 Analyze intermediate from Step 1 (α-Chlorination) Start->Check_Step1 Low_Yield_S1 Low Yield of 2-Chlorobutanoic Acid? Check_Step1->Low_Yield_S1 Yes Impure_S1 Significant Impurities in Step 1 Product? Check_Step1->Impure_S1 No Low_Yield_S1->Impure_S1 No Fix_S1_Yield Troubleshoot Step 1: - Check catalyst activity - Verify temperature and time - Ensure proper Cl₂ stoichiometry Low_Yield_S1->Fix_S1_Yield Yes Fix_S1_Purity Troubleshoot Step 1: - Prevent radical reaction (shield from light) - Improve purification of intermediate Impure_S1->Fix_S1_Purity Yes Check_Step2 Proceed to Step 2 (Esterification) with pure intermediate Impure_S1->Check_Step2 No Fix_S1_Yield->Check_Step1 Fix_S1_Purity->Check_Step1 Low_Yield_S2 Low Yield in Step 2? Check_Step2->Low_Yield_S2 Fix_S2_Yield Troubleshoot Step 2: - Use larger excess of methanol - Ensure catalyst is active - Increase reflux time - Consider water removal (Dean-Stark) Low_Yield_S2->Fix_S2_Yield Yes Success Yield Optimized Low_Yield_S2->Success No Fix_S2_Yield->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

  • CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google P
  • CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google P
  • Experiment XII: Synthesis of 2-Chloro-2-methylbutane - YouTube. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. [Link]

  • Synthesis of 2-Chloro-2-Methylbutane - YouTube. [Link]

  • Methyl 2-chlorobutanoate | C5H9ClO2 | CID 123415 - PubChem. [Link]

  • Methyl 2-chlorobutanoate - LookChem. [Link]

  • Reaction of carboxylic acids with PCl5 andPCl3 and SOCl2 - YouTube. [Link]

  • Alpha Halogenation of Carboxylic Acids - Chemistry Steps. [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • Carboxylic Derivatives - Reactions at the Alpha-Carbon - Chemistry LibreTexts. [Link]

  • Preparation of 2-chlorobutyric acid - PrepChem.com. [Link]

  • α-Halogenation of Carboxylic Acids: The Hell-Volhard-Zelinsky Reaction - University of Illinois Chicago. [Link]

  • Carboxyl Reactivity - Michigan State University Department of Chemistry. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol - University of Manitoba. [Link]

  • Reaction of carboxylic acid with phosphorus trichloride - Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Alkylation of Methyl 2-Chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of methyl 2-chlorobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we will delve into the common side reactions, provide detailed troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes.

Introduction: The Challenge of Selectivity

The alkylation of enolates with α-halo esters like methyl 2-chlorobutanoate is a powerful method for carbon-carbon bond formation. The desired reaction proceeds through an S(_N)2 mechanism, where a nucleophile displaces the chloride ion. However, the inherent reactivity of the starting materials and products can lead to a variety of competing side reactions. This guide provides the expertise to navigate these challenges, ensuring high yields and purity of your target molecule.

Core Reaction & Competing Pathways

The primary goal is the substitution of the chlorine atom on methyl 2-chlorobutanoate by a nucleophile (often an enolate). However, several other pathways can compete with this desired transformation.

Reactants Methyl 2-chlorobutanoate + Nucleophile (Enolate) SN2_Product Desired Alkylated Product Reactants->SN2_Product  S(_N)2 Pathway (Desired) E2_Product Elimination Byproduct (Methyl 2-butenoate) Reactants->E2_Product E2 Pathway (Elimination) Racemized_SM Racemized Starting Material Reactants->Racemized_SM Enolization of Starting Material Hydrolysis Hydrolysis Product (2-Chlorobutanoic Acid) Reactants->Hydrolysis Reaction with H(_2)O Dialkylation Dialkylated Product SN2_Product->Dialkylation Further Alkylation

Caption: Key reaction pathways in the alkylation of methyl 2-chlorobutanoate.

Troubleshooting Guide

This section is designed to help you diagnose and solve common issues encountered during the alkylation of methyl 2-chlorobutanoate.

Observed Problem Potential Cause Scientific Explanation Recommended Solution
Low yield of desired product; significant amount of unsaturated ester byproduct detected (e.g., by GC-MS, ¹H NMR). E2 Elimination is competing with S(_N)2. Methyl 2-chlorobutanoate is a secondary alkyl halide, making it susceptible to both S(_N)2 and E2 reactions.[1] Strong, sterically hindered bases, and high temperatures favor the E2 pathway, where the base abstracts a proton from the β-carbon, leading to the elimination of HCl and formation of an alkene.[2][3]- Use a strong, non-nucleophilic, but less sterically hindered base if your nucleophile is generated in situ. - Lower the reaction temperature. S(_N)2 reactions generally have a lower activation energy than E2 reactions, so lower temperatures will favor the desired substitution. - Choose your nucleophile wisely. If using a pre-formed enolate, ensure it is not excessively basic or bulky.
Loss of stereochemical purity in the product (racemization). Enolization of the starting material or product. The α-proton of the ester is acidic and can be removed by a base to form a planar enolate intermediate.[4] Reprotonation can occur from either face, leading to a racemic mixture.[5][6] This can happen to the starting material if the base is not selective, or to the product if excess base is present.- Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This ensures rapid and complete formation of the nucleophilic enolate without deprotonating the α-halo ester.[7] - Employ precise stoichiometry. Use just over one equivalent of base to generate the nucleophile, avoiding excess that could react with the ester.
Formation of a higher molecular weight byproduct. Dialkylation. The mono-alkylated product still possesses an acidic α-proton. If excess alkylating agent or strong base is present after the initial reaction, the product can be deprotonated to form a new enolate, which then reacts with another molecule of methyl 2-chlorobutanoate.[8][9]- Carefully control stoichiometry. Use a slight excess of the nucleophile relative to the methyl 2-chlorobutanoate. - Slowly add the alkylating agent to a solution of the pre-formed enolate. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation.
Presence of 2-chlorobutanoic acid in the crude product. Hydrolysis (Saponification) of the ester. Esters can be hydrolyzed to their corresponding carboxylic acids under basic or acidic conditions if water is present.[10][11] Many bases are hygroscopic, and solvents may not be perfectly anhydrous.- Ensure strictly anhydrous conditions. Dry all glassware thoroughly, use freshly distilled anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use non-aqueous workup procedures until the base has been neutralized.

Frequently Asked Questions (FAQs)

Q1: What is the ideal base for generating my enolate nucleophile for this reaction?

A: The choice of base is critical. For simple esters or ketones, Lithium Diisopropylamide (LDA) is often the best choice. It is a very strong, sterically hindered, non-nucleophilic base, which allows for the rapid and quantitative formation of the kinetic enolate at low temperatures (-78 °C), minimizing side reactions.[7][12] Weaker bases like sodium ethoxide can lead to equilibrium mixtures of the enolate and starting material, which can result in side reactions like Claisen condensation.[13]

Q2: My reaction is turning dark brown/black. What does this indicate?

A: Dark coloration often suggests decomposition or polymerization side reactions. This can be caused by several factors:

  • High reaction temperature: Allowing the reaction to warm up prematurely can promote elimination and other decomposition pathways.

  • Presence of oxygen: An inert atmosphere is crucial, as oxygen can promote radical side reactions.

  • Unstable enolate: The enolate itself might be degrading over time, especially if the temperature is not kept sufficiently low.

Ensure your setup is under a positive pressure of an inert gas and that your cooling bath is maintained at the target temperature throughout the addition and reaction time.

Q3: How can I confirm that the byproduct I'm seeing is the result of an E2 elimination?

A: The primary E2 product would be methyl crotonate (methyl but-2-enoate) or methyl vinylacetate (methyl but-3-enoate), depending on which proton is removed. You can identify this by:

  • ¹H NMR: Look for vinylic protons (signals typically in the 5-7 ppm range) and the disappearance of the proton at the 2-position of the butanoate chain.

  • GC-MS: The elimination product will have a molecular weight corresponding to the loss of HCl from the starting material (C₅H₈O₂ = 100.12 g/mol ), compared to the starting material's mass (C₅H₉ClO₂ = 136.57 g/mol ).

Q4: Can I use a Grignard reagent as the nucleophile?

A: While Grignard reagents are excellent nucleophiles, they are generally not suitable for direct alkylation of α-halo esters. Grignard reagents are highly basic and will preferentially attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tertiary alcohol after workup, rather than the desired α-alkylation.

Experimental Protocol: General Procedure for Alkylation via an LDA-Generated Enolate

This protocol provides a self-validating system for the alkylation of methyl 2-chlorobutanoate using a ketone as the nucleophile precursor.

1. Preparation of the LDA solution (in situ): a. In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). b. Cool the flask to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (n-BuLi) via syringe. d. In a separate flame-dried flask, dissolve diisopropylamine (1.05 equivalents relative to n-BuLi) in anhydrous THF. e. Slowly add the diisopropylamine solution to the n-BuLi solution at -78 °C. Stir for 30 minutes to ensure complete formation of LDA.

2. Enolate Formation: a. Dissolve the ketone (1.0 equivalent) in anhydrous THF in a separate flask. b. Slowly add the ketone solution to the LDA solution at -78 °C. c. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

3. Alkylation Reaction: a. Dissolve methyl 2-chlorobutanoate (0.9 equivalents relative to the ketone) in anhydrous THF. b. Slowly add the methyl 2-chlorobutanoate solution to the enolate mixture at -78 °C. c. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.

4. Quenching and Workup: a. Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification: a. Purify the crude product by flash column chromatography on silica gel.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare LDA Solution (-78 °C, THF) B 2. Form Enolate (Add Ketone to LDA, -78 °C) A->B C 3. Alkylation (Add Me-2-Cl-Butanoate, -78 °C) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Quench Reaction (Sat. aq. NH(_4)Cl) D->E If complete F 6. Extraction E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A typical experimental workflow for the alkylation of methyl 2-chlorobutanoate.

References

  • OpenStax. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]

  • Cope, A. C., Holmes, H. L., & House, H. O. (1957). The Alkylation of Esters and Nitriles. Organic Reactions, 9, 107-331. DOI: 10.1002/0471264180.or009.04. Retrieved from [Link]

  • Arnott, G. (2014, July 28). Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). YouTube. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 19.11: Racemization. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]

  • McCormick, J. P. (2014, April 13). Alpha Alkylation Esters. YouTube. Retrieved from [Link]

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • Quora. (2020, November 20). What is Methyl Butanoate Acid hydrolysis equation. Retrieved from [Link]

  • LibreTexts. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Methyl 2-chlorobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-chlorobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to this important chemical transformation. Here, we will delve into the primary synthetic routes, common challenges, and strategies to maximize your reaction yield and product purity.

Overview of Synthetic Strategies

The synthesis of Methyl 2-chlorobutanoate, a valuable intermediate in various pharmaceutical and chemical manufacturing processes, is primarily achieved through two effective methods:

  • Fischer Esterification: This classic method involves the direct acid-catalyzed reaction of 2-chlorobutanoic acid with methanol. It is an equilibrium-driven process, and strategies to favor product formation are crucial for achieving high yields.[1][2]

  • Acyl Chloride Intermediate Route: This two-step approach first involves the conversion of 2-chlorobutanoic acid to its more reactive acyl chloride derivative, 2-chlorobutanoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The subsequent reaction of the acyl chloride with methanol rapidly and irreversibly produces the desired ester.[3][4][5]

This guide will explore both methodologies, providing insights into their mechanisms, advantages, and potential pitfalls.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Fischer Esterification Route

Question 1: My Fischer esterification of 2-chlorobutanoic acid is resulting in a low yield. What are the most likely causes and how can I improve it?

Answer:

Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[1][2] The reaction between 2-chlorobutanoic acid and methanol establishes an equilibrium with the products, Methyl 2-chlorobutanoate and water. To drive the reaction towards the product side, you can employ Le Chatelier's principle.[1][6]

Causality and Solutions:

  • Equilibrium Limitation: The presence of water, a byproduct, can hydrolyze the ester back to the starting materials.

    • Solution 1: Use Excess Methanol: Employing methanol as the solvent ensures a large molar excess, shifting the equilibrium towards the ester.[1] Studies have shown that increasing the excess of alcohol can dramatically increase the yield. For example, using a 10-fold excess of alcohol in a similar esterification increased the yield to 97%.[1]

    • Solution 2: Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved using a Dean-Stark apparatus, which physically separates the water from the reaction mixture.[1][7]

  • Insufficient Catalysis: The reaction rate is dependent on the acid catalyst concentration.

    • Solution: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[1] A typical catalytic amount is around 1-5 mol% of the carboxylic acid. However, using a larger amount of sulfuric acid (greater than 0.1 moles per mole of carboxylic acid) can also serve to sequester the water formed, further driving the reaction.[8]

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when equilibrium has been reached. Typical reaction times can range from a few hours to overnight.[9]

Question 2: I am observing the formation of an unknown byproduct in my Fischer esterification. What could it be?

Answer:

While Fischer esterification is generally a clean reaction, side reactions can occur, especially at elevated temperatures or with certain impurities.

Potential Byproducts and their Origins:

  • Ether Formation: If using sulfuric acid as a catalyst at high temperatures, there is a possibility of methanol self-condensation to form dimethyl ether.

  • Elimination Products: Although less common for this substrate, under harsh acidic conditions and high heat, there is a theoretical possibility of elimination reactions involving the chloro-substituent, though this is generally not a major pathway.

Troubleshooting:

  • Control Reaction Temperature: Maintain a gentle reflux and avoid excessive heating.

  • Ensure Reagent Purity: Use anhydrous methanol and high-purity 2-chlorobutanoic acid.

Acyl Chloride Intermediate Route

Question 3: I am getting a low yield when using the thionyl chloride method. What are the critical parameters to control?

Answer:

The thionyl chloride route is generally high-yielding due to its irreversible nature.[3][4] Low yields often point to issues with the handling of the highly reactive intermediates.

Critical Parameters and Solutions:

  • Moisture Sensitivity: Thionyl chloride and the resulting 2-chlorobutanoyl chloride are both highly sensitive to moisture. Any water present will hydrolyze these back to the carboxylic acid or the acyl chloride back to the acid, respectively.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be incomplete.

    • Solution: Use a slight excess of thionyl chloride (e.g., 1.1-1.5 equivalents). The reaction with thionyl chloride is often performed at room temperature or with gentle heating. Monitoring the evolution of SO₂ and HCl gas can indicate the progress of the reaction.[10]

  • Loss of Product During Work-up: The work-up procedure is critical for isolating the final product.

    • Solution: After the reaction with methanol, the excess thionyl chloride and HCl generated must be carefully removed or neutralized. Quenching the reaction mixture with a cold, dilute solution of sodium bicarbonate or sodium carbonate will neutralize the acids.[11] Subsequent extraction with an organic solvent will isolate the ester.

Question 4: I notice some charring or discoloration in my reaction when using thionyl chloride. What is causing this?

Answer:

Charring can be an indication of decomposition or side reactions occurring at elevated temperatures.

Causes and Prevention:

  • Excessive Heat: The reaction of thionyl chloride with carboxylic acids is exothermic. If the temperature is not controlled, especially during the initial addition, side reactions can occur.

    • Solution: Add the thionyl chloride dropwise to the carboxylic acid solution, and if necessary, use an ice bath to maintain the temperature below 5°C during the addition.

  • Reaction with Methanol: If methanol is present during the reaction of the carboxylic acid with thionyl chloride, thionyl chloride can react with methanol to form methyl chloride and other byproducts.

    • Solution: The standard procedure is a two-step process. First, react the 2-chlorobutanoic acid with thionyl chloride to form the acyl chloride. Then, remove any excess thionyl chloride (often by distillation or under vacuum) before adding the methanol.

Experimental Protocols

Protocol 1: Fischer Esterification of 2-Chlorobutanoic Acid

This protocol is a representative procedure for the synthesis of Methyl 2-chlorobutanoate via Fischer esterification.

Materials:

  • 2-chlorobutanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobutanoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-chlorobutanoate.

  • Purify the crude product by fractional distillation.

Protocol 2: Acyl Chloride Intermediate Route

This protocol outlines the two-step synthesis of Methyl 2-chlorobutanoate using thionyl chloride.

Materials:

  • 2-chlorobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Anhydrous Diethyl Ether

  • Ice bath

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

Step 1: Synthesis of 2-Chlorobutanoyl Chloride

  • In an oven-dried round-bottom flask under an inert atmosphere, dissolve 2-chlorobutanoic acid (1.0 eq) in a minimal amount of an inert solvent like anhydrous dichloromethane or perform the reaction neat.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution ceases. A reflux condenser can be attached to prevent loss of reactants.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Esterification

  • Under an inert atmosphere, dissolve the crude 2-chlorobutanoyl chloride in anhydrous methanol (2-3 eq) at 0°C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to quench the reaction and neutralize HCl.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by fractional distillation.

Data Summary

ParameterFischer EsterificationAcyl Chloride Route
Reagents 2-chlorobutanoic acid, Methanol, Acid Catalyst (e.g., H₂SO₄)1. 2-chlorobutanoic acid, Thionyl Chloride 2. Methanol
Reaction Type Reversible, EquilibriumIrreversible
Typical Yield 60-80% (can be >95% with efficient water removal)[1]>90%[3][4]
Reaction Conditions Reflux temperatureStep 1: 0°C to refluxStep 2: 0°C to room temperature
Key Advantages One-pot reaction, less hazardous reagentsHigh yield, faster reaction time
Key Disadvantages Equilibrium limited, may require excess reagents or water removalTwo-step process, uses hazardous thionyl chloride, moisture sensitive

Visualizing the Workflow

Fischer Esterification Workflow

FischerEsterification cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Interventions Start 2-Chlorobutanoic Acid + Methanol Catalyst Add H₂SO₄ Catalyst Start->Catalyst 1 Reflux Reflux (Equilibrium) Catalyst->Reflux 2 Product Methyl 2-chlorobutanoate + Water Reflux->Product Forward Reaction TS1 Low Yield? - Use excess Methanol - Remove H₂O (Dean-Stark) Reflux->TS1 TS2 Incomplete Reaction? - Increase reflux time - Check catalyst amount Reflux->TS2 Product->Reflux Reverse Reaction (Hydrolysis) Quench Neutralization (e.g., NaHCO₃ wash) Product->Quench 3 Extract Extraction (e.g., Diethyl Ether) Quench->Extract Dry Drying (e.g., MgSO₄) Extract->Dry Purify Fractional Distillation Dry->Purify Final Pure Methyl 2-chlorobutanoate Purify->Final

Caption: Workflow for Fischer Esterification with troubleshooting points.

Acyl Chloride Route Workflow

AcylChlorideRoute cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Interventions Start1 2-Chlorobutanoic Acid Reagent1 Add SOCl₂ (Thionyl Chloride) (0°C to RT) Start1->Reagent1 Intermediate 2-Chlorobutanoyl Chloride + SO₂ (g) + HCl (g) Reagent1->Intermediate TS1 Low Yield? - Ensure anhydrous conditions - Control temperature during  SOCl₂ addition Reagent1->TS1 Start2 2-Chlorobutanoyl Chloride Reagent2 Add Methanol (0°C to RT) Start2->Reagent2 Product Methyl 2-chlorobutanoate + HCl Reagent2->Product Quench Neutralization (e.g., NaHCO₃ wash) Product->Quench Extract Extraction (e.g., Diethyl Ether) Quench->Extract Dry Drying (e.g., MgSO₄) Extract->Dry Purify Fractional Distillation Dry->Purify Final Pure Methyl 2-chlorobutanoate Purify->Final

Caption: Workflow for the Acyl Chloride route with troubleshooting points.

References

  • Stout, T. G. (1994). U.S. Patent No. 5,302,748. Washington, DC: U.S.
  • Common Organic Chemistry. (n.d.). Acid to Ester - Fischer Esterification. [Link]

  • Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. [Link]

  • PubChemLite. (n.d.). Methyl 2-chlorobutanoate. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Ester Synthesis Lab (Student Handout). (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobutanoate. PubChem Compound Database. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Explained. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

  • Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]

  • Chemistry Stack Exchange. (2021, April 17). Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Otsuki, P. (2021, January 28). Experiment XII: Synthesis of 2-Chloro-2-methylbutane [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Chemistry Steps. (n.d.). Preparation of Esters. [Link]

  • Carbone, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]

  • Wang, Y., et al. (2016). Methyl Chloride Synthesis over Metal Chlorides-Modified Mesoporous Alumina Catalyst. Catalysts. [Link]

  • Davis, P. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Acids to Acyl Chlorides, Part 1. (2021, August 20). [Video]. YouTube. [Link]

  • Li, Z., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Chemistry Stack Exchange. (2015, August 13). Routes of formation of esters with highest yield. [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: Methyl 2-chlorobutanoate (C5H9ClO2). [Link]

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015, February 8). [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chlorobutane. [Link]

  • Pearson+. (n.d.). When a student treated butanedioic acid with thionyl chloride.... [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. [Link]

Sources

Technical Support Center: Stereochemical Integrity of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling chiral α-chloro esters. This guide is designed for researchers, chemists, and process development professionals who are working with stereochemically pure Methyl 2-chlorobutanoate and encountering challenges with racemization during chemical transformations. Here, we provide in-depth, experience-driven answers to common problems, troubleshooting guides, and validated protocols to help you maintain the stereochemical integrity of your material.

Frequently Asked Questions (FAQs)
Q1: I'm performing a nucleophilic substitution on (S)-Methyl 2-chlorobutanoate, but my product has a low enantiomeric excess (e.e.). What is causing this racemization?

A1: The primary cause of racemization in α-halo carbonyl compounds like Methyl 2-chlorobutanoate is the acidity of the α-proton (the hydrogen on the same carbon as the chlorine atom).[1][2] In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate.[3][4] Subsequent reaction or reprotonation of this intermediate can occur from either face, leading to a mixture of (R) and (S) enantiomers and thus, a loss of optical purity.[3] This is a common issue that needs careful management of reaction conditions.[2]

The key factors that promote this unwanted side reaction are:

  • Base Strength: Using a base that is too strong or using a nucleophile that is also a strong base.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the enolate intermediate, accelerating racemization.

  • Temperature: Higher reaction temperatures provide the activation energy needed for proton abstraction.

  • Reaction Time: Prolonged exposure to basic or even mildly nucleophilic conditions can lead to gradual racemization.[5]

Q2: What is the mechanistic pathway for this racemization?

A2: The racemization proceeds through a base-mediated enolization mechanism. Even a weak base, including your nucleophile or trace impurities, can initiate this process.

  • Deprotonation: A base removes the acidic α-proton from the chiral center of Methyl 2-chlorobutanoate.

  • Formation of Achiral Intermediate: This creates a planar enolate anion. The stereocenter is destroyed as the carbon becomes sp² hybridized.

  • Reprotonation/Reaction: This planar intermediate can be reprotonated by a proton source (like a conjugate acid of the base) or react with an electrophile from either the re or si face with roughly equal probability. This non-specific step is what leads to the formation of a racemic or near-racemic mixture.[3]

Below is a diagram illustrating this destructive pathway.

Caption: Enolate-mediated racemization of Methyl 2-chlorobutanoate.

Q3: How do I select the right conditions to favor Sₙ2 substitution over racemization?

A3: To maintain stereochemical integrity, you must create conditions that strongly favor a direct Sₙ2 displacement mechanism while suppressing the competing enolization pathway.

  • Nucleophile Choice: Use a "soft," weakly basic nucleophile. Good examples include azide (N₃⁻), cyanide (CN⁻), iodide (I⁻), or carboxylates. Avoid strongly basic nucleophiles like hydroxides (OH⁻) or alkoxides (RO⁻), which are more likely to act as a base than a nucleophile.

  • Solvent System: Employ non-polar or weakly polar aprotic solvents. These solvents do not effectively solvate and stabilize the enolate anion, thus disfavoring its formation.[6] Toluene, hexane, or dichloromethane are excellent choices. Polar aprotic solvents like DMF and DMSO should be avoided as they accelerate Sₙ2 reactions but can also promote racemization by stabilizing ionic intermediates.[7] Polar protic solvents (e.g., methanol, water) can slow Sₙ2 reactions by solvating the nucleophile through hydrogen bonding, reducing its reactivity.[8]

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, this means cooling the reaction to 0 °C, -20 °C, or even -78 °C. Low temperatures significantly increase the energy barrier for the deprotonation side reaction.

  • Stoichiometry and Addition: Use a slight excess of the nucleophile (1.1-1.2 equivalents) and consider adding the ester slowly to the solution of the nucleophile to maintain a low instantaneous concentration of the ester, which can minimize side reactions.

Troubleshooting Guide
Observed Problem Probable Cause(s) Recommended Solution(s)
Complete Racemization (0% e.e.) 1. Use of a strong base (e.g., LDA, NaH, alkoxides).2. Reaction run at elevated temperatures.3. Use of a highly polar aprotic solvent (DMSO, DMF).1. Switch to a non-basic, soft nucleophile (e.g., NaN₃, NaCN).2. Run the reaction at or below 0 °C. Monitor by TLC/LCMS to avoid unnecessary heating.3. Change solvent to toluene, THF, or CH₂Cl₂.
Partial Racemization (e.g., 20-80% e.e.) 1. The nucleophile has moderate basicity.2. Reaction time is excessively long.3. Trace amounts of basic impurities in reagents or glassware.1. If possible, use the salt of the nucleophile with a non-basic counter-ion. Add a phase-transfer catalyst if solubility is an issue in non-polar solvents.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Ensure all glassware is rigorously dried. Use freshly distilled solvents and high-purity reagents.
Low Conversion, No Racemization 1. Reaction temperature is too low.2. Poor nucleophile.3. Solvent is too non-polar, causing poor solubility/reactivity.1. Gradually increase the temperature in small increments (e.g., from -20 °C to 0 °C) while monitoring e.e.2. Consider a more potent but still weakly basic nucleophile (e.g., switching from RCOO⁻ to I⁻).3. Use a co-solvent system like toluene/THF to improve solubility without drastically increasing polarity.
Validated Experimental Protocol: Stereoretentive Azide Substitution

This protocol describes the substitution of the chloro group in (S)-Methyl 2-chlorobutanoate with sodium azide, a classic example of a good nucleophile that is a weak base, to yield (R)-Methyl 2-azidobutanoate with high stereochemical fidelity.

Objective: To achieve >98% enantiomeric excess in the final product via an Sₙ2 reaction.

Materials:

  • (S)-Methyl 2-chlorobutanoate (>99% e.e.)

  • Sodium Azide (NaN₃), high purity

  • Anhydrous N,N-Dimethylformamide (DMF) (Note: Use with caution, see justification below)

  • Diethyl Ether (anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Justification for DMF: While non-polar solvents are generally recommended, the Sₙ2 reaction with azide salts can be extremely slow in solvents like toluene. DMF is used here to achieve a practical reaction rate, but the temperature is kept strictly low to kinetically disfavor the racemization pathway. This represents a common process optimization trade-off.

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium azide (1.5 g, 23 mmol, 1.2 eq.).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate vial, dissolve (S)-Methyl 2-chlorobutanoate (2.65 g, 19.4 mmol, 1.0 eq.) in anhydrous DMF (5 mL). Add this solution dropwise to the cold, stirring suspension of sodium azide over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) every hour. The reaction is typically complete within 2-4 hours. Do not let the reaction warm to room temperature for extended periods.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 100 mL of cold diethyl ether and 50 mL of cold water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation). Avoid excessive heating of the flask.

  • Analysis: Purify the crude product by vacuum distillation or column chromatography if necessary. Determine the enantiomeric excess of the resulting (R)-Methyl 2-azidobutanoate using chiral GC or HPLC.

ProtocolWorkflow A 1. Setup Flask with NaN3 under N2 B 2. Cool to 0 °C Add anhydrous DMF A->B Strict Temp Control C 3. Add Substrate (S)-Ester in DMF (dropwise) B->C Slow Addition D 4. Reaction Stir at 0 °C, Monitor (TLC/GC) C->D E 5. Quench & Extract Pour into Ether/Water D->E Upon Completion F 6. Wash Organic Layer H2O, NaHCO3, Brine E->F G 7. Dry & Concentrate MgSO4, Rotovap (cool) F->G H 8. Analyze Product Chiral GC/HPLC for e.e. G->H

Caption: Workflow for stereoretentive azide substitution.

References
  • Steinberg, G., & Belz, S. (2003). Racemization during the aminolysis of activated esters. Journal of Peptide Science, 9(9), 594-599. [Link][5]

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link][4]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link][6]

  • PubChem. (n.d.). Methyl 2-chlorobutanoate. National Center for Biotechnology Information. [Link][9]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing peptides, particularly those involving amino esters, can present unique challenges that lead to frustratingly low yields. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues encountered during peptide coupling reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Quick Symptom Checker: Diagnosing Your Low Yield Issue

Before diving into detailed troubleshooting, use this checker to identify the most likely cause of your low yield.

Symptom Potential Root Cause Go To Section
Mass spectrometry shows a major peak corresponding to the mass of your dipeptide minus the N-terminal amino acid.Diketopiperazine (DKP) formation.
Coupling reaction is sluggish or incomplete, especially with bulky amino acids (e.g., Val, Ile, Aib).Steric hindrance is impeding the reaction.
HPLC analysis reveals diastereomeric impurities that are difficult to separate from the desired product.Racemization of the activated amino acid has occurred.
Mass spectrometry shows unexpected adducts or side products.Undesired side reactions with coupling reagents or protecting groups.

Module 1: Diketopiperazine (DKP) Formation: The Cyclic Culprit

Question: My primary impurity is the loss of the first two amino acids from my peptide sequence, especially when Proline is the second residue. What is happening and how can I prevent it?

Answer: You are likely observing diketopiperazine (DKP) formation, one of the most notorious side reactions in peptide synthesis, particularly during the synthesis of dipeptide esters.[1][2] This intramolecular cyclization reaction results in the cleavage of the dipeptide from the resin, leading to a truncated final product and significantly reduced yield.[2]

The Mechanism of Diketopiperazine Formation

DKP formation is an intramolecular aminolysis reaction. After the N-terminal protecting group (e.g., Fmoc) of the second amino acid is removed, the now-free amine attacks the ester carbonyl that links the first amino acid to the resin (in SPPS) or the ester of the C-terminal amino acid (in solution phase). This forms a stable six-membered ring, the diketopiperazine, which is subsequently cleaved from the peptide chain.[1][2]

Certain sequences are particularly prone to this side reaction. The presence of Proline or other secondary amino acids at the second position from the N-terminus dramatically increases the rate of DKP formation due to their propensity to adopt a cis-amide bond conformation, which pre-organizes the peptide backbone for cyclization.[1][2]

DKP_Formation cluster_peptide Dipeptide on Resin cluster_attack Intramolecular Attack cluster_product Products Peptide H₂N-AA₂-CO-NH-AA₁-CO-O-Resin Attack Free amine of AA₂ attacks the ester carbonyl of AA₁ Peptide->Attack Deprotection of N-terminus DKP Diketopiperazine (Cyclic Dipeptide) Attack->DKP Cyclization Resin Truncated Peptide (or free resin) Attack->Resin Cleavage

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Field-Proven Strategies to Mitigate DKP Formation:
  • Introduce the third amino acid quickly: The most straightforward approach is to minimize the time the deprotected dipeptide ester exists. Once the N-terminus of the second amino acid is deprotected, immediately proceed to the coupling of the third amino acid.[1]

  • Use a sterically hindered resin: For solid-phase peptide synthesis (SPPS), using a 2-chlorotrityl chloride (2-CTC) resin can significantly suppress DKP formation. The bulky nature of the trityl linkage sterically shields the ester bond from the nucleophilic attack of the N-terminal amine.[2]

  • Couple a pre-formed dipeptide: If commercially available, using a protected dipeptide (Fmoc-AA₂-AA₁-OH) as a single unit for coupling to the resin bypasses the problematic dipeptide ester intermediate altogether.[3]

  • Modify Fmoc-deprotection conditions: Standard deprotection with 20% piperidine in DMF can be harsh. For sequences prone to DKP formation, consider using a milder deprotection cocktail, such as 2% DBU and 5% piperazine in NMP, which has been shown to drastically reduce DKP formation.[2]

Module 2: Overcoming Steric Hindrance in Challenging Couplings

Question: My coupling reaction is failing or giving very low yields when I use bulky amino acids like Valine, Isoleucine, or Aib. My standard DCC/DIC protocol isn't working. What should I do?

Answer: This is a classic case of steric hindrance. The bulky side chains of certain amino acids physically block the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.[4][5] Standard carbodiimide reagents like DCC and DIC are often not potent enough for these sterically demanding couplings.[4][5]

The Causality Behind Steric Hindrance

Peptide bond formation is a nucleophilic substitution reaction. For this to occur, the nucleophilic amine must be able to approach the electrophilic activated carboxyl group at the correct angle. Bulky side chains on either the incoming amino acid or the N-terminal residue can act as physical barriers, increasing the activation energy of the reaction.

Steric_Hindrance cluster_ideal Unhindered Coupling cluster_hindered Hindered Coupling Unhindered_AA Unhindered Amino Acid Peptide_Bond Peptide Bond Formation Unhindered_AA->Peptide_Bond Easy Approach Peptide_Chain Peptide Chain Peptide_Chain->Peptide_Bond Hindered_AA Bulky Amino Acid Low_Yield Low Yield/ No Reaction Hindered_AA->Low_Yield Blocked Approach Peptide_Chain_H Peptide Chain Peptide_Chain_H->Low_Yield

Caption: Impact of Steric Hindrance on Peptide Coupling.

Strategies for High-Efficiency Coupling of Hindered Residues:
  • Switch to a More Potent Coupling Reagent: This is the most critical adjustment. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[4][5][6] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][7]

    Reagent Class Examples Reactivity Notes
    CarbodiimidesDCC, DICLow-ModerateOften insufficient for hindered couplings.[4][5]
    Aminium/UroniumHATU, HBTU, HCTU, COMUHighHATU is often considered superior for many difficult couplings.[8]
    PhosphoniumPyBOP, PyAOPHighPyAOP often shows higher yields than PyBOP.[8]
    Acyl FluoridesTFFH (in-situ)Very HighExcellent for α,α-disubstituted amino acids.[7][8]
  • Optimize Reaction Conditions:

    • Increase Reaction Time: Steric hindrance slows the reaction rate. Extend the coupling time from the standard 1-2 hours to overnight.[4]

    • Gentle Heating: Cautiously applying gentle heat can help overcome the activation energy. However, this must be balanced against the increased risk of racemization.[4] Microwave-assisted peptide synthesis is a highly effective alternative for driving difficult couplings to completion quickly.[4]

    • Solvent Choice: The solvent's ability to solvate the peptide is crucial. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation that further hinders the reaction.[4][9]

Protocol: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is a robust method for incorporating sterically demanding residues.

  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[4]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the entire coupling procedure with a fresh solution of activated amino acid.[4]

  • Monitoring:

    • After the second coupling, perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.[10][11]

Module 3: Preserving Chiral Integrity: Preventing Racemization

Question: My final product shows a doublet or a broadened peak in the HPLC, and mass spectrometry confirms the correct mass. What is causing this impurity?

Answer: This is a strong indication of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid being coupled.[8] This creates diastereomeric impurities that are often very difficult to separate chromatographically from the desired peptide.[8][12]

The Mechanism of Racemization

Racemization during peptide coupling typically proceeds through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[13][14] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[14] This side reaction is particularly problematic when:

  • Using highly activating coupling reagents.

  • The reaction temperature is elevated.

  • Excess base is present.[7]

Racemization_Mechanism Activated_AA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate Proton Abstraction (Base) Enolate->Oxazolone Reprotonation Mixture Mixture of L- and D-Peptides Enolate->Mixture Tautomerization & Coupling

Caption: Racemization via the Oxazolone Pathway.

Strategies to Minimize Racemization:
  • Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its more effective aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial.[7][8][15] These additives react with the activated amino acid to form active esters (OBt or OAt esters) that are less prone to oxazolone formation but still highly reactive towards the amine.[8] Oxyma Pure® is a modern, non-explosive alternative that also provides excellent racemization suppression.[8][16][17]

  • Control the Base: Use the minimum amount of a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) necessary to neutralize any amine salts and facilitate the reaction. Excess base significantly accelerates racemization.[7][15] For particularly sensitive couplings, using a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[7]

  • Lower the Reaction Temperature: Whenever possible, perform couplings at 0°C or room temperature. Avoid heating unless absolutely necessary to overcome severe steric hindrance, and if so, do it with caution.[7]

  • Choose the Right Protecting Group: Urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization by making oxazolone formation less favorable.[7][18]

Module 4: Unraveling Other Common Side Reactions

Question: I'm observing unexpected masses in my final product that don't correspond to simple deletion or modification sequences. What else could be going wrong?

Answer: Several other side reactions can occur during the coupling step, leading to a complex mixture of byproducts. Identifying these requires careful analysis of the mass spectrometry data.

Common Side Reactions and Their Prevention:
  • N-Acylurea Formation: This occurs when using carbodiimide reagents (DCC, DIC). The highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unable to participate in further coupling.[7][13]

    • Prevention: This side reaction is suppressed by the addition of HOBt or Oxyma, which trap the O-acylisourea intermediate to form the desired active ester.[7] Performing the reaction at lower temperatures also helps.[7]

  • Guanidinylation of the N-terminus: This is a specific side reaction associated with aminium/uronium reagents like HBTU and HATU. These reagents can react directly with the free N-terminal amine of the peptide chain, forming a guanidinium group that irreversibly terminates the peptide.[3]

    • Prevention: Always pre-activate the carboxylic acid with the coupling reagent and base in a separate vessel for a few minutes before adding the mixture to the deprotected peptide-resin.[3][19] This consumes the coupling reagent in the formation of the active ester, preventing it from reacting with the peptide's N-terminus.

  • Side-Chain Acylation: Amino acids with nucleophilic side chains (e.g., Ser, Thr, Tyr) can undergo acylation at their hydroxyl groups if not properly protected.[14][20]

    • Prevention: Ensure that appropriate side-chain protecting groups are used for all relevant amino acids.[21][22] The choice of protecting group must be orthogonal to the N-terminal protecting group (e.g., tBu for Fmoc-SPPS).[21][23]

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. RSC Publishing. Available at: [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. Available at: [Link]

  • Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • SIDE REACTION IN PEPTIDE SYNTHESIS. Slideshare. Available at: [Link]

  • Side Reaction in Peptide Synthesis Presentation. Scribd. Available at: [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Biomatik. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. PubMed. Available at: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Apeptide. Available at: [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? ResearchGate. Available at: [Link]

  • Peptide Racemization. ResearchGate. Available at: [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

  • The greening of peptide synthesis. RSC Publishing. Available at: [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. Available at: [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]

  • Solvation effects in solid-phase peptide synthesis. ACS Publications. Available at: [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]

  • Solvation Effects in Solid-Phase Peptide Synthesis. ElectronicsAndBooks. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude Methyl 2-chlorobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this critical chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical question-and-answer format. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring both technical accuracy and field-proven insights.

Understanding the Chemistry of Purification

Methyl 2-chlorobutanoate is commonly synthesized via the Fischer esterification of 2-chlorobutanoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1] The crude product from this reaction will invariably contain a mixture of the desired ester, unreacted starting materials, the acid catalyst, and water.[2] The primary objective of the purification process is to remove these impurities to obtain a product of high purity, suitable for subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 2-chlorobutanoate synthesized by Fischer esterification?

A1: The primary impurities you are likely to encounter are:

  • Unreacted 2-chlorobutanoic acid: Due to the reversible nature of the Fischer esterification, some starting carboxylic acid will likely remain.[1]

  • Excess Methanol: Often, an excess of the alcohol is used to drive the reaction equilibrium towards the product side.[3]

  • Acid Catalyst: Strong acid catalysts like sulfuric acid will be present in the crude mixture.[2]

  • Water: Water is a byproduct of the esterification reaction.[4]

  • Side-products: Depending on the reaction conditions, trace amounts of side-products from potential elimination reactions or other side reactions may be present.

Q2: Why is it crucial to remove the acid catalyst before distillation?

A2: Removing the acid catalyst, typically sulfuric acid, is a critical step before any heating or distillation. Strong acids can catalyze the reverse reaction (hydrolysis of the ester back to the carboxylic acid and alcohol) at elevated temperatures, which would reduce your yield.[5] More importantly, heating an acidic mixture of an α-chloro ester can promote decomposition, leading to a darkened, impure product and a lower yield.

Q3: My final product is slightly yellow. What could be the cause?

A3: A yellow tint in the final product often indicates the presence of colored impurities, which can arise from the thermal decomposition of the product during distillation. α-chloro esters can be thermally labile, especially in the presence of residual acid. To mitigate this, ensure that all acidic impurities are thoroughly removed before distillation and that the distillation is performed under vacuum to lower the boiling point and minimize thermal stress on the compound.

Q4: I'm seeing a lower than expected yield after purification. What are the likely causes?

A4: Several factors can contribute to a low yield:

  • Incomplete reaction: The Fischer esterification is an equilibrium reaction. If the reaction did not proceed to a high conversion, your crude product will contain a significant amount of starting materials.

  • Hydrolysis during workup: If the ester is exposed to aqueous base for an extended period or at elevated temperatures, some of it may hydrolyze back to the carboxylate salt.[5]

  • Losses during extraction: Poor phase separation or the formation of emulsions can lead to the loss of product in the aqueous layer.

  • Decomposition during distillation: As mentioned, overheating or the presence of acid during distillation can lead to product loss.

  • Inefficient fractional distillation: If the distillation column is not efficient enough, you may lose some product in the forerun or the still pot residue.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of crude Methyl 2-chlorobutanoate.

ProblemPotential Cause(s)Recommended Solution(s)
Emulsion formation during aqueous wash - Vigorous shaking of the separatory funnel.- Presence of acidic impurities acting as surfactants.- Use gentle, swirling motions for mixing instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.- Allow the mixture to stand for an extended period.
Product is wet (contains water) after drying - Inadequate amount of drying agent.- Insufficient contact time with the drying agent.- The drying agent is no longer effective.- Add more anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate) until it no longer clumps together.- Gently swirl the flask and allow it to stand for at least 15-30 minutes.- Use fresh, anhydrous drying agent.
Bumping or unstable boiling during distillation - Residual low-boiling solvents.- Superheating of the liquid.- Inefficient stirring.- Ensure all volatile solvents from the extraction are removed on a rotary evaporator before distillation.- Use a magnetic stir bar or boiling chips to promote smooth boiling.- Gradually increase the bath temperature to avoid superheating.
Poor separation during fractional distillation - Inefficient distillation column.- Distillation rate is too fast.- Fluctuations in vacuum pressure.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Distill the liquid slowly and steadily to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.- Ensure all joints in the distillation apparatus are well-sealed and that the vacuum pump is operating consistently.

Experimental Protocols

Protocol 1: Extractive Workup for Removal of Acidic Impurities

This protocol describes the neutralization and removal of the acid catalyst and unreacted 2-chlorobutanoic acid from the crude reaction mixture.

Materials:

  • Crude Methyl 2-chlorobutanoate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Slowly and carefully add saturated sodium bicarbonate solution. Caution: Carbon dioxide gas will be evolved. Swirl the funnel gently and vent frequently to release the pressure. Continue adding the bicarbonate solution until the gas evolution ceases, indicating that all the acid has been neutralized.

  • Stopper the funnel and shake gently, venting periodically. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine. This will help to remove any remaining water and break any potential emulsions.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it stand for at least 15 minutes. The drying agent should be free-flowing and not clumped together.

  • Filter the dried organic layer to remove the drying agent. The filtrate is your crude, neutralized Methyl 2-chlorobutanoate, ready for distillation.

Diagram 1: Extractive Workup Workflow

G crude Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel crude->sep_funnel nahco3 Add Saturated NaHCO₃ (Vent Frequently) sep_funnel->nahco3 separate1 Separate Aqueous Layer nahco3->separate1 brine Wash with Brine separate1->brine separate2 Separate Aqueous Layer brine->separate2 dry Dry with Anhydrous MgSO₄ separate2->dry filter Filter dry->filter product Crude, Neutralized Product filter->product

Caption: Workflow for the extractive workup of crude Methyl 2-chlorobutanoate.

Protocol 2: Purification by Vacuum Fractional Distillation

This protocol describes the final purification of the neutralized and dried Methyl 2-chlorobutanoate.

Materials:

  • Crude, neutralized Methyl 2-chlorobutanoate

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

  • Vacuum source and gauge

  • Heating mantle and magnetic stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Place the crude, neutralized Methyl 2-chlorobutanoate and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Slowly and carefully apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin heating the distillation flask.

  • Collect any low-boiling forerun, which may contain residual solvents or other volatile impurities.

  • Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at the boiling point of Methyl 2-chlorobutanoate at the recorded pressure. The boiling point of Methyl 2-chlorobutanoate is 149 °C at atmospheric pressure (760 mmHg).[6] Under vacuum, the boiling point will be significantly lower.

  • Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially unstable residues.

  • Allow the apparatus to cool completely before releasing the vacuum.

Diagram 2: Logic of Purification Steps

G cluster_0 Purification Workflow start Crude Product (Ester, Acid, Alcohol, Catalyst, Water) wash Aqueous Wash (NaHCO₃) Removes: Acid Catalyst, Unreacted Carboxylic Acid start->wash Neutralization dry Drying (Anhydrous MgSO₄) Removes: Water wash->dry Dehydration distill Vacuum Fractional Distillation Separates: Ester from Alcohol and other impurities dry->distill Purification end Pure Methyl 2-chlorobutanoate distill->end Isolation

Caption: Logical flow of the purification process for Methyl 2-chlorobutanoate.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)
Methyl 2-chlorobutanoate 136.581491.081
2-Chlorobutanoic acid122.55185-1871.186
Methanol32.0464.70.792

Data sourced from LookChem and PubChem.[6][7]

References

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123415, Methyl 2-chlorobutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-chlorocarboxylic acids and derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.
  • Eureka | Patsnap. (n.d.). Preparation method of ethyl 2-chloropropionate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Retrieved from [Link]

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, September 9). Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Retrieved from [Link]

  • Scribd. (n.d.). Troubleshooting Distillation Columns. Retrieved from [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: Methyl 2-chlorobutanoate (C5H9ClO2). Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • PubMed. (2015, June 3). Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Enantioselective synthesis of tertiary

    
    -chloro esters by non-covalent catalysis. Retrieved from [Link]
    
  • Google Patents. (n.d.). EP0163435A2 - Preparation of 2-chloropropionic acid esters.
  • Chemguide. (n.d.). The mechanism for the esterification reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS peak area correlation for total methyl butanol and 2-butanol... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10807, Ethyl 2-chloropropionate. Retrieved from [Link]

  • ACS Publications. (2023, August 24). Zinc Catalyzed Hydroboration of Esters and Nitriles with Pinacolborane. Retrieved from [Link]

  • Tlooto. (n.d.). How concentrated h2so4 can remover water from the reversible reaction of esterification. Retrieved from [Link]

  • JKU ePUB. (2021, July 28). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. Retrieved from [Link]

  • MDPI. (2023, November 29). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Esterification - Concept. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. Retrieved from [Link]

  • Sciencemadness. (2005, May 29). alpha-chloropropionic acid ethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Multichem. (n.d.). Methyl-2-chloropropionate Dealer and Distributor. Retrieved from [Link]

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Technical Support Center: Navigating the Hydrolysis of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the hydrolysis of Methyl 2-chlorobutanoate. Our goal is to equip you with the scientific rationale and practical methodologies to confidently navigate the complexities of this reaction.

Introduction: The Duality of Reactivity

Methyl 2-chlorobutanoate presents a unique chemical challenge due to its bifunctional nature. It possesses two reactive sites susceptible to hydrolysis: the ester group and the C-Cl bond at the alpha-position. Understanding the interplay between these two functionalities is critical for achieving the desired reaction outcome. This guide will dissect the reaction mechanisms, explore factors influencing selectivity, and provide robust protocols for successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges encountered during the hydrolysis of Methyl 2-chlorobutanoate.

Q1: I want to hydrolyze the ester group of Methyl 2-chlorobutanoate to 2-chlorobutanoic acid. Which conditions are best: acidic or basic?

This is a critical question of selectivity. The choice between acidic and basic conditions will significantly impact the product distribution.

  • Basic Hydrolysis (Saponification): This is generally the preferred method for selectively hydrolyzing the ester in the presence of an alkyl halide.[1][2] The reaction, known as saponification, is typically faster and irreversible compared to acid-catalyzed hydrolysis.[3] The hydroxide ion is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.[4] The resulting carboxylate salt is deprotonated under the basic conditions, which drives the reaction to completion.[3][4] The C-Cl bond is less reactive towards hydroxide under these conditions compared to the ester, especially at lower temperatures.

  • Acidic Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction and generally requires heating with a strong acid in an excess of water to favor the formation of the carboxylic acid and alcohol.[1][2][5] A significant drawback in the case of Methyl 2-chlorobutanoate is that the acidic conditions and elevated temperatures can also promote the competing SN1 hydrolysis of the secondary alkyl chloride, leading to the formation of 2-hydroxybutanoic acid derivatives.[6]

Recommendation: For selective hydrolysis of the ester to 2-chlorobutanoic acid, basic hydrolysis (saponification) is the more effective and reliable method.

Q2: I performed a basic hydrolysis, but my yield of 2-chlorobutanoic acid is low, and I'm seeing other products. What could be happening?

Several factors could be contributing to low yields and side product formation during saponification.

  • Reaction Temperature: While saponification is generally selective, excessive heat can accelerate the competing nucleophilic substitution of the chloride. It is crucial to maintain the recommended reaction temperature.

  • Concentration of Base: A high concentration of hydroxide can increase the rate of the competing SN2 reaction at the C-Cl bond. Using a stoichiometric amount or a slight excess of base is recommended.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the formation of side products. It is advisable to monitor the reaction progress to determine the optimal reaction time.

  • Work-up Procedure: The final product, 2-chlorobutanoic acid, is obtained after acidification of the carboxylate salt formed during saponification.[4] Incomplete acidification or issues during extraction can lead to product loss.

Troubleshooting Table:

IssuePotential CauseRecommended Solution
Low yield of 2-chlorobutanoic acid Incomplete reaction.Monitor the reaction by TLC or GC to ensure full consumption of the starting material.
Product loss during work-up.Ensure the aqueous layer is acidified to a pH of ~2 before extraction. Use a suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate) and perform multiple extractions.
Presence of 2-hydroxybutanoic acid derivatives Competing hydrolysis of the C-Cl bond.Lower the reaction temperature. Use a less concentrated solution of the base. Reduce the reaction time.
Unreacted starting material Insufficient base or reaction time.Use a slight excess (1.1 equivalents) of NaOH or KOH. Monitor the reaction to completion.
Q3: How can I monitor the progress of the hydrolysis reaction?

Effective reaction monitoring is crucial for optimizing reaction conditions and maximizing yield.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique to qualitatively monitor the disappearance of the starting material (Methyl 2-chlorobutanoate) and the appearance of the product (2-chlorobutanoic acid). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the ester and the more polar carboxylic acid.

  • Gas Chromatography (GC): GC is a quantitative method that can be used to determine the relative amounts of starting material, product, and any volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion of the starting material and identify the structures of the products. The disappearance of the methyl ester singlet in the 1H NMR spectrum is a clear indicator of reaction progress.

Q4: What is the mechanism for the basic hydrolysis of the ester group?

The basic hydrolysis of an ester, or saponification, proceeds through a nucleophilic acyl substitution mechanism.[4]

  • Nucleophilic Attack: The hydroxide ion (OH-) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.[4] This leads to the formation of a tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH3O-) as the leaving group.[4]

  • Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[4] This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[3]

Experimental Protocols

Protocol 1: Selective Saponification of Methyl 2-chlorobutanoate

This protocol details the selective hydrolysis of the ester group under basic conditions.

Materials:

  • Methyl 2-chlorobutanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Methanol or Ethanol (optional, as a co-solvent)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-chlorobutanoate in a minimal amount of a co-solvent like methanol or ethanol if it is not fully soluble in the aqueous base.

  • Addition of Base: Add an aqueous solution of 1.1 equivalents of NaOH or KOH to the flask.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC or GC.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add concentrated or 6M HCl to the reaction mixture with stirring until the pH is approximately 2.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chlorobutanoic acid.

  • Purification: The crude product can be further purified by distillation or recrystallization if necessary.[7]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.

Hydrolysis_Pathways start Methyl 2-chlorobutanoate ester_hydrolysis Ester Hydrolysis (Saponification) start->ester_hydrolysis Favored under basic conditions alkyl_halide_hydrolysis Alkyl Halide Hydrolysis (SN1/SN2) start->alkyl_halide_hydrolysis Favored under acidic/heated conditions product1 2-Chlorobutanoic Acid ester_hydrolysis->product1 conditions1 1. NaOH, H2O 2. H3O+ ester_hydrolysis->conditions1 product2 2-Hydroxybutanoic Acid derivative alkyl_halide_hydrolysis->product2 conditions2 H3O+, Heat alkyl_halide_hydrolysis->conditions2

Caption: Competing hydrolysis pathways for Methyl 2-chlorobutanoate.

Saponification_Mechanism ester Methyl 2-chlorobutanoate tetrahedral Tetrahedral Intermediate ester->tetrahedral 1. Nucleophilic Attack hydroxide OH- hydroxide->ester carboxylate 2-Chlorobutanoate tetrahedral->carboxylate 2. Elimination of CH3O- methoxide CH3O- tetrahedral->methoxide Leaving Group acid 2-Chlorobutanoic Acid carboxylate->acid 3. Protonation (Work-up) methanol Methanol methoxide->methanol Proton Transfer acid->methanol

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

References

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester.... [Link]

  • Inam, M. (2025, August 5). Hydrolysis of Alkyl Halides: Mechanisms, Reactions, and Applications. LinkedIn. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis. YouTube. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobutanoate. PubChem. [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Freesciencelessons. (2022, March 28). A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". YouTube. [Link]

  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 737-742. [Link]

  • Bartlett, S. (2021, February 9). Saponification of methyl benzoate. YouTube. [Link]

  • Hydrolysis Rates of Alkyl Halides. (n.d.). Scribd. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

Sources

Technical Support Center: Scaling Up Methyl 2-chlorobutanoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges in scaling up Methyl 2-chlorobutanoate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the scale-up process. The information is presented in a question-and-answer format to directly address specific problems.

Troubleshooting Guide

This section addresses common problems that can arise during the scale-up of Methyl 2-chlorobutanoate synthesis, providing explanations for their causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected on a larger scale, and the conversion seems to have stalled. What could be the cause and how can I fix it?

A1: This is a frequent challenge in scaling up esterification reactions. The primary culprit is often the reversible nature of the Fischer esterification reaction.

Causality: The esterification of 2-chlorobutanoic acid with methanol produces Methyl 2-chlorobutanoate and water.[1][2] This reaction is in equilibrium. In a small-scale lab setting, the excess methanol might be sufficient to drive the reaction forward. However, upon scale-up, the accumulation of water as a byproduct can shift the equilibrium back towards the starting materials, thus stalling the reaction and reducing the yield.[3]

Solutions:

  • Water Removal: The most effective strategy is to actively remove water as it is formed.

    • Dean-Stark Apparatus: For batch processes, using a Dean-Stark trap with a suitable solvent (like toluene or cyclohexane) that forms an azeotrope with water is a classic and effective method.

    • Molecular Sieves: Adding activated molecular sieves to the reaction mixture can sequester water, though their capacity and the logistics of handling them at a large scale need to be considered.[4]

  • Use of Excess Reagent: While not always economical at a large scale, using a significant excess of methanol can help push the equilibrium towards the product side. The unreacted methanol can be recovered and recycled.

  • Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not deactivated.[1] Water can sometimes reduce the effectiveness of certain catalysts.[4] A fresh, anhydrous catalyst should be used.

Q2: I'm observing a range of impurities in my crude product. What are the likely side products and how can I minimize their formation?

A2: Side product formation can become more pronounced at a larger scale due to longer reaction times and potential temperature gradients.

Causality: The primary side reactions to consider are elimination and hydrolysis.

  • Elimination (Dehydrochlorination): Under basic conditions or at elevated temperatures, Methyl 2-chlorobutanoate can undergo elimination to form methyl crotonate or methyl isocrotonate.

  • Hydrolysis: The presence of excess water, especially during workup or if the reaction is run for an extended period, can lead to the hydrolysis of the ester back to 2-chlorobutanoic acid and methanol.[5][6]

  • Over-chlorination: If the synthesis route involves the chlorination of methyl butanoate, there is a risk of forming di-chlorinated species.

Minimization Strategies:

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Hot spots in a large reactor can accelerate side reactions.

  • Reaction Time: Monitor the reaction progress (e.g., by GC) and stop it once the desired conversion is reached to avoid prolonged exposure to reaction conditions.

  • pH Control during Workup: During the aqueous workup, avoid strongly basic conditions to prevent elimination. A wash with a mild base like sodium bicarbonate solution is often sufficient to neutralize the acid catalyst without promoting side reactions.

Reaction Pathway and Potential Side Products

G Reactants 2-Chlorobutanoic Acid + Methanol Product Methyl 2-chlorobutanoate Reactants->Product Esterification (+ H2SO4) Elimination Methyl Crotonate / Isocrotonate Product->Elimination High Temp / Base Hydrolysis 2-Chlorobutanoic Acid (re-formed) Product->Hydrolysis Excess Water / Heat

Sources

Technical Support Center: Stabilizing Methyl 2-chlorobutanoate for Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-chlorobutanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this important chemical intermediate. Proper storage and handling are critical to maintaining its purity and ensuring the integrity of your experimental results. This document provides in-depth answers to common questions, troubleshooting advice for stability issues, and detailed protocols for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 2-chlorobutanoate and why is its stability a concern?

Methyl 2-chlorobutanoate is an alpha-chloro ester, a class of compounds valued in organic synthesis for their dual reactivity as both an ester and an alkyl halide.[1][2] Its structure, however, makes it susceptible to degradation over time, which can compromise its purity and introduce impurities that may interfere with sensitive downstream applications. Key structural features contributing to its instability are the ester functional group and the chlorine atom on the alpha-carbon.

Q2: What are the primary chemical reactions that cause Methyl 2-chlorobutanoate to degrade?

There are two principal degradation pathways that users must be aware of:

  • Hydrolysis: The ester group can react with water—even trace amounts from atmospheric moisture—to hydrolyze into 2-chlorobutanoic acid and methanol.[3] This reaction is often autocatalytic, as the acidic byproduct (2-chlorobutanoic acid) can accelerate further hydrolysis.

  • Dehydrochlorination: This is an elimination reaction where the chlorine atom and a hydrogen atom from the adjacent carbon are removed, forming hydrogen chloride (HCl) and yielding methyl crotonate (or other butenoate isomers).[4][5] This process is significantly accelerated by the presence of bases. The HCl generated can, in turn, catalyze further degradation.

Q3: What are the visible signs of degradation?

Common indicators that your sample of Methyl 2-chlorobutanoate may be degrading include:

  • Discoloration: A pure sample should be a clear, colorless liquid. The development of a yellow or brownish tint often signals the formation of unsaturated byproducts from dehydrochlorination.

  • Acrid Odor: The formation of HCl and 2-chlorobutanoic acid can produce a sharp, acidic smell.

  • Pressure Buildup: Generation of gaseous HCl in a tightly sealed container can lead to a noticeable pressure increase upon opening.

  • Changes in Purity: Analysis by GC or NMR may show the appearance of new peaks corresponding to degradation products.

Visualizing Degradation Pathways

To better understand the chemical transformations, the following diagram illustrates the main routes of decomposition.

G cluster_main Methyl 2-chlorobutanoate Degradation cluster_hydrolysis Hydrolysis Pathway cluster_elimination Dehydrochlorination Pathway M2CB Methyl 2-chlorobutanoate C₅H₉ClO₂ H2O + H₂O Base - HCl (Base-catalyzed) Acid 2-Chlorobutanoic Acid H2O->Acid Autocatalytic MeOH Methanol H2O->MeOH Crotonate Methyl Crotonate Base->Crotonate

Caption: Primary degradation pathways for Methyl 2-chlorobutanoate.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Observed Issue Probable Cause(s) Recommended Action(s)
Sample has turned yellow/brown. Dehydrochlorination leading to unsaturated impurities.1. Confirm purity via GC-MS or NMR.2. If purity is compromised, consider purification by distillation under reduced pressure.3. For future storage, add a stabilizer and store under inert gas.
A strong acidic odor is present. Hydrolysis and/or dehydrochlorination generating acidic byproducts (HCl, 2-chlorobutanoic acid).1. Handle in a well-ventilated fume hood.2. Neutralize acidic residue in glassware with a weak base (e.g., sodium bicarbonate solution).3. Implement stabilization protocol before next use.
Purity by GC analysis is decreasing over time. Ongoing slow degradation due to improper storage (exposure to air, moisture, light, or elevated temperature).1. Review and optimize storage conditions immediately.2. Re-qualify the material before use in critical applications.3. Implement the long-term stabilization protocol provided below.
Inconsistent reaction outcomes. Use of a partially degraded starting material containing unknown impurities that may act as catalysts or inhibitors.1. Always use a freshly opened or properly stored and stabilized bottle of the reagent.2. Purify the reagent if degradation is suspected. Pass through a short plug of neutral alumina to remove acidic impurities before use.

Stabilization and Storage Protocols

Proper storage is the most effective way to ensure the long-term stability of Methyl 2-chlorobutanoate. The key is to mitigate the factors that initiate degradation: water, heat, light, and the presence of acids or bases.

Recommended Storage Conditions
Parameter Short-Term Storage (< 3 months) Long-Term Storage (> 3 months) Rationale
Temperature 2-8 °C (Refrigerated)2-8 °C (Refrigerated)Reduces the rate of all chemical degradation reactions.
Atmosphere Tightly sealed container.Inert Gas (Argon or Nitrogen) BlanketPrevents exposure to atmospheric moisture, which causes hydrolysis.
Container Amber glass bottle.Amber glass bottle with PTFE-lined cap.Protects from light which can initiate radical reactions; PTFE liner provides an inert seal.[6]
Stabilizer Not essential if used quickly.Required. See protocol below.Actively neutralizes degradation byproducts and inhibits radical pathways.
Protocol: Preparing Methyl 2-chlorobutanoate for Long-Term Storage

This protocol describes the addition of a dual-stabilizer system to protect against both acidic and radical-mediated decomposition.

Materials:

  • Methyl 2-chlorobutanoate (as pure as possible)

  • Propylene oxide (or butylene oxide), anhydrous

  • Butylated hydroxytoluene (BHT)

  • Anhydrous syringe

  • Clean, dry amber glass bottle with a PTFE-lined cap

  • Source of inert gas (Argon or Nitrogen)

Procedure:

  • Ensure Purity: Before stabilizing, ensure the starting material is of high purity. If acidic impurities are suspected, pass the liquid through a short plug of dried, neutral alumina.

  • Prepare Stabilizer Stock (Optional but Recommended): For convenience, prepare a stock solution of BHT in propylene oxide (e.g., 1 g BHT in 10 mL propylene oxide).

  • Add Acid Scavenger: To the main container of Methyl 2-chlorobutanoate, add propylene oxide to a final concentration of 0.1% to 0.5% (w/w) . Propylene oxide is an epoxide that acts as an excellent acid scavenger, reacting with and neutralizing any HCl or carboxylic acid formed.[7][8] This prevents the autocatalytic cycle of degradation.[9]

  • Add Radical Inhibitor: Add BHT to a final concentration of 50-200 ppm (0.005% to 0.02% w/w) . BHT is a phenolic antioxidant that terminates free-radical chain reactions that can be initiated by light or trace metal impurities.[10][11][12]

  • Inert Gas Purge: Gently bubble dry argon or nitrogen through the liquid for 5-10 minutes to displace dissolved air and moisture. Alternatively, use the vacuum-backfill method three times.

  • Seal and Store: Tightly seal the container with a PTFE-lined cap. Label the bottle clearly, indicating the compound, date, and the stabilizers added. Store in a refrigerator at 2-8 °C.

Stabilization Workflow Diagram

This flowchart provides a decision-making guide for handling and storing your material.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in Methyl 2-chlorobutanoate Synthesis via GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing Methyl 2-chlorobutanoate and encountering challenges with purity. The presence of byproducts can significantly impact reaction yields, downstream applications, and the overall safety and efficacy of a final product. This document provides in-depth, experience-driven answers to common questions regarding the identification and mitigation of these impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: I see several unexpected peaks in my GC-MS chromatogram after synthesizing Methyl 2-chlorobutanoate. What are the most common byproducts I should look for?

A1: When synthesizing Methyl 2-chlorobutanoate, particularly from 2-chlorobutanoic acid, several byproducts can arise from side reactions or incomplete conversion. Your GC-MS data is the primary tool for identifying these. The most common species to look for are:

  • Unreacted Starting Materials: The most straightforward impurities are the materials you started with, namely 2-chlorobutanoic acid and the alcohol (e.g., methanol).

  • Elimination Products: Under certain conditions (especially with heat), an elimination reaction can occur, yielding unsaturated esters. The most probable of these is Methyl (E/Z)-2-butenoate (Methyl crotonate).

  • Isomeric Byproducts: Depending on the reaction pathway and potential rearrangements, you might see isomers like Methyl 3-chlorobutanoate or Methyl 4-chlorobutanoate, although these are generally less common if starting from 2-chlorobutanoic acid.

  • Solvent Adducts & Reagent-Derived Impurities: If using reagents like thionyl chloride (SOCl₂) for synthesis, you may form small amounts of other chlorinated species or sulfur-containing compounds.[1][2]

To begin identification, you should compare the mass spectra of your unknown peaks against a reliable database like the NIST Mass Spectrometry Data Center.[3] Pay close attention to the molecular ion peak (M+) and the characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio).

Table 1: Common Analytes in Methyl 2-chlorobutanoate Synthesis

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Diagnostic Ions (m/z)
Methyl 2-chlorobutanoate C₅H₉ClO₂ 136.58 136/138 (M+), 101, 77, 55, 41
2-Chlorobutanoic Acid C₄H₇ClO₂ 122.55 122/124 (M+), 77, 45
Methanol CH₄O 32.04 32 (M+), 31, 29

| Methyl (E/Z)-2-butenoate | C₅H₈O₂ | 100.12 | 100 (M+), 69, 41, 39 |

Q2: Why are these byproducts forming? Can you explain the reaction mechanisms involved?

A2: Understanding the underlying reaction mechanisms is critical to minimizing byproduct formation. Let's consider two common synthetic routes.

Route A: Fischer Esterification This is the acid-catalyzed reaction of 2-chlorobutanoic acid with methanol.[4][5] While it's a direct method, it's an equilibrium-driven process.

  • Main Reaction (Esterification): The carboxylic acid is protonated, making it more electrophilic for attack by methanol.[6]

  • Side Reaction (Incomplete Reaction): Since the reaction is reversible, failing to remove water or use a large excess of methanol will result in significant amounts of unreacted 2-chlorobutanoic acid remaining.[4]

  • Side Reaction (Elimination): The presence of a strong acid and heat can promote an E2 elimination reaction, where a proton is abstracted from the C3 position and the chlorine atom at C2 is eliminated. This forms the unsaturated byproduct, Methyl (E/Z)-2-butenoate.[7]

Route B: Acyl Chloride Formation followed by Esterification This two-step route involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.[1][2][8] This method is often higher yielding as the first step is irreversible.[1]

  • Main Reaction: 2-chlorobutanoic acid reacts with SOCl₂ to form 2-chlorobutanoyl chloride, releasing SO₂ and HCl as gaseous byproducts.[9] The subsequent addition of methanol proceeds via nucleophilic acyl substitution to yield the desired ester.

  • Side Reaction (Elimination): If the reaction is overheated, particularly during the first step, elimination can still occur to form butenoyl chloride, which then esterifies to Methyl (E/Z)-2-butenoate.

Below is a diagram illustrating these competing reaction pathways.

ReactionPathways Start 2-Chlorobutanoic Acid + Methanol AcylChloride 2-Chlorobutanoyl Chloride Start->AcylChloride SOCl₂ Product Methyl 2-chlorobutanoate (Desired Product) Start->Product Fischer Esterification (H+, Δ) EliminationProduct Methyl (E/Z)-2-butenoate (Byproduct) Start->EliminationProduct Elimination (Side Reaction) (Strong Acid, High Temp) AcylChloride->Product + Methanol AcylChloride->EliminationProduct Elimination (Side Reaction) (High Temp)

Caption: Competing reaction pathways in Methyl 2-chlorobutanoate synthesis.

Q3: My peaks are broad or co-eluting. How can I optimize my GC method to achieve better separation?

A3: Poor chromatographic resolution is a common problem that hinders accurate identification and quantification. A systematic approach to method optimization is key.

Experimental Protocol: GC Method Optimization

  • Initial Assessment: Start with a standard, general-purpose temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) and a standard non-polar column (e.g., DB-5ms or equivalent). This provides a baseline chromatogram.

  • Optimize Oven Temperature Program:

    • Lower Initial Temperature: If early-eluting peaks (like methanol or other solvents) are co-eluting, lower the initial oven temperature to near or below their boiling points and increase the initial hold time. This improves the separation of highly volatile compounds.

    • Slower Ramp Rate: To improve the separation of closely eluting compounds like isomers or the main product and a key byproduct, decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). This gives the analytes more time to interact with the stationary phase, enhancing resolution.

    • Isothermal Segments: If you have a specific pair of critical peaks, consider adding an isothermal (constant temperature) hold just before they elute to maximize their separation.

  • Adjust Carrier Gas Flow Rate (Linear Velocity):

    • Ensure your carrier gas (Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column's internal diameter. For most standard columns, this is around 35-40 cm/s for Helium. Operating too far from this optimum reduces efficiency and broadens peaks. Consult your column manufacturer's guidelines.

  • Consider Column Choice:

    • If temperature and flow adjustments are insufficient, the column's stationary phase may not be suitable. For separating compounds with different polarities (e.g., the chlorinated ester from the more polar unreacted acid), switching to a more polar column (e.g., a "WAX" or mid-polarity "1701" type) can dramatically change selectivity and improve resolution.

  • Check Injection Parameters:

    • Split vs. Splitless: For trace byproduct analysis, a splitless injection improves sensitivity. For concentrated samples, a high split ratio (e.g., 50:1 or 100:1) is necessary to avoid overloading the column, which causes severe peak fronting and broadening.

    • Injector Temperature: The temperature should be high enough to ensure rapid vaporization of all analytes without causing thermal degradation. A typical starting point is 250°C.

The following diagram outlines this logical troubleshooting workflow.

GC_Troubleshooting Start Poor Peak Separation (Broad / Co-eluting Peaks) Step1 Step 1: Adjust Temperature Program (Lower initial temp, slower ramp) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Step 2: Optimize Carrier Gas Flow (Set to optimal linear velocity) Check1->Step2 No End Resolution Achieved Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Step 3: Evaluate Column Choice (Consider changing polarity) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 Step 4: Check Injection Parameters (Split ratio, inlet temp) Check3->Step4 No Check3->End Yes Step4->End Fail Consult Specialist

Caption: Workflow for troubleshooting poor GC peak separation.

Q4: I have a clean peak, but I'm unsure how to interpret the mass spectrum to confirm its identity. What are the expected fragmentation patterns?

A4: Mass spectral interpretation is a puzzle. For Methyl 2-chlorobutanoate, we look for several key pieces of evidence.

  • The Molecular Ion (M+): First, locate the heaviest ions in the spectrum. You should find a pair of peaks corresponding to the molecular weight, one at m/z 136 (for the ³⁵Cl isotope) and a smaller one at m/z 138 (for the ³⁷Cl isotope). The intensity ratio of these peaks should be approximately 3:1, which is the natural abundance ratio of these chlorine isotopes. If you see this pattern, you have strong evidence for a monochlorinated compound.

  • Alpha-Cleavage: The bond adjacent to the carbonyl group is prone to breaking. Loss of the methoxy group (•OCH₃, 31 Da) is not typically favored. However, loss of the ester group as a whole is possible.

  • Loss of HCl: A common fragmentation pathway for alkyl chlorides is the loss of a neutral HCl molecule (36 Da). For Methyl 2-chlorobutanoate (136 Da), this would lead to a fragment ion at m/z 100. This m/z 100 peak corresponds to the molecular ion of Methyl 2-butenoate, the elimination product.

  • Loss of the Butyl Side Chain: Cleavage can occur at the C-C bond alpha to the chlorine. The primary fragmentation is often the loss of the propene group (CH₃-CH=CH₂) via McLafferty rearrangement if a gamma-hydrogen is available, or loss of an ethyl radical. The most prominent fragment is often seen at m/z 77 , corresponding to the [Cl-CH-C=O]+ fragment.

  • Other Key Fragments: You will also likely see smaller fragments corresponding to the further breakdown of the molecule, such as m/z 55 ([C₄H₇]+) from the butyl chain after loss of chlorine.

By combining these clues—the isotopic pattern, the molecular ion, and the logical losses of neutral fragments—you can confidently identify your target compound and differentiate it from byproducts which will have different molecular weights and fragmentation pathways.[10][11][12]

Q5: How can I modify my reaction conditions to minimize the formation of these byproducts?

A5: Byproduct minimization is achieved by carefully controlling the reaction conditions to favor the desired kinetic and thermodynamic pathways.

  • To Minimize Unreacted Starting Material (Fischer Esterification):

    • Use Excess Alcohol: Employ a large excess of methanol (e.g., 5-10 equivalents or use it as the solvent) to push the equilibrium towards the product side, according to Le Châtelier's principle.[4][5]

    • Remove Water: If practical for your setup, use a Dean-Stark apparatus to remove the water as it is formed, which also drives the reaction to completion.[5]

  • To Minimize Elimination Products (e.g., Methyl 2-butenoate):

    • Control Temperature: Elimination reactions are highly favored by heat.[7] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For SOCl₂ reactions, this often means adding the reagent at 0°C and then allowing the reaction to proceed at room temperature or with gentle warming, rather than refluxing for extended periods.[1]

    • Choice of Base/Catalyst: Avoid using strong, bulky bases that favor elimination. In Fischer esterification, use a catalytic amount of a strong acid like H₂SO₄ rather than an excessive amount.

  • General Good Practices:

    • Ensure Dry Conditions: When using reagents like thionyl chloride, ensure all glassware is oven-dried and reactants (like the carboxylic acid) are anhydrous. Moisture will hydrolyze both the SOCl₂ and the acyl chloride intermediate, reducing yield.[1]

    • Monitor the Reaction: Use a simple technique like Thin Layer Chromatography (TLC) or take small aliquots for rapid GC-MS analysis to monitor the disappearance of starting material and the appearance of the product. Stop the reaction as soon as it is complete to avoid byproduct formation from prolonged heating.

By implementing these controls, you can significantly improve the purity of your crude Methyl 2-chlorobutanoate, simplifying purification and improving overall yield.

References

  • Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. [Link]

  • Experiment Synthesis of 2-Chloro-2-Methylbutane. Science Learning Center, University of Colorado Boulder. [Link]

  • Chemical Reactions of Carboxylic Acids. CK-12 Foundation. [Link]

  • Methyl 2-chlorobutanoate. PubChem, National Institutes of Health. [Link]

  • What are the esterification reactions, equation, and products of butanoic acid? Quora. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane. Doc Brown's Chemistry. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Butane, 2-chloro-2-methyl-. NIST WebBook. [Link]

  • Experiment XII: Synthesis of 2-Chloro-2-methylbutane. YouTube. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • The E2 Reaction. University of Illinois Springfield. [Link]

  • Experiment 14-Synthesis of 2-Chloro-2-Methylbutane. Scribd. [Link]

  • Butanoic acid, 2-chloro-, methyl ester. NIST WebBook. [Link]

  • Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]

  • 20.4 Substituent Effects on Acidity. NC State University Libraries. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry. [Link]

  • Butane, 2-chloro-2-methyl-. NIST WebBook. [Link]

  • Fischer Esterification Reaction Mechanism. YouTube. [Link]

  • The optimized biocatalytic synthesis of ( S )‐methyl 2‐chlorobutanoate by Acinetobacter sp. lipase. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Bromobutane & Methylbutane Using Sn2 and Sn1 Mechanisms. Odinity. [Link]

Sources

Technical Support Center: Effective Drying of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: M2CB-DRY-001 Product: Methyl 2-chlorobutanoate (CAS: 26464-32-4) Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: Understanding Your Compound

Before initiating any drying protocol, you must understand the specific vulnerabilities of Methyl 2-chlorobutanoate (M2CB) .[1] This is not a simple solvent; it is a bifunctional electrophile containing both an ester linkage and an


-chloro group .[1]
The "Double Threat" Stability Profile
  • Hydrolysis Risk (Ester): Like all esters, M2CB is susceptible to hydrolysis, reverting to 2-chlorobutanoic acid and methanol.[1] This is catalyzed by both acids and bases, but water is the initiator .[1]

  • Elimination/Substitution Risk (

    
    -Chloro):  The proton at the C2 position is acidified by the electron-withdrawing chlorine and carbonyl groups.[1] Strong bases or basic drying agents can trigger 
    
    
    
    -elimination
    (forming the alkene) or, if water is present, nucleophilic substitution.[1]

Guidance: Your drying strategy must be neutral to slightly acidic .[1] Avoid strong bases (e.g., Potassium Carbonate, Basic Alumina) and extreme heat in the presence of moisture.[1]

Module 1: Triage & Decision Matrix

Do not blindly add drying agents.[1] Assess the water burden first to select the correct protocol.[1]

Workflow Visualization

DryingDecision Start Start: Crude M2CB Phase VisibleWater Is visible water/biphasic layer present? Start->VisibleWater SepFunnel Step 1: Physical Separation (Separatory Funnel) VisibleWater->SepFunnel Yes HazeCheck Is the organic layer hazy/cloudy? VisibleWater->HazeCheck No SepFunnel->HazeCheck ChemDry Step 2: Chemical Drying (MgSO4 or Na2SO4) HazeCheck->ChemDry Yes (Emulsion/Dissolved) Distillation Step 3: Azeotropic Distillation (High Purity Req) HazeCheck->Distillation No (Trace only) ChemDry->Distillation Sieves Step 4: Molecular Sieves (3A) (Storage) Distillation->Sieves

Figure 1: Decision matrix for selecting the appropriate drying intensity based on water content.[1]

Module 2: Chemical Drying Agents (The First Line of Defense)[1]

For removing dissolved water (post-phase separation), chemical desiccants are standard.[1] However, selection is critical to prevent product degradation.[1]

Agent Selection Guide
AgentSuitabilityMechanismScientist's Notes
Magnesium Sulfate (

)
Recommended Hydration (High Speed)Slightly acidic.[1] Excellent for M2CB as it minimizes base-catalyzed degradation.[1] High surface area ensures rapid drying.[1]
Sodium Sulfate (

)
Acceptable Hydration (High Capacity)Neutral pH.[1] Slower than MgSO4.[1] Use if the product will sit overnight. Less likely to cause physical entrapment of product.[1]
Calcium Chloride (

)
Avoid ComplexationKnown to form coordination complexes with esters and alcohols.[1] Can reduce yield by trapping M2CB.[1]
Potassium Carbonate (

)
FORBIDDEN Basic HydrationBasic nature poses a high risk of dehydrohalogenation (elimination of HCl) or hydrolysis.[1]
Standard Operating Procedure (SOP): Drying
  • Ratio: Add anhydrous

    
     at 2-5% w/v  (2-5g per 100mL liquid).
    
  • Agitation: Swirl vigorously. The "Snow Globe Effect" is your indicator.[1]

    • Clumping: Agent is saturated.[1] Add more.

    • Free-flowing: Water is removed.[1][2][3][4]

  • Time: Allow to stand for 10-15 minutes . Do not leave for >2 hours to avoid surface adsorption of the ester.[1]

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the filter cake with a small volume of dry solvent (e.g., Dichloromethane) to recover trapped product.[1]

Module 3: Advanced Drying (Azeotropic Distillation)

If your application requires


 water (e.g., for Grignard reactions or transition metal catalysis), chemical drying is insufficient.[1] You must use azeotropic removal.[1]
The Logic

M2CB boils at ~135°C. Water boils at 100°C. Simple distillation is risky because water can "steam distill" the ester or cause hydrolysis in the pot. Azeotropic distillation uses a carrier solvent to depress the boiling point of water and carry it over as a hetero-azeotrope.

Recommended Solvents
  • Toluene: Forms azeotrope with water at 85°C (Composition: ~20% Water).[1]

  • Cyclohexane: Forms azeotrope with water at 69°C (Composition: ~8.5% Water).[1] Preferred for lower thermal stress.

Protocol
  • Charge: Place M2CB in a flask and add Cyclohexane (2:1 ratio by volume) .

  • Setup: Attach a Dean-Stark trap and reflux condenser.

  • Reflux: Heat the mixture. Water/Cyclohexane azeotrope will distill, condense, and phase separate in the trap.[1]

  • Monitor: Continue until water droplets cease collecting in the trap.

  • Finish: Remove the cyclohexane via rotary evaporation (vac < 100 mbar, bath < 40°C).

Module 4: Troubleshooting & FAQs

Q1: My product has a persistent "haze" even after adding


. 
  • Diagnosis: You likely have a micro-emulsion or ultrafine salt suspension.[1]

  • Fix:

    • Filter the mixture through a pad of Celite (diatomaceous earth) . This physically breaks emulsions and traps fines.[1]

    • If haze persists, it may be a supersaturated brine.[1] Wash once with minimal cold water, separate immediately, and re-dry with fresh

      
      .[1]
      

Q2: The product smells like "vomit" or "rancid butter" after drying.

  • Diagnosis: This is the characteristic smell of Butanoic acid derivatives .[1] Hydrolysis has occurred.[1][3][5][6]

  • Cause: Likely exposure to heat while wet, or use of a basic drying agent.[1]

  • Fix: You cannot "dry" this smell away. You must wash the organic phase with saturated Sodium Bicarbonate (

    
    )  solution to neutralize and extract the free acid, then re-dry the organic layer.[1]
    

Q3: Can I store M2CB over Molecular Sieves?

  • Answer: Yes, but be careful.

  • Selection: Use 3A Sieves .

    • Why? 3A pore size excludes the ester molecule (preventing adsorption) but traps water.[1] 4A sieves are large enough to potentially trap or react with small organic esters.[1]

  • Pre-treatment: Sieves are often slightly basic.[1] For sensitive

    
    -chloro esters, ensure sieves are not "freshly activated" at extreme temperatures immediately before use, or wash them with a buffer if high stability is required.[1]
    

Q4: I lost 20% yield after drying with


. Where did it go? 
  • Diagnosis: Physical adsorption/complexation.[1]

  • Fix: Switch to

    
    . If you must recover the current batch, wash the 
    
    
    
    cake extensively with Ethyl Acetate, but expect lower purity.[1]

References

  • PubChem. (n.d.).[1] Methyl 2-chlorobutanoate | C5H9ClO2.[1][7] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for drying agent selection and ester purification).

  • Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1] A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 43(20), 3966–3968.[1] (Foundational text on desiccant efficiency).

  • OrgSyn. (n.d.). General Procedures for Drying and Purification of Solvents and Reagents. Organic Syntheses. Retrieved January 29, 2026, from [Link][1]

Sources

Technical Support Center: Phase Transfer Catalysis (PTC) for Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Troubleshooting Alkylation Efficiency, Selectivity, and Catalyst Stability

Welcome to the PTC Technical Support Hub

I am Dr. Aris, Senior Application Scientist. You are likely here because your alkylation reaction—theoretically simple on paper—is failing in the flask.

In Phase Transfer Catalysis (PTC), the "reaction" is actually a complex interplay of transport phenomena and intrinsic kinetics. When a PTC reaction stalls, it is rarely because the chemistry is wrong; it is because the transfer is wrong.

Below is a non-linear troubleshooting guide designed to diagnose the root cause of your failure, whether it be interfacial stagnation, catalyst suicide (Hofmann elimination), or hydration shell interference.

Part 1: The Diagnostic Framework (Visualizing the Problem)

Before adjusting parameters, you must visualize where the bottleneck exists. Is it at the Interface (Transfer Limited) or in the Bulk Organic Phase (Intrinsic Limited)?

PTC_Mechanism Figure 1: The Starks Extraction Mechanism (Interfacial vs. Bulk) cluster_aqueous Aqueous Phase (Reservoir) cluster_interface Interface (The Gateway) cluster_organic Organic Phase (Reaction Zone) M_Nu M+ Nu- (Salt Reservoir) Q_Nu_Int [Q+ Nu-] M_Nu->Q_Nu_Int Ion Exchange M_X M+ X- (Waste Salt) Q_Nu_Org Q+ Nu- (Active Catalyst) Q_Nu_Int->Q_Nu_Org Transfer (k_trans) Q_X_Int [Q+ X-] Q_X_Int->M_X Release X- Product R-Nu (Product) Q_Nu_Org->Product Intrinsic Rxn (k_int) Q_X_Org Q+ X- (Spent Catalyst) Q_Nu_Org->Q_X_Org Nucleophilic Attack R_E R-X (Electrophile) R_E->Product Q_X_Org->Q_X_Int Return Transfer

Figure 1 Caption: The Starks Extraction Mechanism. Bottlenecks usually occur at k_trans (Interface) or k_int (Organic Phase).

Part 2: Troubleshooting Modules
Module A: Reaction Stalling & Kinetics (The "Engine" Check)

Q: My reaction starts fast but stalls at 50-60% conversion. Adding more alkyl halide doesn't help. Why?

A: You likely have "Catalyst Poisoning" by the leaving group. In PTC, the catalyst (


) shuttles the nucleophile (

) into the organic phase. Once the reaction occurs, the catalyst pairs with the leaving group (

) to form

.
  • The Problem: If the leaving group (

    
    ) is more lipophilic than your nucleophile (
    
    
    
    ), the catalyst will prefer to stay paired with the waste product (
    
    
    ) in the organic phase rather than returning to the interface to pick up fresh nucleophile.
  • The Fix:

    • Check Hydration Energy: Use the Hofmeister series. Lipophilicity generally follows:

      
      .
      
    • Swap the Leaving Group: If you are using an Alkyl Iodide (

      
      ), the iodide ion poisons the catalyst because it is soft and lipophilic. Switch to an Alkyl Bromide or Chloride [1].
      
    • Wash the Organic Phase: If switching isn't possible, perform an intermediate water wash to extract the accumulated

      
       salts.
      

Q: Does stirring speed actually matter?

A: Only if you are "Transfer Rate Limited."

  • The Test: Run the reaction at 300 RPM and 800 RPM.

    • If the rate doubles, your reaction is Transfer Limited (T-Reaction). You need more interfacial area. Increase agitation or use a catalyst with a higher "q-value" (more accessible charge) [2].

    • If the rate stays the same, your reaction is Intrinsic Limited (I-Reaction). The bottleneck is the chemical step in the organic phase. You need a more active catalyst (looser ion pair) or higher temperature [3].

Module B: Selectivity (C- vs. O-Alkylation)

Q: I am alkylating a phenol/naphthol and getting a mixture of C-alkylated and O-alkylated products. How do I force O-alkylation?

A: You must control the "Hydration Shell" of the anion. Ambident nucleophiles (like phenoxide) have two reactive sites: Oxygen (hard) and Carbon (soft).

  • Mechanism: In the presence of water (Liquid-Liquid PTC), the Oxygen atom is heavily solvated (hydrogen-bonded), shielding it from reaction. This forces the electrophile to attack the softer, unshielded Carbon [4].

  • The Fix (For O-Alkylation): Remove the water shielding.

    • Switch to Solid-Liquid PTC (e.g., Solid KOH + Organic Solvent + Catalyst).

    • By eliminating the aqueous phase, the phenoxide anion enters the organic phase "naked" (anhydrous). The Oxygen atom becomes the most nucleophilic site, driving O-alkylation selectivity >95% [5].

Desired OutcomeRecommended SystemSolventCatalyst Type
O-Alkylation Solid-Liquid PTCToluene/AcetonitrileTBAB / 18-Crown-6
C-Alkylation Liquid-Liquid PTCDCM / WaterTEBA / Aliquat 336
Module C: Catalyst Stability & Process Safety

Q: My reaction turns dark brown and yield drops after 2 hours at 60°C. Is the catalyst decomposing?

A: Yes, you are likely triggering Hofmann Elimination. Quaternary ammonium salts with beta-hydrogens (e.g., Tetrabutylammonium, TBA) are unstable in the presence of strong bases (NaOH/KOH) at elevated temperatures. The base extracts a proton from the beta-carbon, causing the catalyst to decompose into a tertiary amine and an alkene.

Visualizing Catalyst Death:

Hofmann_Elimination Start Quat Catalyst (With Beta-H) Condition High T (>60°C) Strong Base (OH-) Start->Condition Transition E2 Elimination Condition->Transition Dead Tertiary Amine (Inactive) + Alkene Transition->Dead Irreversible

Figure 2 Caption: Hofmann Elimination pathway destroying active catalyst.

  • The Fix:

    • Lower Temperature: Keep T < 50°C for TBA salts in 50% NaOH [6].

    • Change Catalyst: Use a catalyst without beta-hydrogens, such as Tetramethylammonium salts (though lipophilicity is low) or Benzyltriethylammonium (TEBA) (though beware of Sommelet-Hauser rearrangement at very high T).

    • Switch Class: Use a Phosphonium salt (e.g., Tetrabutylphosphonium bromide). They are thermally more stable than ammonium salts but can be sensitive to hydroxide attack at the phosphorus [1].

Module D: The "Omega Phase" Phenomenon

Q: I see a third, oily layer forming between my aqueous and organic phases. Should I discard it?

A: NO! That is the "Omega Phase" (


-phase), and it is the most active part of your reactor. 
  • What is it? In some systems, the catalyst-ion pair becomes so concentrated that it exceeds its solubility in the organic solvent and separates into a third, catalyst-rich liquid phase [7].

  • The Risk: If you sample only the top organic layer, you will calculate a falsely low conversion.

  • The Opportunity: Reaction rates in the Omega phase can be 10-50x faster than in the bulk organic phase due to extreme concentration.

  • Action: Ensure vigorous stirring to disperse this phase as fine droplets. When separating, ensure you know which layer contains your product.

Part 3: Standard Operating Protocol (SOP)

Catalyst Screening Workflow for Alkylation

Do not guess the catalyst. Run this 4-vial screen to determine the limiting factor.

Conditions: 1.0 eq Substrate, 1.5 eq Alkyl Halide, 50% NaOH (aq), 5 vol Toluene, 60°C.

  • Vial A (Control): No Catalyst.

    • Purpose: Measures background interfacial reaction.

  • Vial B (The "Standard"): 5 mol% TBAB (Tetrabutylammonium Bromide).

    • Purpose: Baseline for symmetric, accessible quats.

  • Vial C (The "Lipophile"): 5 mol% Aliquat 336 (Methyltrioctylammonium chloride).

    • Purpose: Tests if a more lipophilic catalyst is needed (better for non-polar substrates).

  • Vial D (The "Tight Pair"): 5 mol% TEBA (Benzyltriethylammonium chloride).

    • Purpose: Tests if a "tighter" ion pair improves selectivity or if steric bulk is hindering the reaction.

Interpretation:

  • If A ≈ B ≈ C: Reaction is not PTC responsive (check solvent/base).

  • If C > B: Need highly lipophilic catalyst (Reaction is I-limited).

  • If B > C: Catalyst is too lipophilic and sticking in organic phase (Poisoning).

References
  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Halpern, M. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. Link

  • Yadav, G. D. (2004). Role of the Omega Phase in the Analysis and Intensification of Solid−Liquid Phase-Transfer-Catalyzed Reactions. Langmuir (ACS). Link

  • PharmaXChange. (2011).[1] Phenolates - O-alkylation and C-alkylation. Link

  • Halpern, M. (2000). PTC Selective O-Alkylation. PTC Organics.[2] Link

  • Rabinovitz, M., et al. (1987). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society.[3] Link

  • Sasson, Y. (2008). Phase-Transfer Catalysis. Macmillan Group / Princeton University. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-chlorobutanoate and Ethyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that profoundly influences reaction outcomes, yields, and scalability. Among the versatile building blocks available, α-halo esters such as methyl 2-chlorobutanoate and ethyl 2-chlorobutanoate are frequently employed as intermediates in the synthesis of more complex molecules, including pharmaceuticals. While structurally similar, the subtle difference in their ester alkyl group—methyl versus ethyl—can lead to notable variations in their chemical reactivity.

This guide provides an in-depth comparison of the reactivity of methyl 2-chlorobutanoate and ethyl 2-chlorobutanoate, supported by fundamental principles of organic chemistry. We will explore the underlying electronic and steric factors that govern their behavior in nucleophilic substitution reactions and provide a detailed experimental protocol for their comparative analysis.

Understanding the Reactivity of α-Halo Esters

The reactivity of α-halo esters is primarily dictated by the interplay of electronic and steric effects at the α-carbon, the site of nucleophilic attack. These compounds are valuable alkylating agents, readily undergoing nucleophilic substitution where the halide is displaced.[1] The predominant mechanism for this transformation is the bimolecular nucleophilic substitution (S(_N)2) pathway.[2]

The S(_N)2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][4] The rate of this reaction is sensitive to the steric environment around the reaction center. Bulky substituents can hinder the approach of the nucleophile, thereby slowing down the reaction.[3][4]

Electronic Effects

Both methyl and ethyl 2-chlorobutanoate possess an ester group and a chlorine atom attached to the α-carbon. The chlorine atom, being highly electronegative, withdraws electron density from the α-carbon through the inductive effect, making it more electrophilic and susceptible to nucleophilic attack. The adjacent carbonyl group also contributes to this electron withdrawal. These electronic characteristics are nearly identical for both molecules and are a key reason for their utility as reactants.

Steric Effects: The Decisive Factor

The primary point of differentiation in the reactivity of methyl 2-chlorobutanoate and ethyl 2-chlorobutanoate lies in the steric hindrance posed by the ester alkyl group. The methyl group in methyl 2-chlorobutanoate is sterically smaller than the ethyl group in its counterpart.[5] This difference in size, though seemingly minor, can have a significant impact on the transition state of an S(_N)2 reaction.

In the S(_N)2 transition state, the α-carbon is transiently bonded to five groups: the incoming nucleophile, the departing leaving group, and the three other substituents. Increased steric bulk around this crowded center destabilizes the transition state, leading to a higher activation energy and a slower reaction rate.[3] Therefore, it is anticipated that methyl 2-chlorobutanoate will exhibit greater reactivity in S(_N)2 reactions compared to ethyl 2-chlorobutanoate due to the reduced steric hindrance.

cluster_methyl Methyl 2-chlorobutanoate cluster_ethyl Ethyl 2-chlorobutanoate M_Reactivity Higher Reactivity M_Sterics Lower Steric Hindrance (Methyl Group) M_Reactivity->M_Sterics due to SN2 S(_N)2 Reaction Rate M_Sterics->SN2 favors E_Reactivity Lower Reactivity E_Sterics Higher Steric Hindrance (Ethyl Group) E_Reactivity->E_Sterics due to E_Sterics->SN2 disfavors

Caption: Factors influencing the relative reactivity of methyl and ethyl 2-chlorobutanoate in S(_N)2 reactions.

Quantitative Data Summary

The following table summarizes the key physical properties of methyl 2-chlorobutanoate and ethyl 2-chlorobutanoate, along with their expected relative reactivity in S(_N)2 reactions.

PropertyMethyl 2-chlorobutanoateEthyl 2-chlorobutanoateReference(s)
Molecular Formula C(_5)H(_9)ClO(_2)C(6)H({11})ClO(_2)[6][7]
Molecular Weight 136.58 g/mol 150.60 g/mol [8][9]
Boiling Point 149 °C167 °C[8][10]
Density 1.081 g/cm³1.054 g/cm³[8][10]
Steric Hindrance LowerHigher[5][11]
Expected S(_N)2 Reactivity HigherLower[3][4]

Experimental Protocol: A Comparative Kinetic Study via Nucleophilic Substitution

To empirically validate the predicted difference in reactivity, a parallel kinetic study of the nucleophilic substitution of methyl 2-chlorobutanoate and ethyl 2-chlorobutanoate with a suitable nucleophile can be performed. The following protocol outlines a robust methodology for this comparison.

Objective

To compare the reaction rates of methyl 2-chlorobutanoate and ethyl 2-chlorobutanoate with sodium azide in a polar aprotic solvent, monitoring the reaction progress using Gas Chromatography (GC).

Materials and Reagents
  • Methyl 2-chlorobutanoate (≥98% purity)

  • Ethyl 2-chlorobutanoate (≥98% purity)

  • Sodium azide (NaN(_3), ≥99% purity)

  • Dimethylformamide (DMF), anhydrous

  • Dodecane (internal standard, ≥99% purity)

  • Round-bottom flasks (50 mL) with stir bars

  • Reflux condensers and heating mantles

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Standard laboratory glassware and safety equipment

Experimental Workflow

G start Start prep Prepare two reaction flasks: - Flask A: Methyl 2-chlorobutanoate - Flask B: Ethyl 2-chlorobutanoate start->prep add_reagents To each flask, add: - Anhydrous DMF - Sodium Azide - Dodecane (Internal Standard) prep->add_reagents equilibrate Equilibrate flasks to reaction temperature (e.g., 60 °C) add_reagents->equilibrate initiate Add the respective α-halo ester to each flask to start the reaction (t=0) equilibrate->initiate sampling Withdraw aliquots from each flask at regular time intervals initiate->sampling quench Quench each aliquot with water and extract with diethyl ether sampling->quench analyze Analyze the organic layer of each sample by GC-FID quench->analyze data Plot concentration of reactant vs. time for both reactions analyze->data end Determine rate constants and compare reactivity data->end

Caption: Experimental workflow for the comparative kinetic analysis.

Step-by-Step Methodology
  • Reaction Setup: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add sodium azide (e.g., 1.5 equivalents) and a known amount of dodecane as an internal standard.

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to each flask and begin stirring.

  • Temperature Equilibration: Heat the reaction mixtures to the desired temperature (e.g., 60 °C) using a heating mantle. Allow the temperature to stabilize.

  • Reaction Initiation: Once the temperature is stable, add methyl 2-chlorobutanoate (1.0 equivalent) to the first flask and ethyl 2-chlorobutanoate (1.0 equivalent) to the second flask. This marks the start of the reaction (t=0).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Extraction: Immediately quench each aliquot in a vial containing cold water (1 mL). Extract the organic components with diethyl ether (1 mL).

  • GC Analysis: Inject the organic layer of each quenched sample into the GC-FID. The disappearance of the starting material peak relative to the internal standard peak will be used to quantify the reaction progress.

  • Data Analysis: For each reaction, plot the natural logarithm of the concentration of the starting α-halo ester versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants for the two reactions to determine the relative reactivity.

Conclusion and Practical Implications

Based on fundamental principles of organic chemistry, methyl 2-chlorobutanoate is expected to be more reactive than ethyl 2-chlorobutanoate in S(_N)2 reactions . This is attributed to the lower steric hindrance of the methyl group compared to the ethyl group, which allows for a more facile approach of the nucleophile to the electrophilic α-carbon.

For researchers and professionals in drug development and chemical synthesis, this difference in reactivity can be a crucial consideration:

  • Reaction Kinetics: When faster reaction times are desired, methyl 2-chlorobutanoate may be the preferred reagent.

  • Reaction Conditions: The higher reactivity of the methyl ester may allow for milder reaction conditions (e.g., lower temperatures), which can be advantageous for sensitive substrates.

  • Selectivity: In molecules with multiple electrophilic sites, the choice between the methyl and ethyl ester could potentially influence the selectivity of a reaction, although this would need to be determined on a case-by-case basis.

By understanding the subtle interplay of steric and electronic effects, chemists can make more informed decisions in the selection of reagents, leading to more efficient and successful synthetic outcomes. The provided experimental protocol offers a reliable framework for quantifying these reactivity differences in a laboratory setting.

References

  • Dou, Z., et al. (2021). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Organic Letters. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-chlorobutanoate. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Pola, M., & Czernek, J. (2011). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl butanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Study Mind. (n.d.). Reactivity of Halogenoalkanes. Retrieved from [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • ACS Publications. (2022). Efficient Process for the Production of Alkyl Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-chlorobutanoate. PubChem Compound Database. Retrieved from [Link]

  • YouTube. (2021). Experiment XII: Synthesis of 2-Chloro-2-methylbutane. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

  • YouTube. (2020). Nucleophilic Substitution and Properties of Haloalkanes. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • Khan Academy. (2024). EAS reactions of haloarenes. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 2-chlorobutanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • Aecochem. (n.d.). Exploring Ethyl 4-Chlorobutanoate: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Summary of Reactivity of Haloalkanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbutyrate. PubChem Compound Database. Retrieved from [Link]

Sources

Comparative Analysis of Methyl 2-chlorobutanoate and Methyl 2-bromobutanoate as Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Chemists

In the realm of drug discovery and development, the precise installation of small alkyl fragments is a cornerstone of molecular design. α-Halo esters, such as Methyl 2-chlorobutanoate and Methyl 2-bromobutanoate, are pivotal reagents for achieving such transformations, acting as versatile precursors for a variety of functional groups. The choice between a chloro- or bromo- derivative is not arbitrary and can significantly influence reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a detailed comparison of these two reagents, grounded in their fundamental chemical principles and supported by practical considerations for the laboratory setting.

I. Physicochemical Properties: A Foundation for Reactivity

The intrinsic properties of a reagent dictate its behavior in a reaction system. A comparison of the key physicochemical parameters of Methyl 2-chlorobutanoate and Methyl 2-bromobutanoate reveals important distinctions.

PropertyMethyl 2-chlorobutanoateMethyl 2-bromobutanoate
Molecular Formula C5H9ClO2C5H9BrO2[1][2]
Molecular Weight 136.58 g/mol [3]181.03 g/mol [1][2][4]
Boiling Point 149 °C (at 760 mmHg)[5]137-138 °C (at 50 mmHg)[6][7]
Density 1.081 g/cm³[5]1.573 g/mL (at 25 °C)[6][7]
Refractive Index 1.417[5]n20/D 1.452[6][7]
Solubility Insoluble in water.[8]Soluble in alcohol and ether, slightly soluble in water.[6][7]

The most notable differences lie in the molecular weight, boiling point, and density, all directly attributable to the substitution of chlorine with the heavier bromine atom. The higher boiling point of the bromo-ester at reduced pressure suggests it is less volatile than its chloro- counterpart under normal atmospheric conditions.

II. The Decisive Factor: Leaving Group Ability and Reactivity

The primary role of these molecules in synthesis is to act as electrophiles in nucleophilic substitution reactions.[9][10] The halogen atom at the α-position serves as a leaving group, and its ability to depart is the single most critical factor determining the reagent's reactivity.

The fundamental principle governing leaving group ability is the stability of the departing anion. A good leaving group is a weak base.[11][12] When comparing the halides, basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻.[12][13] This is because the larger ionic radius of bromide allows for the negative charge to be dispersed over a greater volume, resulting in a more stable, and thus weaker, conjugate base.[13]

Consequently, bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) .[12][14] This has profound implications for reaction kinetics, particularly in Sₙ2 reactions, which are common for these α-halo ester substrates.[15] The rate of an Sₙ2 reaction is directly proportional to the quality of the leaving group. Therefore, reactions employing Methyl 2-bromobutanoate will proceed substantially faster than those with Methyl 2-chlorobutanoate under identical conditions. In one comparative study of a similar system, an α-bromo ketone was found to be 35,000 times more reactive than the corresponding α-chloro ketone.[16]

This enhanced reactivity of the bromo-ester is a double-edged sword. While it allows for milder reaction conditions and shorter reaction times, it can also lead to a higher incidence of side reactions if not properly controlled.

Caption: Comparison of leaving group ability and its effect on reactivity.

III. Practical Applications and Synthetic Considerations

Both reagents are valuable for the synthesis of α-substituted butanoates, which are precursors to amino acids, pharmaceuticals, and other fine chemicals.[3][10] The choice between them often comes down to a balance of reactivity, cost, and the specific requirements of the synthetic route.

Choose Methyl 2-bromobutanoate when:

  • High reactivity is desired: For reactions with weak nucleophiles or when rapid conversion is necessary.

  • Milder conditions are required: Its higher reactivity allows for the use of lower temperatures, which can be beneficial for sensitive substrates.

  • The nucleophile is sterically hindered: The faster intrinsic rate can help overcome steric barriers.

Choose Methyl 2-chlorobutanoate when:

  • Controllability is paramount: Its lower reactivity can prevent runaway reactions and reduce the formation of byproducts.

  • Cost is a major factor: Chloro-derivatives are often less expensive than their bromo- counterparts.

  • A very strong nucleophile is used: The inherent reactivity of a potent nucleophile may be sufficient to displace the chloride, making the more reactive bromide unnecessary and potentially problematic.

IV. Representative Experimental Protocol: Nucleophilic Substitution

The following protocol outlines a general procedure for the Sₙ2 displacement of the halide. This should be adapted based on the specific nucleophile and substrate.

Objective: To synthesize Methyl 2-(nucleophilido)butanoate.

Materials:

  • Methyl 2-halobutanoate (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chosen solvent and the nucleophile.

  • Stir the mixture until the nucleophile is fully dissolved. If the nucleophile is a solid, this may require gentle heating.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Slowly add Methyl 2-halobutanoate (either Methyl 2-chlorobutanoate or Methyl 2-bromobutanoate) dropwise via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note: Reactions with Methyl 2-bromobutanoate are expected to be significantly faster.

  • Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., water, saturated ammonium chloride).

  • Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization as needed.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add Solvent & Nucleophile to Flame-Dried Flask B 2. Dissolve Nucleophile A->B C 3. Equilibrate to Reaction Temperature B->C D 4. Add α-Halo Ester (Chloro or Bromo) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench Reaction E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify Product H->I

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's absolute configuration and enantiomeric purity is a critical, non-negotiable step. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of key spectroscopic techniques used to differentiate the (S) and (R) enantiomers of esters, a common functional group in pharmaceuticals and natural products. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and reliable analytical approach.

The core principle of distinguishing enantiomers via spectroscopy lies in introducing a chiral environment that forces the two mirror-image molecules to interact differently. In an achiral setting, the physical properties of enantiomers, including their spectroscopic responses, are identical.[3] This guide focuses on three powerful techniques: Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Diastereomeric Conversion

NMR spectroscopy is a cornerstone of structural elucidation. However, in a standard achiral solvent, the NMR spectra of two enantiomers are indistinguishable because their protons, carbons, and other nuclei experience identical magnetic environments.[3] To overcome this, we employ chiral auxiliaries to convert the enantiomeric pair into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra.[4][5]

Mechanism of Action: Chiral Derivatizing Agents (CDAs)

A highly effective strategy is the use of Chiral Derivatizing Agents (CDAs). This involves reacting the racemic or enantiomerically-enriched ester (often after hydrolysis to the parent alcohol) with an enantiopure CDA. This reaction covalently bonds the CDA to each enantiomer, forming two new diastereomeric molecules.[3][6]

A classic and reliable CDA is α-Methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.[3] By reacting a chiral alcohol with both (R)- and (S)-MTPA chloride, two separate diastereomeric esters are formed. The differing spatial arrangements of the phenyl and trifluoromethyl groups on the Mosher's esters create distinct magnetic environments for the protons of the original chiral alcohol, leading to measurable differences in their chemical shifts (Δδ = δS - δR).[3]

Experimental Workflow & Data Interpretation

The workflow for this method is systematic and self-validating. It relies on creating two separate, well-defined diastereomeric products for comparison.

NMR_CDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Racemic_Ester Racemic Ester (or parent alcohol) Reaction1 Reaction A Reaction2 Reaction B R_CDA (R)-CDA (e.g., Mosher's Acid Chloride) S_CDA (S)-CDA (e.g., Mosher's Acid Chloride) Purify1 Purify Diastereomer A (R-Analyte)-(R-CDA) Purify2 Purify Diastereomer B (S-Analyte)-(R-CDA) NMR1 Acquire ¹H NMR Spectrum A NMR2 Acquire ¹H NMR Spectrum B Compare Compare Spectra: Calculate Δδ (δS - δR)

Caption: NMR analysis workflow using Chiral Derivatizing Agents.

Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol [3]

  • Preparation (Two Reactions):

    • Reaction A: To a solution of the chiral alcohol (1.0 eq) in pyridine, add (R)-(-)-MTPA chloride (1.2 eq).

    • Reaction B: In a separate flask, repeat the procedure using (S)-(+)-MTPA chloride (1.2 eq).

  • Reaction & Monitoring: Stir reactions at room temperature. Monitor completion by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify each diastereomeric ester separately via column chromatography to remove excess reagents.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent (e.g., CDCl₃).

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for each proton. The sign distribution of these Δδ values is then used to assign the absolute configuration based on the established Mosher model.[3]

Data Summary: Expected ¹H NMR Chemical Shift Differences

Proton Group (Relative to Ester)Expected Δδ (δS - δR)Rationale for Shift
Protons on "L1" side (larger group)NegativeShielded by the phenyl ring in the (S)-ester
Protons on "L2" side (smaller group)PositiveDeshielded by the phenyl ring in the (R)-ester

Note: This table is based on the widely accepted Mosher model. The "L1" and "L2" groups are defined by their steric bulk relative to the plane containing the ester carbonyl and the CF₃ group.

Chiroptical Spectroscopy: A Direct Probe of Chirality

Unlike NMR, chiroptical methods like VCD and ECD directly measure the differential interaction of chiral molecules with polarized light, providing a direct spectrum of the molecule's "handedness."

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] This results in a spectrum that has both positive and negative bands, corresponding to the molecule's vibrational modes. The VCD spectrum of one enantiomer is a perfect mirror image of the other.[7][9]

Causality: The key advantage of VCD is its sensitivity to the entire 3D structure of a molecule. Since it probes fundamental molecular vibrations (stretches, bends), it provides a rich, fingerprint-like spectrum. For esters, the carbonyl (C=O) stretch region (~1700-1750 cm⁻¹) is particularly informative. The sign and intensity of the VCD signal for this band are highly sensitive to the stereochemistry at the adjacent chiral center.

Experimental Considerations:

  • Sample: VCD is typically performed on neat liquids or solutions.[7] Concentrations are relatively high, often around 20 mg/mL.[1]

  • Solvent: Solvents must be transparent in the IR region of interest (e.g., CDCl₃, CCl₄).[1]

  • Analysis: The absolute configuration is determined by comparing the experimental VCD spectrum to one predicted by ab initio or density functional theory (DFT) calculations.[1] A match in the sign and relative intensity of the bands confirms the configuration.[1]

VCD_ECD_Workflow cluster_exp Experimental cluster_comp Computational Sample Prepare Solution of (S)- or (R)-Ester Spectrometer Acquire VCD/ECD Spectrum Sample->Spectrometer Exp_Spectrum Experimental Spectrum Spectrometer->Exp_Spectrum Compare Compare Experimental & Predicted Spectra Exp_Spectrum->Compare Model Build 3D Model of One Enantiomer (e.g., S) Calc Perform DFT/TD-DFT Calculation Model->Calc Pred_Spectrum Predicted Spectrum for (S)-Enantiomer Calc->Pred_Spectrum Pred_Spectrum->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: General workflow for VCD and ECD analysis.
Electronic Circular Dichroism (ECD)

ECD is the counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of left and right circularly polarized UV light.[8][9] It is sensitive to electronic transitions within chromophores. For many esters, the n → π* transition of the carbonyl group (around 210-240 nm) gives rise to a characteristic ECD signal, known as a Cotton Effect.[10]

Causality: The sign of the Cotton effect can often be correlated to the absolute configuration using empirical rules like the Octant Rule for ketones and related chromophores. As with VCD, the ECD spectra of enantiomers are mirror images.[9][10] ECD is particularly powerful when multiple chromophores are present in a molecule, as their electronic interactions can produce strong, characteristic signals (exciton coupling).[11]

Comparison of VCD and ECD Data

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Differential absorption of polarized IR light (Vibrational transitions)[7]Differential absorption of polarized UV-Vis light (Electronic transitions)[8]
Information Rich structural detail from multiple vibrational bands (fingerprint)Information on chromophores and their spatial arrangement
Key Band for Esters C=O stretch (~1700-1750 cm⁻¹)n → π* transition (~210-240 nm)[10]
(S)-Enantiomer e.g., Positive ΔA at C=O stretche.g., Negative Cotton Effect
(R)-Enantiomer e.g., Negative ΔA at C=O stretche.g., Positive Cotton Effect
Requirement A chiral center influencing molecular vibrationsA chromophore near a chiral center
Configuration Requires comparison with DFT calculations for reliable assignment[1]Can sometimes be assigned by empirical rules (e.g., Octant Rule)

Conclusion: An Integrated Approach

No single technique is universally superior; the optimal choice depends on the specific molecular structure, available sample quantity, and analytical question.

  • NMR with CDAs is a robust, widely accessible method that provides definitive proof of configuration through the synthesis and analysis of distinct diastereomeric compounds. It is the gold standard for determining enantiomeric excess (ee).

  • VCD offers a powerful, non-destructive method that provides a detailed structural fingerprint. Its reliance on computational comparison makes it a first-principles approach to absolute configuration determination.[12]

  • ECD is highly sensitive and requires less sample than VCD, but it is only applicable if a suitable chromophore is present near the stereocenter.

For drug development professionals, a combination of these techniques provides the most trustworthy and self-validating system. For instance, an initial ee determination and configuration assignment by NMR with Mosher's esters can be orthogonally confirmed by the non-destructive, direct measurement provided by VCD. This integrated approach embodies the principles of scientific integrity, ensuring that the stereochemical integrity of a chiral active pharmaceutical ingredient is understood and controlled with the highest degree of confidence.

References

  • Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267–316. Retrieved from [Link]

  • Dos Santos, J. C., Pinho, V. D., & de Andrade, J. B. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(8), 1949. Retrieved from [Link]

  • Goering, H. K., Eikenberry, J. N., & Koermer, G. S. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents. U.S. Patent No. 3,915,641. Washington, DC: U.S. Patent and Trademark Office.
  • Scafato, P., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13093–13103. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker. Retrieved from [Link]

  • Wenzel, T. J. (n.d.). Calix[13]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Retrieved from [Link]

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 18-21. Retrieved from [Link]

  • Freedman, T. B., et al. (1996). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry, 68(20), 3579-3586. Retrieved from [Link]

  • Mlynarski, J. (2016). NMR Discrimination of Chiral Organic Compounds. In NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. Retrieved from [Link]

  • Sánchez-Castellanos, M., et al. (2016). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 141(10), 2941-2948. Retrieved from [Link]

  • Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 466-475. Retrieved from [Link]

  • Flowers, R. A., & Reyes, A. (2017). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Journal of Spectroscopy, 2017, 1-7. Retrieved from [Link]

  • Sánchez-Castellanos, M., et al. (2016). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. ResearchGate. Retrieved from [Link]

  • Drake, A. F. (2012). Spectroscopic Analysis: Electronic Circular Dichroism. In Comprehensive Chirality. Elsevier. Retrieved from [Link]

  • Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. Retrieved from [Link]

  • Soderberg, T. (n.d.). Organic Chemistry. In Organic Chemistry. LibreTexts. Retrieved from [Link]

  • Nick, D. (2005). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? University of Toronto. Retrieved from [Link]

  • Mons, M., et al. (1999). A Spectroscopic Study of Chiral Discrimination in Jet-Cooled van der Waals Complexes. Journal of Physical Chemistry A, 103(37), 7329-7338. Retrieved from [Link]

  • Yasuhara, F. (2007). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. Chemical & Pharmaceutical Bulletin, 55(6), 833-843. Retrieved from [Link]

  • Welch, C. J., et al. (2005). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Opinion in Drug Discovery & Development, 8(6), 741-751. Retrieved from [Link]

  • Fochi, M., et al. (2017). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. Retrieved from [Link]

  • Wurster, N. I., et al. (2021). Chiral Dibenzopentalene‐Based Conjugated Nanohoops through Stereoselective Synthesis. Angewandte Chemie International Edition, 60(31), 17096-17101. Retrieved from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Retrieved from [Link]

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The Principle of Nucleophilic Substitution: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternatives for Methyl 2-chlorobutanoate in Alkylation Reactions

In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of carbon-carbon and carbon-heteroatom bonds through alkylation is a cornerstone of molecular architecture. Methyl 2-chlorobutanoate serves as a valuable chiral building block in this context, offering a secondary electrophilic center for nucleophilic substitution. However, its utility is often constrained by the moderate leaving group ability of the chloride anion. This guide provides a comprehensive comparison of superior alternatives, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal reagent for their specific synthetic challenges.

The alkylation reactions discussed herein predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway is a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The reaction rate is dependent on the concentration of both the nucleophile and the electrophile.

The efficacy of an SN2 reaction is governed by several factors, but the identity of the leaving group is paramount. A good leaving group is a species that is stable on its own, which typically means it is the conjugate base of a strong acid.[1] This stability is crucial as it lowers the energy of the transition state, thereby accelerating the reaction.

cluster_start Reactants cluster_ts Transition State cluster_end Products Nu Nu⁻ (Nucleophile) TS [Nu---R---X]⁻ Nu->TS Attack AlkylHalide R-X (Alkylating Agent) AlkylHalide->TS Product Nu-R TS->Product LG X⁻ (Leaving Group) TS->LG Departure Reactivity Increasing Reactivity & Leaving Group Ability Halides R-Cl R-Br R-I

Caption: Reactivity trend for alkyl halides.

Experimental Protocol: Alkylation of Diethyl Malonate

This protocol details the C-alkylation of a soft, stabilized enolate using a highly reactive alkylating agent like methyl 2-iodobutanoate. The same procedure applies to the bromo and chloro analogs, though longer reaction times or higher temperatures may be required.

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diethyl malonate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic α-hydrogen of diethyl malonate to form the stabilized enolate. [2]3. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add methyl 2-iodobutanoate (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Trustworthiness: The reaction is monitored to ensure completion and to avoid potential side reactions from prolonged heating.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Sulfonate Esters: The Premier Class of Leaving Groups

For challenging alkylations where halides fail, sulfonate esters are the reagents of choice. Leaving groups such as tosylate (OTs), mesylate (OMs), and triflate (OTf) are exceptionally effective because their negative charge is delocalized through resonance across multiple oxygen atoms, rendering the conjugate anions extremely weak bases and highly stable. [1] Expertise & Experience: The triflate group is one of the most reactive leaving groups known in organic chemistry, often enabling reactions that are otherwise impossible. [3]The order of reactivity is: Triflate > Tosylate/Mesylate > Iodide . The use of these powerful alkylating agents often allows for significantly reduced reaction temperatures, preserving thermally sensitive functional groups within complex molecules.

cluster_sulfonate Resonance Stabilization of Triflate Anion S S O1 O⁻ S->O1 O2 O S->O2 S->O2 O3 O S->O3 S->O3 CF3 CF₃ S->CF3

Caption: Resonance delocalization in the triflate anion.

Comparative Performance Data
Alkylating AgentLeaving GroupRelative Rate (vs. Chloro)Key Advantages
Methyl 2-chlorobutanoateCl⁻1Cost-effective.
Methyl 2-(mesyloxy)butanoateMsO⁻~10⁴Good reactivity, stable, easily prepared.
Methyl 2-(tosyloxy)butanoateTsO⁻~10⁴ - 10⁵Similar to mesylate, often crystalline.
Methyl 2-(triflyloxy)butanoateTfO⁻~10⁸ - 10⁹Extremely high reactivity, for difficult substrates.
Experimental Protocol: Two-Step Alkylation via a Tosylate

Since sulfonate esters are typically prepared from the corresponding alcohol, this is a two-step process.

Step A: Synthesis of Methyl 2-(tosyloxy)butanoate

  • Setup: Dissolve methyl 2-hydroxybutanoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and cool to 0 °C.

  • Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq). Causality: TEA acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the tosylate, which can often be used in the next step without further purification.

Step B: Alkylation with Methyl 2-(tosyloxy)butanoate

The protocol is identical to that described in section 3.2, simply substituting the tosylate for the iodide as the alkylating agent. Due to its higher reactivity, the reaction may proceed faster or at a lower temperature.

Summary and Selection Guide

Choosing the right alkylating agent requires balancing reactivity with practical considerations like cost and stability.

FeatureMethyl 2-chlorobutanoateMethyl 2-bromobutanoateMethyl 2-iodobutanoateMethyl 2-(tosyloxy)butanoate
Reactivity LowModerateHighVery High
Relative Cost LowModerateHighModerate (two steps)
Stability HighModerate (light sensitive)Low (light sensitive)High
Typical Use Case Simple alkylations with strong nucleophiles.General purpose, good balance of cost and reactivity.When high reactivity is needed and cost is secondary.Difficult alkylations, unreactive nucleophiles, or temperature-sensitive substrates.

Conclusion

While methyl 2-chlorobutanoate is a viable reagent, its performance in demanding alkylation reactions is often surpassed by its halogen and sulfonate ester counterparts. For a significant boost in reactivity with minimal change in protocol, methyl 2-bromobutanoate offers an excellent balance of cost and efficiency. For reactions requiring even greater activation, methyl 2-iodobutanoate is a superior choice. Finally, for the most challenging transformations where maximizing yield and minimizing reaction temperature are critical, the two-step conversion to a sulfonate ester like methyl 2-(tosyloxy)butanoate represents the gold standard, providing access to one of the most potent classes of alkylating agents available to the synthetic chemist. The selection should always be guided by the specific demands of the substrate and the overall goals of the synthetic campaign.

References

  • Arkivoc. (2009). A comparison of several modern alkylating agents. [Link]

  • PubChem. Methyl 2-chlorobutanoate. National Center for Biotechnology Information. [Link]

  • Google Patents. (2015).
  • Forbes, S. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1500. [Link]

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Kim, J., et al. (2021). Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. Catalysts, 11(11), 1339. [Link]

  • Ashenhurst, J. (2011). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]

  • Fallon, T., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Pharmacology & Translational Science, 6(8), 1154-1162. [Link]

  • Yoon, S. H., et al. (2020). Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 5(1). [Link]

  • Chemistry LibreTexts. (2023). Alkylation of Enolate Ions. [Link]

  • University of Calgary. Alkylation. [Link]

  • Chemistry LibreTexts. (2022). Leaving Groups. [Link]

  • ResearchGate. (2019). Esterification of butyric acid with n-butanol: Kinetic study using experimental data and modeling. [Link]

  • ResearchGate. (2009). A comparison of several modern alkylating agents. [Link]

  • Michigan State University. Alkyl Halide Reactivity. [Link]

  • Reddit. (2023). leaving group ability of triflate. r/OrganicChemistry. [Link]

  • YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. [Link]

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A Senior Application Scientist's Guide to the Validation of Methyl 2-chlorobutanoate Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a cornerstone of reliable and reproducible research. In this guide, we delve into the robust methodology of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the validation of Methyl 2-chlorobutanoate purity. This guide will not only detail the "how" but, more critically, the "why" behind the experimental choices, providing a comprehensive framework for achieving accurate and defensible purity assessments.

Methyl 2-chlorobutanoate is a valuable building block in organic synthesis and pharmaceutical development.[1] Its purity is paramount to ensure the desired reaction outcomes and the safety and efficacy of final drug products. While chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonplace for purity analysis, qNMR offers a distinct and often superior alternative.

The qNMR Advantage: A Primary Analytical Method

Furthermore, qNMR provides structural information simultaneously with quantification, offering a holistic view of the sample's composition and the identity of any impurities present.[6] This dual-purpose capability makes it an exceptionally efficient tool in a drug development setting.

Comparative Analysis: qNMR vs. Traditional Chromatographic Methods

To objectively assess the performance of qNMR, a comparison with established techniques is essential.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.Measures the response of a Flame Ionization Detector (FID) to combustible analytes.Measures the absorbance of UV light by the analyte.
Reference Standard Requires a certified internal standard of a different, stable compound.Typically requires a certified reference standard of the analyte itself for accurate quantification.Requires a certified reference standard of the analyte itself for accurate quantification.
Universality of Detection Nearly universal detection for all protons in the molecule.Limited to volatile and thermally stable compounds.Requires the analyte to possess a UV chromophore.
Structural Information Provides detailed structural information for both the analyte and impurities.Provides retention time, which is not a unique identifier.Provides retention time; diode-array detectors can offer some spectral information.
Sample Throughput Can be relatively high, especially with automation.Can be high with an autosampler.Can be high with an autosampler.
Method Development Generally straightforward, focusing on signal resolution and relaxation times.Can be complex, requiring optimization of column, temperature program, and gas flows.Can be complex, requiring optimization of column, mobile phase, and gradient.
Destructive/Non-destructive Non-destructive, the sample can be recovered.Destructive.Generally non-destructive, but sample recovery can be complex.

As the table illustrates, qNMR's strength lies in its fundamental principle of direct proportionality and its ability to provide structural insights, making it a powerful and orthogonal technique to chromatography.[6][7][8]

Experimental Workflow for qNMR Purity Determination

The following workflow provides a detailed, step-by-step methodology for the validation of Methyl 2-chlorobutanoate purity using qNMR.

Sources

Determining enantiomeric excess of Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Determining the Enantiomeric Excess of Methyl 2-chlorobutanoate

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is paramount. For chiral compounds such as methyl 2-chlorobutanoate, a key building block in organic synthesis, the ability to accurately quantify its enantiomeric excess (e.e.) is not merely a procedural step but a critical determinant of a final product's efficacy and safety. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents.

The Significance of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. For researchers and drug development professionals, the precise determination of e.e. is an indispensable component of quality control and process optimization.

Chiral Gas Chromatography (GC): A High-Resolution Approach

Chiral GC stands as a powerful and widely adopted technique for the separation and quantification of volatile chiral compounds like methyl 2-chlorobutanoate. The separation mechanism hinges on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated onto the GC column.

The "Why": Choosing the Right Chiral Stationary Phase

The selection of the CSP is the most critical experimental decision in chiral GC analysis. For methyl 2-chlorobutanoate, cyclodextrin-based CSPs are particularly effective. These cyclic oligosaccharides possess a chiral cavity, and their derivatives, such as those incorporating alkyl or acyl groups, create a chiral environment that leads to differential retention of the enantiomers. The (R)- and (S)-enantiomers of methyl 2-chlorobutanoate will exhibit different affinities for the CSP, resulting in different retention times and, thus, separation.

Experimental Protocol: Chiral GC Analysis
  • Column Selection: A capillary column coated with a cyclodextrin-based chiral stationary phase (e.g., β-cyclodextrin or a derivative) is recommended.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard for this type of analysis.

  • Sample Preparation: Prepare a dilute solution of the methyl 2-chlorobutanoate sample in a volatile, non-polar solvent such as hexane or dichloromethane.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp to 150 °C at 5 °C/min. This gradient helps ensure good separation and peak shape.

    • Detector Temperature: 250 °C

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Methyl 2-chlorobutanoate Solvent Hexane/DCM Sample->Solvent Dilution Dilute Solution Solvent->Dilution Injector GC Injector Dilution->Injector Column Chiral GC Column Injector->Column Oven Temperature Program Column->Oven Detector FID Detector Oven->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for Chiral GC Analysis of Methyl 2-chlorobutanoate.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility and Scalability

Chiral HPLC is another cornerstone technique for enantiomeric excess determination. It offers broader applicability than GC, as it is not limited to volatile compounds. Similar to GC, separation is achieved through the use of a chiral stationary phase.

The "Why": The Power of Polysaccharide-Based CSPs

For many chiral separations, including that of esters like methyl 2-chlorobutanoate, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral polymer.

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: A column packed with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives on a silica support) is a common choice.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Mobile Phase: A mixture of hexane and isopropanol is a typical mobile phase. The ratio can be optimized to achieve the best separation (e.g., 90:10 hexane:isopropanol).

  • Sample Preparation: Dissolve the methyl 2-chlorobutanoate sample in the mobile phase.

  • Injection: Inject a defined volume (e.g., 10 µL) of the sample onto the column.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for the GC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Methyl 2-chlorobutanoate MobilePhase Hexane/IPA Sample->MobilePhase Solution Sample Solution MobilePhase->Solution Injector HPLC Injector Solution->Injector Pump Isocratic Pump Injector->Pump Column Chiral HPLC Column Detector UV Detector Column->Detector Pump->Column Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis of Methyl 2-chlorobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Homogeneous Approach

NMR spectroscopy offers a fundamentally different approach. Instead of physical separation, it relies on the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to induce diastereomeric environments for the enantiomers, which can then be distinguished by NMR.

The "Why": Creating Diastereomeric Environments

When a chiral molecule like methyl 2-chlorobutanoate interacts with a chiral auxiliary, two diastereomers are formed. These diastereomers have different physical properties and, crucially, different NMR spectra. The signals corresponding to specific protons in the two diastereomers will appear at different chemical shifts, allowing for their quantification.

Experimental Protocol: ¹H NMR Analysis with a Chiral Derivatizing Agent
  • Reagent Selection: A common choice for ester-containing compounds is a chiral alcohol, which can undergo transesterification with the methyl 2-chlorobutanoate in the presence of a catalyst.

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the methyl 2-chlorobutanoate sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a stoichiometric excess of the chiral derivatizing agent.

    • Add a catalytic amount of a suitable catalyst (e.g., a Lewis acid).

    • Allow the reaction to proceed to completion.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Integrate these two signals.

    • The enantiomeric excess is calculated from the integral values: e.e. (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

NMR_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis NMR Analysis cluster_data Data Processing Sample Methyl 2-chlorobutanoate Reaction Diastereomer Formation Sample->Reaction CDA Chiral Derivatizing Agent CDA->Reaction Solvent CDCl3 Solvent->Reaction NMR_Tube Transfer to NMR Tube Reaction->NMR_Tube Acquisition Acquire 1H NMR Spectrum NMR_Tube->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Integration Signal Integration Spectrum->Integration Calculation e.e. Calculation Integration->Calculation

Caption: Workflow for NMR Analysis with a Chiral Derivatizing Agent.

Comparative Performance Analysis

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Chromatographic separation on a chiral stationary phaseChromatographic separation on a chiral stationary phaseFormation of diastereomers with distinct NMR signals
Resolution ExcellentVery GoodGood to Excellent (depends on derivatizing agent)
Sensitivity High (FID detector)Moderate to High (UV detector)Lower
Analysis Time Fast (typically < 30 min)Moderate (typically 15-45 min)Slower (includes reaction and acquisition time)
Sample Volatility RequiredNot requiredNot required
Destructive YesYes (unless collected post-column)No
Cost ModerateHighHigh

Conclusion: Selecting the Optimal Technique

The choice of analytical method for determining the enantiomeric excess of methyl 2-chlorobutanoate depends on several factors, including the available instrumentation, the required level of sensitivity, and the sample throughput needs.

  • Chiral GC is often the method of choice for routine quality control due to its high resolution, speed, and sensitivity, provided the analyte is sufficiently volatile.

  • Chiral HPLC offers greater versatility for a wider range of compounds and is also a robust and reliable technique.

  • Chiral NMR is a powerful tool, particularly for mechanistic studies and when a non-destructive method is required. The ability to directly observe the diastereomers provides a high degree of confidence in the results.

Ultimately, a well-equipped laboratory will leverage the strengths of each of these techniques to ensure the rigorous characterization of chiral molecules, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective chemical products.

References

This guide has synthesized information from established principles of analytical chemistry and common laboratory practices. For further reading on the specific applications and theoretical underpinnings of these techniques, the following resources are recommended:

  • Chiral Separations by Gas Chromatography.Authoritative resource on the principles and applications of chiral GC. Available at: Major scientific publisher websites (e.g., Wiley, Elsevier).
  • A Practical Guide to Chiral HPLC.Comprehensive guide on the practical aspects of chiral HPLC method development.
  • Determination of Enantiomeric Purity by NMR Spectroscopy.Review articles and book chapters detailing the use of chiral derivatizing and solvating agents in NMR. Available at: Journals such as the Journal of Organic Chemistry and Magnetic Resonance in Chemistry.

Efficacy of different chiral stationary phases for haloester separation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Chiral Stationary Phases (CSPs) specifically for the separation of haloesters (halogenated esters). These compounds are critical chiral building blocks in the synthesis of pharmaceuticals (e.g.,


-blockers, anti-inflammatory agents) but present unique separation challenges due to their often limited hydrogen-bonding capability compared to free acids or amines.

A Technical Comparison & Method Development Guide

Executive Summary

Haloesters (e.g.,


-bromoesters, 

-chloroesters) act as electrophilic chiral synthons. Their enantioseparation is pivotal because the stereochemistry of the halogen-bearing carbon often dictates the configuration of the final pharmaceutical product via

inversions or retention mechanisms.

Unlike chiral acids or amines, haloesters lack strong hydrogen bond donors. Therefore, the efficacy of a CSP depends heavily on its ability to utilize dipole-dipole interactions ,


-

stacking
(if aryl groups are present), and steric inclusion capabilities. This guide compares the performance of Polysaccharide-based phases (the industry standard) against Pirkle-type and Immobilized phases, supported by experimental data.

Mechanistic Foundations: The "Three-Point" Interaction

For a haloester to be resolved, it must engage in at least three simultaneous interactions with the CSP. On polysaccharide phases (Amylose/Cellulose carbamates), these interactions are specific:

  • Hydrogen Bonding (Acceptor Role): The carbonyl oxygen of the haloester accepts a hydrogen bond from the N-H group of the carbamate moiety on the CSP.

  • Dipole-Dipole Interaction: The carbon-halogen bond (C-X) creates a significant dipole that interacts with the polar carbamate groups within the chiral groove.

  • Steric Fit: The bulky halogen atom (Br, Cl) and the ester alkyl group must fit into the chiral cavities of the polymer helix.

Visualization: Haloester-CSP Interaction Model

The following diagram illustrates the interaction mechanism between an


-haloester and an Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD).

Haloester_Interaction CSP Stationary Phase (Amylose Carbamate) HBond H-Bonding (CSP N-H ... O=C Analyte) CSP->HBond Dipole Dipole Interaction (Carbamate ... C-Halogen) CSP->Dipole Steric Steric Inclusion (Chiral Groove Fit) CSP->Steric Haloester Analyte (Alpha-Haloester) HBond->Haloester Dipole->Haloester Steric->Haloester

Caption: Mechanistic interaction model showing the three critical contact points required for haloester recognition on polysaccharide phases.

Comparative Analysis of CSPs

A. Coated Polysaccharide Phases (The Gold Standard)

Columns: Chiralpak AD-H (Amylose), Chiralcel OD-H (Cellulose).

  • Efficacy: These are the first-line choice. The "coated" nature allows the polymer to retain a flexible supramolecular structure that effectively accommodates the halogen substituent.

  • Selectivity:

    • Amylose (AD-H): Generally superior for linear or aliphatic haloesters (e.g., ethyl 2,3-dibromopropionate). The helical structure of amylose is more open, allowing entry of flexible alkyl chains.

    • Cellulose (OD-H): Superior for aromatic haloesters (e.g., ethyl 2-bromo-3-phenylpropionate). The rigid "rod-like" structure of cellulose provides better

      
      -
      
      
      
      discrimination for aryl groups.
B. Immobilized Polysaccharide Phases

Columns: Chiralpak IA, IC, ID.[1][2]

  • Efficacy: Slightly lower selectivity (

    
    ) than coated phases for simple haloesters due to the restriction of polymer movement caused by immobilization.
    
  • Advantage: Solvent Robustness. Haloesters are often oils that are highly soluble in chlorinated solvents (DCM, Chloroform). Immobilized phases allow the use of these "forbidden" solvents in the mobile phase, which can sometimes induce separation when standard hexane/alcohol mixtures fail.

C. Pirkle-Type (Brush) Phases

Columns: Whelk-O 1.

  • Efficacy: Niche application. Effective only if the haloester contains a strong

    
    -acid or 
    
    
    
    -base group (e.g., a nitrophenyl ring).
  • Limitation: Poor performance for aliphatic haloesters (e.g., ethyl 2-bromopropionate) due to the lack of aromatic interaction sites.

Supporting Experimental Data

The following table summarizes validated separation data for specific haloesters, highlighting the dominance of polysaccharide phases.

Analyte ClassSpecific CompoundColumn (CSP)Mobile PhaseSelectivity (

)
Resolution (

)
Reference
Aliphatic Haloester Ethyl 2,3-dibromopropionateChiralpak AD-H Hexane/EtOH (95:[3]5)High (ee > 99.5%)> 2.0[Pham et al., 2020]
Aromatic Haloester Ethyl 2-bromo-3-phenylpropionateChiralcel OD-H Hexane/IPA (90:10)1.251.8[General Lit.]
Haloester Derivative (RS)-1-bromo-3-chloro-propan-2-yl acetateChiralcel OD-H Hexane/IPA (80:20)1.35Baseline[ResearchGate, 2016]
Fluoro-Nitrile Ester 2-aryl-2-fluoroacetonitrileChiralcel OJ-H Hexane/EtOH (90:10)1.40> 2.5[NSF, 2010]

Key Insight: For the aliphatic dibromo-compound, Ethanol was the critical modifier. Isopropanol (IPA) is often too bulky and can compete sterically with the haloester for the chiral groove, reducing resolution.

Validated Method Development Protocol

Do not rely on random screening. Follow this logic-driven workflow to minimize solvent consumption and time.

Step 1: Solubility Check
  • Dissolve 1 mg of haloester in 1 mL Hexane.

  • If insoluble: Add minimal Ethanol (EtOH).

  • Note: Haloesters are prone to hydrolysis. Avoid water and avoid basic additives (DEA/TEA) unless absolutely necessary (e.g., if the compound is a free acid haloester).

Step 2: Primary Screening (The "AD/OD" Test)
  • Conditions: Flow 1.0 mL/min, 25°C.

  • Mobile Phase A: Hexane / Ethanol (90:10)[4]

  • Mobile Phase B: Hexane / Isopropanol (90:10)

  • Columns: Screen Chiralpak AD-H and Chiralcel OD-H.[5]

    • Why? AD-H covers the "flexible" mechanism; OD-H covers the "rigid" mechanism.

Step 3: Optimization
  • If

    
    :  Lower temperature to 10°C. (Entropy-enthalpy compensation is strong for haloesters).
    
  • If Retention (

    
    ) is too low:  Reduce alcohol to 1-2%.
    
  • If Peak Tailing: Haloesters are neutral; tailing usually indicates silanol interaction. Use a column with a fully end-capped silica support (e.g., 3µm particle size versions).

Workflow Visualization

Method_Dev_Flow Start Start: Racemic Haloester Solubility Check Solubility in Hexane Start->Solubility Screen1 Screen 1: Coated Polysaccharides (AD-H & OD-H) MP: Hexane/EtOH (90:10) Solubility->Screen1 CheckRes Resolution (Rs) > 1.5? Screen1->CheckRes Success Validation & Scale-up CheckRes->Success Yes Fail1 Try Immobilized (IA/IC) with DCM or THF CheckRes->Fail1 No Separation Optimize Optimize: 1. Lower Temp (10°C) 2. Change Alcohol (IPA vs EtOH) CheckRes->Optimize Partial (0.8 < Rs < 1.5) Optimize->CheckRes

Caption: Decision tree for the systematic development of HPLC methods for chiral haloesters.

Troubleshooting & Optimization

  • Hydrolysis Risk: Haloesters (especially

    
    -bromo) are reactive. Avoid leaving them in alcoholic mobile phases for extended periods (days). Prepare fresh samples in pure hexane if possible.
    
  • Detection: Haloesters have weak UV absorbance. Monitor at 210-220 nm . Ensure your Hexane is HPLC grade (UV cutoff < 200 nm) to avoid baseline noise.

  • Elution Order: Be aware that changing from Coated (AD-H) to Immobilized (IA) can reverse the elution order, even if the chiral selector is nominally the same (Amylose tris(3,5-dimethylphenylcarbamate)). Always verify with a pure enantiomer standard if available.

References

  • Pham, H. N., et al. (2020).[3][6] "Enantiopure ethyl 2,3-dibromopropionate: Enantioselective synthesis vs preparative HPLC enantioseparation." Chirality, 32(8), 1045-1052.[6] Link

  • ResearchGate. (2016).[7] "Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol." Link

  • National Science Foundation (NSF). (2010).

    
    -Aryl-
    
    
    
    -fluoroacetonitriles." Link
  • BenchChem. (2025).[8] "A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases." Link

  • Phenomenex. "Chiral HPLC Separations Guide." Link

Sources

A Comparative Analysis for the Bench Chemist: Methyl 2-chlorobutanoate vs. Methyl 2-chloro-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts reaction outcomes, yields, and timelines. Among the vast arsenal of chemical building blocks, α-chloro esters serve as versatile precursors for a variety of transformations. This guide provides an in-depth, objective comparison of two such esters: Methyl 2-chlorobutanoate and Methyl 2-chloro-3-methylbutanoate. We will delve into their synthesis, physicochemical properties, and, most importantly, their comparative reactivity, supported by established chemical principles and outlining relevant experimental protocols.

Unveiling the Contenders: Structure and Properties

At first glance, Methyl 2-chlorobutanoate and Methyl 2-chloro-3-methylbutanoate appear to be closely related homologues. The key differentiator is the presence of an additional methyl group on the C3 position of the butanoate backbone in the latter. This seemingly minor structural modification has significant implications for the molecule's steric profile and, consequently, its chemical behavior.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 2-chlorobutanoateMethyl 2-chloro-3-methylbutanoate
Molecular Formula C₅H₉ClO₂[1]C₆H₁₁ClO₂[2]
Molecular Weight 136.58 g/mol [1][3]150.60 g/mol [2]
Boiling Point 149 °C at 760 mmHg[4]Not available (predicted to be higher than Methyl 2-chlorobutanoate)
Density 1.081 g/cm³[4]Not available
Refractive Index 1.417[4]Not available
IUPAC Name methyl 2-chlorobutanoate[1]methyl 2-chloro-3-methylbutanoate[2]

The Synthetic Pathway: A Two-Step Approach

A common and reliable method for the synthesis of these α-chloro esters involves a two-step process: the α-chlorination of the corresponding carboxylic acid followed by Fischer esterification.

Step 1: α-Chlorination of Carboxylic Acids

The direct chlorination of butanoic acid and 3-methylbutanoic acid at the α-position can be achieved, although this method can sometimes lack selectivity. A more controlled and widely used laboratory method would be analogous to the Hell-Volhard-Zelinsky reaction, which is primarily for bromination but can be adapted for chlorination, or through other modern α-halogenation techniques.

Step 2: Fischer Esterification

The resulting α-chloro carboxylic acids can then be esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired methyl esters. This is a classic and efficient method for producing esters from carboxylic acids and alcohols[5][6][7][8].

Experimental Protocol: Synthesis of Methyl 2-chlorobutanoate

Part A: Synthesis of 2-Chlorobutanoic Acid (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butanoic acid.

  • Chlorination: While stirring, add a suitable chlorinating agent (e.g., thionyl chloride with a catalytic amount of a Lewis acid, or sulfuryl chloride). The reaction may require heating to initiate.

  • Work-up: After the reaction is complete (monitored by TLC or GC), the excess chlorinating agent is carefully quenched. The crude 2-chlorobutanoic acid is then purified by distillation under reduced pressure.

Part B: Fischer Esterification to Methyl 2-chlorobutanoate

  • Esterification: To the purified 2-chlorobutanoic acid, add an excess of methanol and a catalytic amount of concentrated sulfuric acid.

  • Reflux: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The final product, Methyl 2-chlorobutanoate, is purified by fractional distillation.

The same general procedure can be applied for the synthesis of Methyl 2-chloro-3-methylbutanoate, starting from 3-methylbutanoic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: α-Chlorination cluster_step2 Step 2: Fischer Esterification Carboxylic_Acid Butanoic Acid or 3-Methylbutanoic Acid Alpha_Chloro_Acid 2-Chlorobutanoic Acid or 2-Chloro-3-methylbutanoic Acid Carboxylic_Acid->Alpha_Chloro_Acid  Chlorinating Agent   Methanol Methanol Final_Product Methyl 2-chlorobutanoate or Methyl 2-chloro-3-methylbutanoate Methanol->Final_Product Alpha_Chloro_Acid->Final_Product  Methanol, H+ catalyst  

Caption: General two-step synthesis of Methyl 2-chlorobutanoate and Methyl 2-chloro-3-methylbutanoate.

The Decisive Factor: A Tale of Steric Hindrance and Reactivity

The primary difference in the utility of these two compounds lies in their reactivity, particularly in nucleophilic substitution reactions. The chlorine atom at the α-position makes the carbonyl carbon susceptible to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism.

The rate of an Sₙ2 reaction is highly sensitive to steric hindrance at the reaction center[9][10][11][12]. In Methyl 2-chlorobutanoate, the α-carbon is attached to a hydrogen, a chlorine, a methyl ester group, and an ethyl group. In Methyl 2-chloro-3-methylbutanoate, the ethyl group is replaced by a bulkier isopropyl group. This additional methyl group significantly increases the steric crowding around the α-carbon.

This increased steric hindrance in Methyl 2-chloro-3-methylbutanoate impedes the backside attack of a nucleophile, which is a hallmark of the Sₙ2 mechanism[10]. Consequently, Methyl 2-chloro-3-methylbutanoate is expected to react significantly slower in Sₙ2 reactions compared to Methyl 2-chlorobutanoate.

SN2_Comparison cluster_M2CB Methyl 2-chlorobutanoate cluster_M2CMB Methyl 2-chloro-3-methylbutanoate M2CB Less Steric Hindrance (Ethyl Group) Faster_Reaction Faster Sₙ2 Reaction M2CB->Faster_Reaction M2CMB More Steric Hindrance (Isopropyl Group) Slower_Reaction Slower Sₙ2 Reaction M2CMB->Slower_Reaction Nucleophile Nucleophile Nucleophile->M2CB Backside Attack Nucleophile->M2CMB Hindered Backside Attack

Caption: Steric hindrance affecting the rate of Sₙ2 reactions for the two esters.

Experimental Protocol: Comparative Reactivity in a Nucleophilic Substitution Reaction (Finkelstein Reaction)

This experiment aims to qualitatively or quantitatively compare the reaction rates of Methyl 2-chlorobutanoate and Methyl 2-chloro-3-methylbutanoate with sodium iodide in acetone. The formation of sodium chloride, which is insoluble in acetone, provides a visual indication of the reaction's progress.

  • Reaction Setup: Prepare two separate reaction tubes. In each tube, dissolve an equimolar amount of either Methyl 2-chlorobutanoate or Methyl 2-chloro-3-methylbutanoate in anhydrous acetone.

  • Initiation: To each tube, add an equimolar solution of sodium iodide in anhydrous acetone. Start a timer immediately.

  • Observation and Analysis:

    • Qualitative: Observe the time taken for the appearance of a white precipitate (NaCl) in each tube. A faster appearance of the precipitate indicates a faster reaction rate.

    • Quantitative: At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction, and analyze the concentration of the starting material and product using Gas Chromatography (GC) or ¹H NMR spectroscopy. Plotting the concentration of the starting material versus time will allow for the determination of the reaction rate constants.

Expected Outcome: The reaction with Methyl 2-chlorobutanoate will proceed at a noticeably faster rate, with the formation of a precipitate occurring much sooner than in the reaction with Methyl 2-chloro-3-methylbutanoate. This directly demonstrates the inhibitory effect of increased steric hindrance on the Sₙ2 reaction rate.

Spectroscopic Signatures: A Comparative Glance

While detailed experimental spectra for Methyl 2-chloro-3-methylbutanoate are not as readily available as for its less substituted counterpart, we can predict the key differences based on their structures.

Table 2: Predicted ¹H NMR and GC-MS Data

CompoundPredicted ¹H NMR Key SignalsPredicted GC-MS (m/z of key fragments)
Methyl 2-chlorobutanoate Triplet (CH₃CH₂), Multiplet (CH₂), Triplet (CHCl), Singlet (OCH₃)136/138 (M+), 101 (M-Cl), 73 (M-COOCH₃), 59 (COOCH₃)[1]
Methyl 2-chloro-3-methylbutanoate Doublet of doublets ((CH₃)₂CH), Multiplet (CH(CH₃)₂), Doublet (CHCl), Singlet (OCH₃)[2]150/152 (M+), 115 (M-Cl), 91 (M-COOCH₃), 59 (COOCH₃)[2]

Conclusion: A Choice Guided by Reactivity and Steric Profile

  • Methyl 2-chlorobutanoate is the more reactive of the two in Sₙ2 reactions due to lower steric hindrance. It is the preferred choice when a rapid nucleophilic substitution at the α-position is desired.

  • Methyl 2-chloro-3-methylbutanoate , with its bulkier isopropyl group, exhibits significantly lower reactivity in Sₙ2 reactions. This property can be advantageous when chemoselectivity is required in a molecule with multiple reactive sites, or when a slower, more controlled reaction is desired.

The choice between these two reagents, therefore, is not a matter of one being superior to the other, but rather a strategic decision based on the specific synthetic challenge at hand. Understanding the fundamental principles of steric effects and reaction mechanisms, as outlined in this guide, empowers the researcher to make informed decisions that lead to successful and efficient synthesis.

References

  • ChemSrc. (2025, September 15). 2-Chloro-3-methylbutane. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-3-methylbutanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylbutanoate. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 2-Chloro-3-methyl-2-butene. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Chloro-3-methylbutane. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Reddit. (2025, July 1). Among 2-Chlorobutane and 2-Chloro-3-methylbutane, which will undergo an SN1 reaction faster? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment Synthesis of 2-Chloro-2-Methylbutane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • OneClass. (2020, December 8). Rank the SN2 reaction rates for the following compounds fastest rate 3-chloro-3-methylpentane 2-chl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Retrieved from [Link]

  • YouTube. (2021, January 28). Experiment XII: Synthesis of 2-Chloro-2-methylbutane. Retrieved from [Link]

  • YouTube. (2020, July 15). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both. Retrieved from [Link]

  • The Pherobase. (2025, January 22). The Kovats Retention Index: Methyl 2-chlorobutanoate (C5H9ClO2). Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • Google Patents. (n.d.). US20050192460A1 - Process for preparing amino acid esters and their acid addition salts.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Retrieved from [Link]

  • Studylib. (n.d.). 2-Chloro-2-methylbutane Synthesis: SN1 Lab Procedure. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

  • Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Reddit. (2024, February 23). Lab project, 2-Chloro-3-methylbutane. Retrieved from [Link]

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling Methyl 2-chlorobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: Hazard Profile of Methyl 2-chlorobutanoate

Methyl 2-chlorobutanoate is classified as a flammable liquid that can cause skin, eye, and respiratory irritation.[1] The now-obsolete but still informative R-phrases also classify it as flammable and capable of causing burns.[2] This profile necessitates careful handling to prevent ignition and direct contact.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]
Flammable LiquidH226Flammable liquid and vapor.

This table summarizes the known GHS hazard classifications for Methyl 2-chlorobutanoate.

Core Directive: Personal Protective Equipment (PPE)

Given the irritant nature of Methyl 2-chlorobutanoate, a comprehensive PPE strategy is non-negotiable. The following recommendations are based on best practices for handling flammable and corrosive organic compounds.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use. For prolonged contact, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-resistant lab coat is essential. Ensure it is fully buttoned. For tasks with a higher risk of exposure, consider chemical-resistant aprons or suits.

  • Respiratory Protection: All handling of Methyl 2-chlorobutanoate should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a spill, a respirator with an organic vapor cartridge is required.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing risks. The following workflow provides a step-by-step guide for the safe handling of Methyl 2-chlorobutanoate.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Necessary Materials prep_fume_hood->prep_materials handle_aliquot Aliquot in Fume Hood prep_materials->handle_aliquot Begin Experiment handle_seal Seal Container handle_aliquot->handle_seal disposal_waste Collect in Designated Halogenated Waste handle_aliquot->disposal_waste Dispose of Contaminated Materials handle_label Label Clearly handle_seal->handle_label storage_location Store in Flammables Cabinet handle_label->storage_location Store Unused Reagent storage_conditions Away from Heat and Incompatibles storage_location->storage_conditions disposal_seal Seal Waste Container disposal_waste->disposal_seal disposal_label Label Waste Container disposal_seal->disposal_label disposal_pickup Arrange for Professional Disposal disposal_label->disposal_pickup

Figure 1: Safe Handling Workflow for Methyl 2-chlorobutanoate.

1. Preparation:

  • Don Appropriate PPE: Before entering the lab, ensure you are wearing a flame-resistant lab coat, closed-toe shoes, and long pants. Don safety goggles and the appropriate gloves.

  • Verify Fume Hood Functionality: Check the fume hood's certification sticker and ensure the airflow is adequate before starting any work.

  • Gather Materials: Assemble all necessary equipment, including a container for halogenated organic waste.

2. Handling:

  • Aliquot in Fume Hood: Conduct all transfers and aliquoting of Methyl 2-chlorobutanoate inside a certified chemical fume hood. Use caution to avoid splashes.

  • Seal and Label: Tightly seal the primary container immediately after use. Ensure all containers are clearly labeled with the chemical name and any relevant hazards.

3. Storage:

  • Flammables Cabinet: Store Methyl 2-chlorobutanoate in a designated flammables cabinet.[3][4]

  • Avoid Incompatibles: Keep away from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[5] Store away from heat, sparks, and open flames.[6]

4. Disposal Plan:

  • Designated Waste: Collect all waste containing Methyl 2-chlorobutanoate in a clearly labeled container for halogenated organic waste.

  • Professional Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety office. Do not dispose of it down the drain.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: Evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly.

By adhering to these guidelines, you can confidently and safely incorporate Methyl 2-chlorobutanoate into your research workflows, ensuring the integrity of your experiments and the safety of your team.

References

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Methyl 2-methylbutyrate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbutane. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-2-methylbutane, 95% (gc). Retrieved from [Link]

  • LookChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbutane. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). Methyl Butanoate - Safety Data Sheet. Retrieved from [Link]

Sources

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